molecular formula C9H7NO2 B032275 2,8-Quinolinediol CAS No. 15450-76-7

2,8-Quinolinediol

货号: B032275
CAS 编号: 15450-76-7
分子量: 161.16 g/mol
InChI 键: ZXZKYYHTWHJHFT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,8-Quinolinediol is a dihydroxylated quinoline derivative of significant interest in chemical and biochemical research due to its potent metal-chelating properties and biological activity. Its structure, featuring hydroxyl groups at the 2 and 8 positions, allows it to act as an effective chelator for various metal ions, particularly iron and copper. This mechanism is central to its role in studying metal-catalyzed oxidation processes and oxidative stress in biological systems. Researchers value this compound for its pronounced antimicrobial and antifungal effects, making it a useful tool for probing microbial growth inhibition pathways and developing novel anti-infective strategies. Its utility extends to the field of organic synthesis, where it serves as a versatile building block for constructing more complex heterocyclic compounds and functionalized materials. This product is provided as a high-purity solid to ensure reproducibility and reliability in experimental results, supporting advancements in medicinal chemistry, microbiology, and bioinorganic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

8-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZKYYHTWHJHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165650
Record name 2,8-Dihydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15450-76-7
Record name 8-Hydroxy-1H-quinolin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15450-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Dihydroxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Quinolinediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,8-Dihydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXYCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/466PKO4UBM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,8-Quinolinediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240311
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2,8-Quinolinediol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,8-Quinolinediol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a heterocyclic organic compound, is a derivative of quinoline (B57606) with hydroxyl groups at the 2 and 8 positions. It exists in tautomeric equilibrium with 8-hydroxy-2(1H)-quinolinone. This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and a summary of its biological significance and potential applications based on current research. While it is recognized as an endogenous metabolite, its specific roles in signaling pathways are still under investigation.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound. The presence of hydroxyl groups allows for hydrogen bonding, which influences its physical properties such as melting point and solubility. The structure is characterized by a quinoline core, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring.

Below is a visualization of the this compound chemical structure, specifically showing its common tautomeric form, 8-hydroxy-2(1H)-quinolinone.

Caption: Chemical structure of 8-hydroxy-2(1H)-quinolinone, a major tautomer of this compound.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 8-hydroxyquinolin-2(1H)-one[1]
Synonyms 2,8-Dihydroxyquinoline, 8-Hydroxycarbostyril, Quinoline-2,8-diol[2][3]
CAS Number 15450-76-7[2][4]
Molecular Formula C₉H₇NO₂[2][3][4]
Molecular Weight 161.16 g/mol [2][4]
Appearance White to light yellow crystalline powder[2]
Melting Point 240-245°C (decomposes)[2]
Density 1.35 g/cm³[2]
Solubility Sparingly soluble in cold water; soluble in alkaline solutions and polar organic solvents like DMSO and ethanol.[2][5]
SMILES OC1=C2NC(=O)C=CC2=CC=C1[1][4]
InChI InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-5,11H,(H,10,12)[1][3]
InChI Key ZXZKYYHTWHJHFT-UHFFFAOYSA-N[3]
UV max 234, 258 nm (in DMSO)[3]

Experimental Protocols

Synthesis
  • Skraup Synthesis: This method typically involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For this compound, a substituted aminophenol would likely serve as the starting material.

  • Friedländer Synthesis: This approach involves the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a compound containing a reactive methylene (B1212753) group.[6]

Modern synthetic approaches may also utilize transition-metal-catalyzed C-H functionalization methods.[5] It is also noted that this compound can be used as a starting reagent for the preparation of β2-adrenergic receptor agonists like Procaterol and Indacaterol.

Analysis

Standard analytical techniques are employed to characterize this compound.

  • High-Performance Liquid Chromatography (HPLC): Purity is often determined by HPLC, with reported purities of ≥99.0%.[2] A reverse-phase column could be utilized with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid, to achieve separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The spectra would confirm the presence of the aromatic and heterocyclic protons and carbons, as well as the hydroxyl groups.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H and C=O stretching vibrations.

Biological Activity and Signaling Pathways

Biological Significance

This compound is recognized as an endogenous metabolite.[3] Notably, elevated serum levels of this compound have been observed in hemodialysis patients experiencing mild cognitive decline, suggesting a potential link to neurological processes in this patient population.[3]

The broader class of 8-hydroxyquinoline (B1678124) derivatives, to which this compound belongs, exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.[4] These compounds are known for their ability to chelate metal ions, which is often implicated in their mechanism of action.[1]

Potential Applications and Mechanisms of Action
  • Pharmaceutical Intermediate: this compound serves as a precursor in the synthesis of more complex bioactive molecules, including those targeting neurological and cardiovascular pathways.[5]

  • Antimicrobial and Antiviral Potential: While the specific activity of this compound is not extensively detailed, related quinoline derivatives have shown promise as antimicrobial and antiviral agents.[5] The proposed mechanism for some of these compounds involves the inhibition of enzymes essential for pathogen replication.[5]

  • Fluorescent Probes: The conjugated system of the quinoline ring and its ability to form complexes with metal ions make it a candidate for the development of fluorescent probes.[5]

Signaling Pathways

Currently, there is limited specific information in the scientific literature detailing the direct involvement of this compound in defined signaling pathways. Research into the biological activity of quinoline derivatives is ongoing, and future studies may elucidate the specific molecular targets and signaling cascades modulated by this compound. Given its status as an endogenous metabolite, it may play a role in metabolic pathways that are yet to be fully characterized.

Conclusion

This compound is a well-characterized small molecule with established physicochemical properties. While its biological role is still being fully elucidated, its identification as an endogenous metabolite and its association with certain clinical conditions highlight its potential significance. The broader family of 8-hydroxyquinolines demonstrates diverse and potent biological activities, suggesting that this compound may also possess important pharmacological properties. Further research is warranted to explore its specific mechanisms of action and its role in biological signaling pathways, which could open new avenues for its application in drug discovery and development.

References

Synthesis Pathways for 2,8-Quinolinediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,8-Quinolinediol, also known as 8-hydroxy-2(1H)-quinolinone or 8-hydroxycarbostyril, is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Its quinoline (B57606) core is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering detailed experimental protocols and quantitative data to support research and development efforts. The synthesis primarily proceeds via a multi-step pathway involving the formation and cyclization of a substituted cinnamic acid, followed by demethylation.

Introduction

This compound is a quinoline derivative featuring hydroxyl groups at the 2 and 8 positions. The presence of these functional groups, particularly the 8-hydroxyl group, imparts significant chelating properties and potential for diverse biological activities. The tautomeric equilibrium between the quinolinol and quinolinone forms further influences its chemical reactivity and biological interactions. Due to its structural features, this compound serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. This guide will focus on a key synthetic route, providing a step-by-step methodology for its preparation.

Core Synthesis Pathway: From 2-Nitro-m-anisaldehyde

A prominent and well-documented pathway for the synthesis of this compound begins with 2-nitro-m-anisaldehyde. This multi-step process involves a condensation reaction to form a cinnamic acid derivative, followed by reduction of the nitro group, and subsequent cyclization and demethylation to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Knoevenagel-Doebner Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Demethylation A 2-Nitro-m-anisaldehyde C 2-Nitro-3-methoxy-trans-cinnamic acid A->C Pyridine (B92270), Piperidine B Malonic Acid B->C D 2-Amino-3-methoxy-trans-cinnamic acid C->D H2, Pd/C E 8-Methoxy-2(1H)-quinolinone D->E H2, Pd/C, Heat F This compound (8-Hydroxy-2(1H)-quinolinone) E->F HBr

Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols

This step involves the Knoevenagel-Doebner condensation of 2-nitro-m-anisaldehyde with malonic acid.

  • Materials:

    • 2-Nitro-m-anisaldehyde

    • Malonic acid

    • Pyridine

    • Piperidine

  • Procedure:

    • A mixture of 2-nitro-m-anisaldehyde (18.1 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol) is prepared in pyridine (40 mL).

    • Piperidine (0.5 mL) is added to the mixture.

    • The reaction mixture is heated on a water bath for 2 hours.

    • The mixture is then heated to boiling for 30 minutes.

    • After cooling, the solution is poured into a mixture of concentrated hydrochloric acid (40 mL) and ice (100 g).

    • The precipitated crude product is collected by suction filtration, washed with water, and dried.

    • Recrystallization from ethanol (B145695) yields pure 2-nitro-3-methoxy-trans-cinnamic acid.

This one-pot procedure combines the reduction of the nitro group of 2-nitro-3-methoxy-trans-cinnamic acid to an amino group, followed by in-situ reductive cyclization to form the quinolinone ring.

  • Materials:

    • 2-Nitro-3-methoxy-trans-cinnamic acid

    • Palladium on charcoal (10% Pd)

    • Ethanol

  • Procedure:

    • 2-Nitro-3-methoxy-trans-cinnamic acid (2.23 g, 10 mmol) is dissolved in ethanol (100 mL).

    • Palladium on charcoal (10% Pd, 0.2 g) is added to the solution.

    • The mixture is hydrogenated at room temperature and atmospheric pressure.

    • After the initial rapid hydrogen uptake ceases (indicating the formation of the amino intermediate), the reaction mixture is heated to boiling for 1 hour to effect cyclization.

    • The hot solution is filtered to remove the catalyst.

    • The filtrate is concentrated by evaporation to yield crude 8-methoxy-2(1H)-quinolinone.

    • Recrystallization from ethanol provides the purified product.

The final step involves the demethylation of the methoxy (B1213986) group at the 8-position to yield the desired diol.

  • Materials:

    • 8-Methoxy-2(1H)-quinolinone

    • 48% Hydrobromic acid (HBr)

  • Procedure:

    • 8-Methoxy-2(1H)-quinolinone (1.75 g, 10 mmol) is suspended in 48% hydrobromic acid (20 mL).

    • The mixture is heated to reflux for 3 hours, during which the solid dissolves.

    • The reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is washed with water and then recrystallized from a large volume of water or ethanol to yield pure this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

StepStarting Material(s)ReagentsProductYieldMelting Point (°C)
12-Nitro-m-anisaldehyde, Malonic acidPyridine, Piperidine2-Nitro-3-methoxy-trans-cinnamic acid90%233-234
2 & 32-Nitro-3-methoxy-trans-cinnamic acidH₂, 10% Pd/C8-Methoxy-2(1H)-quinolinone95%185-186
48-Methoxy-2(1H)-quinolinone48% HBrThis compound88%315-320 (decomposes)

Alternative Synthetic Approaches

While the previously described pathway is a robust method, other synthetic strategies for quinolines and their derivatives exist and may be adapted for the synthesis of this compound. These include:

  • Skraup Synthesis: A classical method for quinoline synthesis involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. The use of a suitably substituted o-aminophenol could potentially lead to this compound, although harsh reaction conditions can lead to low yields and side products.

  • Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. A carefully chosen 2-amino-3-hydroxyphenyl carbonyl compound could be a precursor in this approach.

  • Modern C-H Functionalization: Direct C-H activation and subsequent hydroxylation of a pre-existing quinoline or 8-hydroxyquinoline (B1678124) scaffold at the C2 position is an area of active research. These methods often employ transition metal catalysts and offer a more atom-economical approach, though specific protocols for this compound are not yet widely established.

Alternative_Approaches A General Quinoline Synthesis Methods B Skraup Synthesis A->B C Friedländer Annulation A->C D C-H Functionalization A->D E This compound B->E o-Aminophenol derivative C->E 2-Amino-3-hydroxyphenyl carbonyl compound D->E Direct hydroxylation of 8-hydroxyquinoline

Figure 2: Conceptual overview of alternative synthesis strategies.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step pathway starting from 2-nitro-m-anisaldehyde. This method, involving a Knoevenagel-Doebner condensation, reductive cyclization, and demethylation, provides good overall yields and a high-purity product. The detailed protocols and quantitative data presented in this guide are intended to facilitate the work of researchers in academia and industry. While alternative methods for quinoline synthesis exist, their specific application to this compound requires further development and optimization. The continued exploration of modern synthetic techniques, such as C-H functionalization, may lead to more efficient and environmentally benign routes to this valuable compound in the future.

An In-Depth Technical Guide to 2,8-Quinolinediol (CAS 15450-76-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Quinolinediol, also known by its tautomeric name 8-hydroxycarbostyril or 8-hydroxy-2(1H)-quinolinone, is a heterocyclic organic compound with the CAS number 15450-76-7. It belongs to the quinolone class of compounds, characterized by a quinoline (B57606) core bearing a ketone group. This molecule serves as a versatile intermediate in the synthesis of pharmacologically active compounds and has been identified as an endogenous metabolite in biological systems.

Its structure, featuring both a hydroxyl group and a lactam function, imparts unique chemical properties, including metal-chelating capabilities and the potential for diverse chemical modifications. Notably, it is a key starting material for the synthesis of potent β2-adrenergic receptor agonists, such as Procaterol and Indacaterol, which are used in the treatment of asthma. Furthermore, recent metabolomics studies have identified this compound as a biomarker, with elevated serum levels observed in hemodialysis patients experiencing mild cognitive decline, suggesting its involvement in complex biological pathways.[1]

This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and known biological relevance of this compound to support its application in research and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in experimental settings.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 15450-76-7
Molecular Formula C₉H₇NO₂[2]
Molecular Weight 161.16 g/mol [2]
Appearance White to light yellow crystalline powder-
Melting Point ~290 °C (decomposition)
Solubility Soluble in DMSO (approx. 2 mg/mL); sparingly soluble in methanol-
UV/Vis λmax 234, 258 nm-
SMILES O=C1C=CC2=CC=CC(O)=C2N1-
InChIKey ZXZKYYHTWHJHFT-UHFFFAOYSA-N[2]
Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While experimental spectra are not widely published, data for closely related compounds and predicted values provide a basis for analysis. The Human Metabolome Database (HMDB) lists experimental LC-MS/MS spectra and predicted NMR data. An analysis of urinary metabolites also identified this compound via mass spectrometry.[3]

Note: The following tables are placeholders for experimental data, which should be acquired and verified for rigorous research purposes.

Table 2.2.1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
Data not available--

Table 2.2.2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
Data not available-

Table 2.2.3: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Assignment
Data not available-

Table 2.2.4: Mass Spectrometry (MS) Data

m/zAssignment
162.057[M+H]⁺

Synthesis and Reactivity

The Skraup synthesis involves the reaction of an aniline (B41778) (like o-aminophenol) with glycerol, sulfuric acid, and an oxidizing agent (like o-nitrophenol).[4][5]

General Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline (B1678124) (Illustrative)

This protocol describes the synthesis of the parent compound, 8-hydroxyquinoline, and serves as a conceptual basis for the synthesis of its derivatives.

Materials:

  • o-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • o-Nitrophenol

  • Sodium Hydroxide (B78521) solution (for neutralization)

Procedure:

  • In a suitable reaction vessel, carefully add glycerol, followed by the slow, stirred addition of concentrated sulfuric acid.

  • Sequentially add o-aminophenol and o-nitrophenol to the mixture.

  • Heat the reaction mixture to approximately 125-140°C and maintain this temperature for 2-4 hours.[4][5] The reaction is exothermic and should be controlled.

  • After the reaction is complete, cool the mixture and cautiously dilute it with a large volume of water.

  • Neutralize the acidic solution with a sodium hydroxide solution to a pH of 7-7.5 to precipitate the crude product.[5]

  • The crude 8-hydroxyquinoline can be purified by steam distillation or recrystallization.

Note: This is a generalized procedure for a related compound. The synthesis of this compound would require modifications, likely starting from precursors that would yield the 2-oxo functionality.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is centered around its three key features: the aromatic quinoline core, the phenolic hydroxyl group, and the lactam (amide) within the heterocyclic ring.

  • Hydroxyl Group: The hydroxyl group at the C8 position can undergo O-alkylation and O-acylation. It also activates the aromatic ring towards electrophilic substitution.

  • Formyl Group Introduction: The activated ring system can be formylated, for example, via a Reimer-Tiemann reaction, to produce key intermediates like 5-Formyl-8-hydroxycarbostyril. This intermediate is crucial for the synthesis of β2-adrenergic agonists.[6]

The following diagram illustrates a logical workflow for the synthesis and derivatization of 8-hydroxycarbostyril.

G cluster_synthesis Synthesis of Core Structure cluster_derivatization Derivatization A o-Aminophenol + Glycerol / Acrolein B Skraup-type Reaction A->B C 8-Hydroxycarbostyril (this compound) B->C D Reimer-Tiemann Reaction (CHCl3, NaOH) C->D E 5-Formyl-8-hydroxycarbostyril D->E F Multi-step Synthesis E->F G Indacaterol (β2-Adrenergic Agonist) F->G

Synthetic pathway from precursors to this compound and its derivatization.

Biological Activity and Mechanism of Action

The biological significance of this compound is an emerging area of research. While it is known as a precursor to established drugs, its intrinsic activity is less understood.

Role as a Metabolite and Biomarker

This compound has been identified as an endogenous metabolite in humans. A key study highlighted that serum levels of this compound are significantly increased in hemodialysis patients who exhibit mild cognitive decline (MCD).[1] This metabolomics study correlated the altered levels of this compound and other metabolites with changes in the gut microbiota, suggesting a potential link in the gut-brain axis for this patient population.[4] However, the study did not establish a causal relationship or a specific mechanism of action for this compound in cognitive function.

Another study on the effects of hydrogen sulfide (B99878) exposure in mice also identified this compound as one of the significantly altered metabolites in the brainstem, further pointing to its potential role in neurological processes.[1]

Potential Mechanism of Action

The mechanism of action for this compound has not been explicitly elucidated. However, based on the known activities of the broader 8-hydroxyquinoline class of compounds, a potential mechanism involves the chelation of transition metals like iron and copper.[7] The 8-hydroxyl group is essential for this metal-binding activity. By forming complexes with these metals, such compounds can generate reactive oxygen species (ROS) and induce oxidative stress, which can lead to various cytotoxic effects.[7] This pro-oxidant activity could be a contributing factor to its observed biological effects.

The following diagram illustrates a hypothetical signaling pathway based on the pro-oxidant and metal-chelating properties characteristic of 8-hydroxyquinolines.

G compound This compound complex Metal-Quinolinediol Complex compound->complex Chelation metal Transition Metals (e.g., Fe²⁺, Cu⁺) metal->complex ros Reactive Oxygen Species (ROS) Generation complex->ros Catalyzes stress Oxidative Stress ros->stress downstream Downstream Cellular Effects (e.g., DNA damage, Enzyme inactivation, Altered Signaling) stress->downstream

Hypothetical mechanism of action for this compound.

Safety and Handling

Specific, comprehensive toxicology data for this compound is limited. However, given its classification as a quinoline derivative and its relationship to 8-hydroxyquinoline, it should be handled with care in a laboratory setting. Standard safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Conclusion

This compound (CAS 15450-76-7) is a compound of growing interest, bridging synthetic chemistry and metabolomics. It is a valuable synthetic intermediate for important pharmaceuticals and an endogenous metabolite implicated in neurological conditions. While its physicochemical properties are reasonably well-documented, a significant gap exists in the public domain regarding detailed experimental protocols for its synthesis and its specific mechanism of biological action. Future research focused on elucidating its role in the pathways associated with cognitive decline and other neurological functions, as well as fully characterizing its spectroscopic properties and optimizing its synthesis, will be crucial for unlocking its full potential in drug discovery and as a diagnostic biomarker.

References

Spectroscopic Profile of 2,8-Quinolinediol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,8-Quinolinediol, a quinoline (B57606) derivative of interest in various research fields, including drug development and metabolomics. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols where accessible in the cited literature.

Introduction to this compound

This compound, also known as 8-hydroxycarbostyril, is a heterocyclic organic compound. It exists in tautomeric equilibrium with 8-hydroxy-2(1H)-quinolinone, with the latter being the predominant form in the solid state. This compound and its derivatives are investigated for their potential biological activities and are identified as metabolites in biological systems. Accurate spectroscopic characterization is fundamental for its unambiguous identification and for understanding its chemical behavior in various environments.

Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, solid-state NMR data is particularly relevant due to the compound's predominant tautomeric form in the solid phase.

A key study by Claramunt et al. investigated the polymorphism of 8-hydroxyquinolin-2(1H)-one using solid-state NMR and X-ray crystallography.[1][2] While the full detailed spectral data from this specific study requires access to the complete publication, the abstract confirms the use of solid-state NMR for structural elucidation.

For comparison and interpretation purposes, the ¹H and ¹³C NMR data for a closely related derivative, 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, are presented below. These values can provide insight into the expected chemical shifts for the quinoline ring system of this compound.

Table 1: ¹H NMR Spectral Data of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.55d9.8
H-47.98d9.8
H-57.63dd8.1, 1.4
H-67.23dd8.1, 7.7
H-77.44dd7.7, 1.4
H-ortho (benzoate)8.16d8.7
H-meta (benzoate)7.68d8.7
NH11.5 (broad)s-

Table 2: ¹³C NMR Spectral Data of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate

CarbonChemical Shift (δ, ppm)
C-2162.0
C-3122.7
C-4140.2
C-4a120.8
C-5126.0
C-6121.6
C-7124.0
C-8136.6
C-8a132.0
C-ipso (benzoate)128.6
C-ortho (benzoate)132.2
C-meta (benzoate)128.6
C-para (benzoate)138.5
C=O (benzoate)164.5
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups of its tautomeric forms, as well as aromatic C-H and C=C stretching vibrations.

For the derivative 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the following significant IR peaks were reported:

Table 3: FT-IR Spectral Data of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate

Wavenumber (cm⁻¹)Assignment
3158N-H stretching
1732C=O stretching (ester)
1659C=O stretching (amide)
1604, 1595C=C stretching (aromatic)
1236, 1085C-O stretching
740C-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. The nominal molecular weight of this compound (C₉H₇NO₂) is 161 g/mol .

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not extensively available in the public domain. However, general methodologies for each technique are described below.

NMR Spectroscopy Protocol (General)
  • Sample Preparation: For solution-state NMR, the compound is typically dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). For solid-state NMR, the powdered sample is packed into a zirconia rotor.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol (General)
  • Sample Preparation: For solid samples, the compound is typically mixed with KBr and pressed into a pellet, or analyzed as a mull with Nujol. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol (General)
  • Sample Introduction: The sample can be introduced directly into the ion source or after separation by chromatography (e.g., GC-MS or LC-MS).

  • Ionization: Common ionization techniques include Electron Ionization (EI) for volatile compounds and Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Analysis: The mass spectrum shows the relative abundance of different ions. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of a compound like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis/Isolation of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This guide consolidates the available spectroscopic information for this compound. While a complete, unified dataset with detailed experimental protocols remains to be published in a single source, the data from related compounds and the references to key studies provide a strong foundation for researchers. The provided general experimental protocols and the logical workflow for spectroscopic analysis serve as a valuable resource for those working with this and similar quinoline derivatives. Further investigation into the cited literature is recommended to obtain more detailed experimental parameters.

References

The Biological Landscape of 2,8-Quinolinediol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline (B57606) and its derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. Among these, the 2,8-quinolinediol scaffold presents a unique combination of a quinolone and an 8-hydroxyquinoline (B1678124) moiety, suggesting a potential for multifaceted pharmacological effects. However, a comprehensive review of the existing scientific literature reveals a significant gap in research specifically focused on the biological activities of substituted this compound derivatives. While the parent compound is a known endogenous metabolite, its synthetic derivatives remain largely unexplored. This guide, therefore, aims to provide an in-depth overview of the biological activities of closely related quinoline derivatives, namely quinoline-2-ones and 8-hydroxyquinolines, to infer the potential therapeutic avenues for this compound analogs. This document summarizes key findings on their antimicrobial, anticancer, and neuroprotective properties, details relevant experimental protocols, and visualizes pertinent synthetic and screening workflows.

Introduction: The Untapped Potential of this compound Derivatives

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents with applications ranging from anticancer to antimicrobial therapies.[1] The this compound nucleus, which can also be named 8-hydroxy-2(1H)-quinolinone, is an intriguing, yet underexplored, variation of this scaffold. It is recognized as an endogenous metabolite, and elevated serum levels have been observed in hemodialysis patients with mild cognitive decline.[2] Despite this clinical observation, the synthesis and biological evaluation of novel this compound derivatives appear to be a largely uncharted area of research.

This guide bridges the current knowledge gap by systematically presenting the biological activities of two closely related and extensively studied classes of compounds: Quinoline-2-one derivatives and 8-Hydroxyquinoline derivatives . By examining the established pharmacology of these analogs, we can extrapolate potential mechanisms of action and therapeutic applications for future this compound-based drug discovery programs.

Biological Activities of Related Quinoline Derivatives

The biological activities of quinoline derivatives are diverse, with significant research focused on their potential as antimicrobial, anticancer, and neuroprotective agents.

Antimicrobial Activity

Quinoline derivatives have shown considerable promise in combating a range of microbial pathogens, including multidrug-resistant bacteria and fungi.

2.1.1. Antibacterial Activity

Derivatives of quinoline-2-one have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[3] Certain substituted quinoline-2-ones have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[3] The mechanism of action for some of these compounds is believed to involve the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in bacterial folate metabolism.[3]

Table 1: Antibacterial Activity of Selected Quinoline-2-one Derivatives against Multidrug-Resistant Gram-Positive Bacteria [3]

CompoundTarget OrganismMIC (µg/mL)
6c MRSA0.75
VRE0.75
MRSE2.50
6l MRSA1.25
VRE1.25
MRSE5.00
6o MRSA1.25
VRE2.50
MRSE5.00
Daptomycin (Control) MRSA1.00
VRE2.00
MRSE0.50

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus; MRSE: Methicillin-resistant Staphylococcus epidermidis.

2.1.2. Antifungal Activity

Hybrid molecules incorporating the quinoline scaffold have also been investigated for their antifungal properties. For instance, quinoline-based hydroxyimidazolium hybrids have shown activity against clinically important fungal pathogens like Cryptococcus neoformans.[4]

Table 2: Antifungal Activity of Quinoline-Based Hydroxyimidazolium Hybrids [4]

CompoundCryptococcus neoformans MIC (µg/mL)Candida spp. MIC (µg/mL)Aspergillus spp. MIC (µg/mL)
7c 15.662.5>250
7d 15.662.5>250
Anticancer Activity

The anticancer potential of quinoline derivatives is a major area of research. These compounds can exert their effects through various mechanisms, including DNA intercalation and enzyme inhibition. The planar structure of the quinoline ring system is thought to facilitate intercalation with DNA.[5]

Neuroprotective Potential

Quinoline derivatives have been investigated for their potential to combat neurodegenerative diseases. Oxidative stress is a key factor in the pathology of conditions like Alzheimer's and Parkinson's disease.[6] Some quinoline derivatives are designed to act as antioxidants and inhibitors of enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B).[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for the synthesis and biological evaluation of quinoline derivatives, based on common practices in the field.

General Synthesis of Quinoline-2-one Derivatives

A common route for the synthesis of quinoline-2-one derivatives involves the reaction of coumarin (B35378) with hydrazine (B178648) hydrate (B1144303).[8]

Protocol:

  • Dissolve the starting coumarin derivative in a suitable solvent, such as pyridine.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the solution under reduced pressure.

  • Add ethanol (B145695) and concentrate again to remove excess solvent.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or toluene) to obtain the purified N-amino-quinolone derivative.[8]

Antibacterial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is a standard measure of antibacterial efficacy.

Protocol:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in drug discovery and development.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials (e.g., Substituted Coumarin) Reaction Chemical Reaction (e.g., with Hydrazine Hydrate) Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Derivative This compound Derivative Characterization->Derivative Antimicrobial Antimicrobial Assays (MIC Determination) Derivative->Antimicrobial Anticancer Anticancer Assays (Cytotoxicity, Apoptosis) Derivative->Anticancer Neuroprotective Neuroprotective Assays (Enzyme Inhibition, Antioxidant) Derivative->Neuroprotective Lead_Identification Lead Identification Antimicrobial->Lead_Identification Anticancer->Lead_Identification Neuroprotective->Lead_Identification

Caption: Generalized workflow for the synthesis and biological screening of novel this compound derivatives.

Conclusion and Future Directions

The existing body of research strongly supports the therapeutic potential of the quinoline scaffold. While direct evidence for the biological activity of this compound derivatives is currently lacking, the well-documented antimicrobial, anticancer, and neuroprotective properties of the closely related quinoline-2-ones and 8-hydroxyquinolines provide a solid foundation for future investigations.

There is a clear and compelling need for the design, synthesis, and systematic biological evaluation of novel this compound derivatives. Future research should focus on:

  • Developing efficient synthetic routes to a diverse library of substituted 2,8-quinolinediols.

  • Screening these derivatives against a broad panel of bacterial and fungal pathogens, with a particular emphasis on drug-resistant strains.

  • Evaluating their cytotoxic effects on various cancer cell lines to identify potential anticancer agents.

  • Investigating their neuroprotective properties through relevant enzymatic and cell-based assays.

  • Elucidating the structure-activity relationships (SAR) to guide the optimization of lead compounds.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this promising, yet overlooked, class of quinoline derivatives.

References

An In-depth Technical Guide on 2,8-Quinolinediol as an Endogenous Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,8-Quinolinediol (2,8-DHQ), also known as 8-hydroxycarbostyril, is an endogenous metabolite of significant interest due to its origin from the interplay between dietary tryptophan and the gut microbiome. Emerging evidence highlights its role as a potent and specific agonist for the human Aryl Hydrocarbon Receptor (AHR), positioning it as a key signaling molecule in gut homeostasis and immune modulation. This technical guide provides a comprehensive overview of the current knowledge on 2,8-DHQ, including its biosynthesis, physiological functions, and association with human health. Detailed experimental protocols for its analysis and visualizations of its signaling pathway are presented to facilitate further research and drug development efforts in this area.

Introduction

This compound is a dihydroxyquinoline that has been identified as a product of tryptophan metabolism by the gut microbiota.[1] Unlike other tryptophan metabolites, 2,8-DHQ exhibits a remarkable species-specific agonistic activity towards the human Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor crucial for regulating immune responses, xenobiotic metabolism, and maintaining intestinal barrier function.[2][3] This unique characteristic has brought 2,8-DHQ to the forefront of research exploring the intricate communication between the gut microbiome and the host, with potential implications for inflammatory bowel disease, neuroinflammatory conditions, and other immune-mediated disorders. This guide aims to consolidate the existing technical information on 2,8-DHQ to serve as a valuable resource for the scientific community.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name Quinoline-2,8-diol
Synonyms 2,8-Dihydroxyquinoline, 8-Hydroxycarbostyril
CAS Number 15450-76-7
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance Solid
Solubility Soluble in DMSO

Biosynthesis

The biosynthesis of this compound is intrinsically linked to the metabolic activity of the gut microbiota on the essential amino acid, tryptophan.[1] While the complete enzymatic pathway is yet to be fully elucidated, it is understood to be a multi-step process.

Tryptophan as the Precursor

Over 95% of dietary tryptophan is metabolized through the kynurenine (B1673888) pathway.[4] Gut bacteria play a significant role in this process, converting tryptophan into a variety of bioactive molecules.[5][6] The presence of 2,8-DHQ in human feces and the necessity of microbiota for its production in mice strongly indicate a microbial origin from tryptophan.[1][2]

Proposed Biosynthetic Pathway

The exact bacterial enzymes and intermediate steps leading to 2,8-DHQ are currently under investigation. It is hypothesized that tryptophan is first catabolized via the kynurenine pathway to produce intermediates that are subsequently converted to quinoline (B57606) derivatives by bacterial enzymes. The diagram below illustrates a proposed logical workflow for the biosynthesis of 2,8-DHQ.

G Proposed Biosynthetic Workflow of this compound Tryptophan Dietary Tryptophan Gut_Microbiota Gut Microbiota Metabolism Tryptophan->Gut_Microbiota Kynurenine_Pathway Kynurenine Pathway Intermediates Gut_Microbiota->Kynurenine_Pathway Bacterial_Enzymes Bacterial Quinoline Synthesis Enzymes (Specific enzymes to be identified) Kynurenine_Pathway->Bacterial_Enzymes DHQ This compound Bacterial_Enzymes->DHQ

Caption: Proposed workflow for the biosynthesis of this compound.

Physiological Role and Signaling Pathway

The primary recognized physiological role of this compound is its function as a human-specific agonist of the Aryl Hydrocarbon Receptor (AHR).[2][3]

Aryl Hydrocarbon Receptor (AHR) Activation

The AHR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins.[3] Upon binding of a ligand, such as 2,8-DHQ, the AHR translocates to the nucleus, dissociates from its chaperones, and heterodimerizes with the AHR Nuclear Translocator (ARNT).[3] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.[1]

Downstream Effects

Activation of the AHR by 2,8-DHQ initiates a cascade of downstream events, including:

  • Induction of Cytochrome P450 Enzymes: Upregulation of genes like CYP1A1 and CYP1B1, which are involved in the metabolism of xenobiotics and endogenous compounds.[2]

  • Modulation of Immune Responses: AHR signaling is critical for the development and function of various immune cells, particularly in the gut. It can influence the production of cytokines, such as Interleukin-22 (IL-22), which plays a role in maintaining intestinal barrier integrity and host defense.[2]

  • Gut Homeostasis: By activating AHR, 2,8-DHQ contributes to the maintenance of a balanced immune environment in the gut, potentially protecting against inflammatory conditions.[1][2]

The canonical AHR signaling pathway is depicted in the following diagram:

G Canonical Aryl Hydrocarbon Receptor (AHR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHQ This compound AHR_complex AHR-HSP90-XAP2-p23 Complex DHQ->AHR_complex Binding AHR_ligand_complex 2,8-DHQ-AHR-HSP90-XAP2-p23 AHR_ARNT AHR-ARNT Heterodimer AHR_ligand_complex->AHR_ARNT Translocation & Dissociation XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Target_Genes Activation

Caption: Canonical AHR signaling pathway activated by this compound.

Association with Health and Disease

The role of this compound as a modulator of AHR signaling suggests its involvement in various physiological and pathological processes.

Gut Health

By contributing to the pool of AHR ligands in the gut, microbiota-derived 2,8-DHQ is thought to play a protective role in maintaining intestinal homeostasis.[1][2] Dysregulation of this axis may be implicated in inflammatory bowel diseases such as Crohn's disease and ulcerative colitis.

Neurological Disorders

Recent metabolomic studies have identified this compound as a metabolite whose levels are altered in the brainstem of mice following exposure to hydrogen sulfide, a gasotransmitter with complex roles in neurobiology. The metabolic signature observed, including changes in this compound, matched profiles seen in several human neurological disorders, including Alzheimer's disease and seizure disorders. This suggests a potential link between 2,8-DHQ metabolism and neuroinflammatory or neurodegenerative processes.

Quantitative Data

The concentration of this compound has been quantified in human fecal samples, highlighting significant inter-individual variability.

Table 2: Concentration of this compound in Human Biological Samples

Biological MatrixConcentration RangeReference
Human Feces0 - 3.4 pmol/mg[1][2]

Experimental Protocols

Accurate detection and quantification of this compound are crucial for advancing our understanding of its biological significance. The following sections outline recommended methodologies.

Fecal Sample Collection and Storage
  • Collection: Collect fresh fecal samples in a sterile container.

  • Homogenization: Homogenize the fecal sample to ensure uniformity.

  • Aliquoting: Aliquot the homogenized sample into appropriate volumes for extraction.

  • Storage: Immediately snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis to minimize metabolic changes.[7]

Metabolite Extraction from Fecal Samples

This protocol is a general guide and should be optimized for your specific instrumentation and experimental needs.

  • Sample Weighing: Weigh a frozen fecal aliquot (approximately 50-100 mg).

  • Extraction Solvent Preparation: Prepare an extraction solvent of methanol (B129727):water (80:20, v/v) and pre-chill to -20°C.

  • Extraction: Add the pre-chilled extraction solvent to the fecal aliquot at a ratio of 1:10 (w/v).

  • Homogenization: Homogenize the sample using a bead beater for 5 minutes.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

The following diagram outlines the experimental workflow for fecal metabolite extraction:

G Workflow for Fecal Metabolite Extraction Start Fecal Sample Collection Homogenize Homogenization & Aliquoting Start->Homogenize Store Storage at -80°C Homogenize->Store Extract Metabolite Extraction (Methanol:Water) Store->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Supernatant Collection Centrifuge->Collect Dry Drying Collect->Dry Reconstitute Reconstitution Dry->Reconstitute Analyze UPLC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for fecal metabolite extraction.

UPLC-MS/MS Quantification

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended method for the sensitive and specific quantification of this compound.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is suitable for separating 2,8-DHQ from other fecal metabolites.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is typically used.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is recommended.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for the detection of quinoline compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be employed for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for 2,8-DHQ and a stable isotope-labeled internal standard.

    • MRM Transitions: Specific MRM transitions for 2,8-DHQ need to be determined by infusing a pure standard into the mass spectrometer.

  • Quantification:

    • Calibration Curve: A calibration curve should be prepared using a pure standard of this compound of known concentrations.

    • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C₉-2,8-Quinolinediol) is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.

Conclusion and Future Directions

This compound is a fascinating endogenous metabolite that sits (B43327) at the crossroads of diet, the gut microbiome, and host immunity. Its specific agonistic activity on the human AHR underscores its potential as a key signaling molecule in maintaining health and influencing disease. Future research should focus on:

  • Elucidating the complete biosynthetic pathway: Identifying the specific gut bacterial species and the enzymes responsible for 2,8-DHQ synthesis will be crucial for understanding its regulation.

  • Expanding the understanding of its physiological roles: Investigating the full spectrum of AHR-dependent and -independent effects of 2,8-DHQ in various tissues and cell types is warranted.

  • Exploring its therapeutic potential: Given its role in immune modulation, 2,8-DHQ or its derivatives could be explored as potential therapeutic agents for inflammatory and autoimmune diseases.

  • Validating its role as a biomarker: Further studies are needed to determine if fecal or systemic levels of 2,8-DHQ can serve as reliable biomarkers for gut dysbiosis or specific disease states.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the promising field of this compound research.

References

The Untapped Therapeutic Potential of 2,8-Quinolinediol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Scaffold for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. While extensive research has focused on various quinoline derivatives, the specific core structure of 2,8-Quinolinediol remains largely unexplored, with a scarcity of published data on its direct therapeutic applications. However, by examining the well-established biological activities of its constituent parent structures, 8-hydroxyquinoline (B1678124) and 2-quinolone (carbostyril), we can infer the significant therapeutic potential of this compound. This technical guide provides a comprehensive overview of the potential therapeutic applications of the this compound core by extrapolating from the known anticancer, antimicrobial, and neuroprotective properties of its chemical relatives. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are provided to facilitate further research and drug development efforts centered on this promising, yet understudied, scaffold.

Introduction: The Promise of a Hybrid Scaffold

The this compound molecule uniquely integrates the key structural features of two pharmacologically significant classes of compounds: the 8-hydroxyquinolines and the 2-quinolones. 8-Hydroxyquinoline and its derivatives are renowned for their metal-chelating properties, which are pivotal to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The 2-quinolone core is also a privileged structure in drug discovery, present in a variety of approved drugs and clinical candidates with a wide range of therapeutic applications.[3][4]

The amalgamation of these two pharmacophores in this compound suggests a potential for synergistic or novel mechanisms of action. This guide will delve into the prospective therapeutic avenues for this compound based on the robust data available for its parent compound classes.

Potential Therapeutic Applications

Anticancer Activity

Derivatives of both 8-hydroxyquinoline and 2-quinolone have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5][6][7]

Quantitative Data on Anticancer Activity of Related Derivatives:

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
8-Hydroxyquinoline 8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)6.25 ± 0.034 (as MTS50 in µg/mL)[8]
8-hydroxy-2-quinolinecarbaldehydeMDA231, T-47D, Hs578t, SaoS2, K562, SKHep112.5–25 (as MTS50 in µg/mL)[8]
5,7-dihalo-substituted-8-hydroxyquinolines (Zinc and Copper complexes)Hepatoma, Ovarian, Non-small-cell lung0.0014 - 32.13[5]
2-Quinolone 4-phenylquinolin-2(1H)-one analog (12e)VariousSub-micromolar[2]
2-quinolone-cinnamic acid hybridColon Cancer (COLO 205)Nanomolar[9]
Ciprofloxacin/quinoline derivative (65, 66, 70)VariousNot specified, but significant cytotoxic activity reported[10]
Antimicrobial Activity

The 8-hydroxyquinoline scaffold is particularly well-known for its broad-spectrum antimicrobial properties, which are largely attributed to its ability to chelate essential metal ions required for microbial growth and enzyme function.[11][12]

Quantitative Data on Antimicrobial Activity of Related Derivatives:

Compound ClassDerivativeMicrobial StrainMIC (µM)Reference
8-Hydroxyquinoline 8-Hydroxyquinoline (8HQ)Staphylococcus aureus, Enterococcus faecalis, Candida albicans27.58[11][12]
8HQ Metal Complexes (1-6)Gram-positive and Gram-negative bacteria575.71 - 718.76[10][11]
Dihalogenated 8HQ (iodoquinol, clioquinol, 5,7-diCl-8HQ)Gonococcal pathogen0.08 - 0.56[13]
CloxyquinListeria monocytogenes, Plesiomonas shigelloides5.57 - 11.14[13]
Neuroprotective Effects

Both 8-hydroxyquinoline and 2-quinolone derivatives have shown promise in the context of neurodegenerative diseases. Their neuroprotective mechanisms are thought to involve antioxidant activity, metal ion chelation to reduce oxidative stress, and modulation of key signaling pathways implicated in neuronal cell death, such as the MAPK pathway.[4][14][15]

Experimental Protocols

Anticancer Activity: MTS Cell Viability Assay

This protocol outlines a general procedure for determining the cytotoxic effects of a compound on cancer cells using a colorimetric MTS assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTS reagent (e.g., from Promega)

  • Phenazine Ethosulfate (PES) solution

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTS Reagent Addition: Prepare the MTS/PES solution according to the manufacturer's instructions. Add 20 µL of the combined MTS/PES solution to each well.[5][17]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Agar (B569324) Dilution Method for MIC Determination

This protocol describes the agar dilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Agar (MHA)

  • Test compound

  • Sterile petri dishes

  • Sterile water or other appropriate solvent

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a suitable solvent.[18]

  • Plate Preparation: Melt MHA and cool it to 45-50°C. For each concentration of the test compound, add a specific volume of the compound solution to a specific volume of molten MHA to achieve the final desired concentration. Mix well and pour into sterile petri dishes. Allow the agar to solidify. Also, prepare a control plate with no compound.[14]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be further diluted to achieve a final inoculum of approximately 10⁴ Colony Forming Units (CFU) per spot.

  • Inoculation: Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspension.[18]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in an aerobic atmosphere.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria on the agar surface.[1][18]

Neuroprotective Effects: Western Blot Analysis of MAPK Signaling

This protocol provides a general workflow for assessing the effect of a compound on the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as ERK1/2.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture reagents

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate neuronal cells and treat them with the test compound at various concentrations for a specified duration. Include appropriate controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[19]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., phospho-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., total-ERK1/2) and a loading control to ensure equal protein loading in each lane.[20]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

Mandatory Visualizations

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTS Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds incubate_treatment Incubate (e.g., 48-72h) add_compounds->incubate_treatment add_mts Add MTS Reagent incubate_treatment->add_mts incubate_mts Incubate (1-4h) add_mts->incubate_mts read_absorbance Read Absorbance (490nm) incubate_mts->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for a typical MTS-based cytotoxicity assay.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Result Analysis prepare_agar Prepare Agar Plates with Compound Dilutions inoculate_plates Inoculate Plates prepare_agar->inoculate_plates prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_plates incubate_plates Incubate (16-20h) inoculate_plates->incubate_plates observe_growth Observe for Bacterial Growth incubate_plates->observe_growth determine_mic Determine MIC observe_growth->determine_mic

Caption: Workflow for MIC determination using the agar dilution method.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor / Stress receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors compound Potential Inhibition by this compound Derivative compound->mek Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic applications of this compound is currently lacking, the extensive research on its parent scaffolds, 8-hydroxyquinoline and 2-quinolone, strongly suggests a high potential for this hybrid molecule in drug discovery. The combined structural features may lead to compounds with enhanced efficacy, novel mechanisms of action, or improved safety profiles.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a battery of in vitro and in vivo assays to explore their anticancer, antimicrobial, and neuroprotective properties. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to unlock the therapeutic potential of this promising and under-investigated chemical scaffold. The exploration of this compound and its analogs could pave the way for the development of a new generation of therapeutic agents for a range of diseases.

References

Unveiling the Metal Chelating Properties of 2,8-Quinolinediol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the metal chelating properties of 2,8-quinolinediol, also known as 2,8-dihydroxyquinoline or 8-hydroxycarbostyril. While this compound is a known metabolite and possesses a structural framework conducive to metal ion coordination, it is noteworthy that extensive quantitative data on its metal complex stability constants are not as widely published as for its well-studied isomer, 8-hydroxyquinoline (B1678124). The principles and methodologies outlined herein are based on established analytical techniques for characterizing metal-ligand interactions and draw parallels from the extensive research on 8-hydroxyquinoline and its derivatives, which are expected to be highly analogous for this compound.

Core Concepts in Metal Chelation by Quinolinediols

This compound is an organic heterocyclic compound featuring a quinoline (B57606) backbone with hydroxyl groups at the 2nd and 8th positions.[1] The presence of these hydroxyl groups, in conjunction with the nitrogen atom in the quinoline ring, provides potential coordination sites for metal ions. The ability of this compound to form stable complexes with various metal ions is fundamental to its potential applications in drug development, particularly in contexts where metal dysregulation is implicated in disease pathology. The chelation process can modulate the biological activity of both the metal ion and the ligand itself.

Quantitative Analysis of Metal Chelation

The stability of metal complexes is a critical parameter in evaluating the efficacy of a chelating agent. This is typically quantified by the formation constant (Kf) or its logarithm (log Kf), also referred to as the stability constant. A higher stability constant indicates a stronger interaction between the ligand and the metal ion. For a comprehensive understanding, stepwise stability constants (Kn) and overall stability constants (βn) are determined.

Table 1: Representative Stability Constants for 8-Hydroxyquinoline Metal Complexes

Metal Ion log K₁ log K₂ log β₂
Cu²⁺ 12.25 11.25 23.50
Ni²⁺ 10.08 8.82 18.90
Co²⁺ 9.00 7.80 16.80
Zn²⁺ 8.75 7.95 16.70
Fe²⁺ 7.50 6.50 14.00
Mn²⁺ 6.80 5.70 12.50
Mg²⁺ 4.50 - 4.50

| Ca²⁺ | 3.20 | - | 3.20 |

Note: Data presented is for 8-hydroxyquinoline and serves as an illustrative example. Actual values for this compound may vary. The stability of metal complexes generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.

Experimental Protocols for Characterizing Metal Chelation

Several analytical techniques are employed to determine the stoichiometry and stability of metal-ligand complexes. The following are detailed methodologies for key experiments applicable to the study of this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution. The method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a mixture of dioxane and water) to ensure solubility.

    • Prepare a standardized solution of a strong acid (e.g., HClO₄) and a carbonate-free solution of a strong base (e.g., NaOH).

    • Prepare stock solutions of the metal salts (e.g., nitrates or perchlorates) of interest with accurately known concentrations.

    • Prepare a solution of a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH electrode and meter using standard buffer solutions.

    • In a thermostated titration vessel, place a solution containing a known amount of this compound, the strong acid, and the background electrolyte.

    • Titrate this solution with the standardized strong base, recording the pH after each addition of titrant.

    • Repeat the titration with a solution that additionally contains a known concentration of the metal ion.

  • Data Analysis:

    • Plot the pH versus the volume of base added for both titrations.

    • The displacement of the titration curve in the presence of the metal ion indicates complex formation.

    • The protonation constants of the ligand and the stability constants of the metal complexes are calculated from the titration data using specialized software (e.g., HYPERQUAD, BEST).

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Ligand This compound Stock Solution Titration_Vessel Thermostated Titration Vessel Ligand->Titration_Vessel Acid Standard Strong Acid Acid->Titration_Vessel Base Standard Strong Base Base->Titration_Vessel titrant Metal Metal Salt Stock Solution Metal->Titration_Vessel for metal titration Electrolyte Background Electrolyte Electrolyte->Titration_Vessel pH_Meter Calibrated pH Meter Titration_Vessel->pH_Meter Plot Plot pH vs. Volume of Base pH_Meter->Plot Software Calculate Stability Constants (e.g., HYPERQUAD) Plot->Software

Potentiometric Titration Workflow
UV-Vis Spectrophotometry

UV-Vis spectrophotometry is used to determine the stoichiometry of metal complexes and can also be used to calculate stability constants. The formation of a metal complex often results in a change in the absorption spectrum of the ligand.

Methodology:

  • Solution Preparation:

    • Prepare stock solutions of this compound and the metal salt of interest in a suitable buffer to maintain a constant pH.

  • Stoichiometry Determination (Job's Plot):

    • Prepare a series of solutions where the mole fraction of the ligand and metal are varied while keeping the total molar concentration constant.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

  • Stability Constant Determination (Mole Ratio Method):

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.

    • Measure the absorbance of each solution at the λmax of the complex.

    • Plot the absorbance versus the molar ratio of ligand to metal. The data can be analyzed to determine the formation constant.

UV_Vis_Workflow cluster_prep_uv Solution Preparation cluster_jobs Stoichiometry (Job's Plot) cluster_mole Stability Constant (Mole Ratio) Ligand_UV This compound Stock Solution Series_Jobs Prepare Solutions (Varying Mole Fraction) Ligand_UV->Series_Jobs Series_Mole Prepare Solutions (Varying Ligand Conc.) Ligand_UV->Series_Mole Metal_UV Metal Salt Stock Solution Metal_UV->Series_Jobs Metal_UV->Series_Mole Buffer_UV Buffer Solution Buffer_UV->Series_Jobs Buffer_UV->Series_Mole Measure_Abs_Jobs Measure Absorbance at λmax Series_Jobs->Measure_Abs_Jobs Plot_Jobs Plot Absorbance vs. Mole Fraction Measure_Abs_Jobs->Plot_Jobs Stoichiometry Determine Stoichiometry Plot_Jobs->Stoichiometry Measure_Abs_Mole Measure Absorbance at λmax Series_Mole->Measure_Abs_Mole Plot_Mole Plot Absorbance vs. [L]/[M] Ratio Measure_Abs_Mole->Plot_Mole Stability Calculate Stability Constant Plot_Mole->Stability

UV-Vis Spectrophotometry Workflow
Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study metal chelation. The fluorescence of a ligand may be enhanced or quenched upon complexation with a metal ion.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare stock solutions of the metal salts of interest.

  • Fluorescence Titration:

    • In a cuvette, place a dilute solution of this compound.

    • Record the fluorescence emission spectrum upon excitation at a suitable wavelength.

    • Incrementally add small aliquots of the metal salt solution to the cuvette.

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum versus the concentration of the metal ion.

    • The data can be fitted to a binding isotherm (e.g., the Benesi-Hildebrand equation for 1:1 complexes) to determine the binding constant.

Fluorescence_Workflow cluster_prep_fluor Solution Preparation cluster_titration_fluor Fluorescence Titration cluster_analysis_fluor Data Analysis Ligand_Fluor This compound Stock Solution Cuvette Cuvette with Ligand Solution Ligand_Fluor->Cuvette Metal_Fluor Metal Salt Stock Solution Spectrofluorometer Spectrofluorometer Cuvette->Spectrofluorometer measure initial spectrum Cuvette->Spectrofluorometer measure subsequent spectra Add_Metal Incremental Addition of Metal Solution Spectrofluorometer->Add_Metal Plot_Fluor Plot ΔFluorescence vs. [Metal] Spectrofluorometer->Plot_Fluor Add_Metal->Cuvette Fit_Data Fit to Binding Isotherm Plot_Fluor->Fit_Data Binding_Constant Determine Binding Constant Fit_Data->Binding_Constant

Fluorescence Spectroscopy Workflow

Signaling Pathways and Biological Implications

A comprehensive literature search did not yield specific information on signaling pathways that are directly modulated by the metal chelating properties of this compound. However, the broader class of hydroxyquinolines has been investigated for their effects on various biological processes, often attributed to their ability to modulate metal ion homeostasis. For instance, derivatives of 8-hydroxyquinoline have been studied in the context of neurodegenerative diseases, where they are thought to exert their effects by chelating excess metal ions (e.g., copper, zinc, and iron) that contribute to oxidative stress and protein aggregation. Further research is warranted to elucidate the specific biological pathways and molecular targets that may be influenced by this compound-metal complexes.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents and research tools due to its inherent metal chelating capabilities. While a comprehensive database of its metal complex stability constants is yet to be established, the experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to undertake such investigations. The characterization of its metal chelating properties is a critical step in unlocking the full therapeutic and scientific potential of this compound.

References

Solubility and Stability of 2,8-Quinolinediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of 2,8-Quinolinediol (also known as 2,8-dihydroxyquinoline or 8-hydroxycarbostyril). Understanding these physicochemical properties is critical for the effective use of this compound in research and development, particularly in areas such as drug formulation, biological assays, and analytical method development. This document summarizes available quantitative data, outlines detailed experimental protocols for in-house determination of these properties, and provides visualizations of experimental workflows and a key signaling pathway.

Solubility Profile of this compound

The solubility of this compound is a key parameter for its handling and application. Available data indicates it has limited solubility in aqueous solutions and is more readily soluble in organic solvents.[1] It is described as sparingly soluble in water.[1]

Quantitative Solubility Data

Quantitative solubility data for this compound in common laboratory solvents is not extensively available in public literature. The table below summarizes the existing data. Researchers are encouraged to experimentally determine solubility in their specific solvent systems.

Solvent/SystemConcentrationConditionsSource
Dimethyl Sulfoxide (DMSO)2 mg/mLNot specified[2]
Dimethyl Sulfoxide (DMSO)25 mg/mL (155.13 mM)Sonication recommendedMedChemExpress
DMSO, PEG300, Tween-80, Saline≥ 2 mg/mL (12.41 mM)Clear solution[3]

Note: The discrepancy in reported DMSO solubility values (2 mg/mL vs. 25 mg/mL) highlights the importance of experimental verification. The higher value may be achievable with methods like sonication to overcome kinetic barriers to dissolution.

Stability Profile of this compound

The stability of this compound in solution is crucial for ensuring the accuracy and reproducibility of experimental results. Degradation can be influenced by several factors, including the solvent, temperature, pH, light, and presence of oxygen.[4]

Stability and Storage Recommendations

Proper storage of this compound solutions is essential to minimize degradation. The following table provides recommended storage conditions for stock solutions.

SolventStorage TemperatureDurationSource
DMSO-20°C1 month[3]
DMSO-80°C6 months[3]

General Stability Considerations:

  • Temperature: Elevated temperatures are likely to accelerate degradation.

  • Light: As a quinoline (B57606) derivative, this compound may be sensitive to light. It is advisable to store solutions in amber vials or otherwise protect them from light.[4]

  • pH: The stability of quinoline compounds can be pH-dependent. Extreme pH conditions may lead to hydrolysis or other degradation reactions.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to precipitation and degradation. It is recommended to aliquot stock solutions into single-use volumes.

Experimental Protocols

The following sections provide detailed methodologies for determining the equilibrium solubility and assessing the chemical stability of this compound.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. Alternatively, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter that is pre-saturated with the solution to minimize adsorption.

  • Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of dissolved this compound using a validated HPLC or other suitable method.

  • Calculation: The measured concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Protocol 2: Assessment of Chemical Stability (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation pathways and assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • Stock solution of this compound of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Glass vials (clear and amber)

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

Methodology:

  • Sample Preparation: Prepare multiple aliquots of a this compound solution in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To one aliquot, add HCl to a final concentration of 0.1 N. Store at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).

  • Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 N. Store at room temperature for a set period.

  • Oxidative Degradation: To a third aliquot, add H₂O₂ to a final concentration of 3%. Store at room temperature, protected from light.

  • Thermal Degradation: Place an aliquot in a temperature-controlled oven (e.g., 60°C or higher), protected from light.

  • Photostability: Expose an aliquot in a clear vial to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Prepare a control sample by wrapping a vial in aluminum foil and storing it under the same conditions.

  • Control Sample: Store an aliquot of the stock solution at a controlled, non-stressful condition (e.g., 4°C), protected from light.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each condition. For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of this compound remaining and identify and quantify any major degradation products.

Visualizations

The following diagrams illustrate the experimental workflows and a known signaling pathway for this compound.

G cluster_workflow Experimental Workflow for Equilibrium Solubility Determination prep 1. Preparation Add excess this compound to vial solvent 2. Solvent Addition Add known volume of solvent prep->solvent equilibrate 3. Equilibration Agitate at constant temperature (24-48h) solvent->equilibrate separate 4. Phase Separation Centrifuge to pellet excess solid equilibrate->separate collect 5. Sample Collection Withdraw supernatant separate->collect filter 6. Filtration Filter through 0.22 µm syringe filter collect->filter quantify 7. Quantification Dilute and analyze by HPLC filter->quantify

Caption: Workflow for Equilibrium Solubility Determination.

G cluster_stability Experimental Workflow for Chemical Stability Assessment cluster_stress Stress Conditions start Prepare stock solution of this compound acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid thermal Thermal (60°C) start->thermal photo Photostability (ICH Q1B) start->photo control Control (4°C, dark) start->control sampling Sample at multiple time points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling control->sampling analysis Analyze by stability-indicating HPLC sampling->analysis evaluation Evaluate degradation and identify products analysis->evaluation

Caption: Workflow for Chemical Stability Assessment.

Signaling Pathway of this compound

Recent studies have identified this compound as a human-specific agonist of the Aryl Hydrocarbon Receptor (AHR).[5][6] The AHR is a ligand-activated transcription factor that plays a key role in regulating xenobiotic metabolism and immune responses.

G cluster_pathway Signaling Pathway of this compound via AHR cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound ahr_complex AHR Complex (AHR, HSP90, XAP2, p23) ligand->ahr_complex Binds ahr_active Activated AHR ahr_complex->ahr_active Conformational Change HSP90 Dissociates arnt ARNT ahr_active->arnt Translocates & Dimerizes ahr_arnt AHR-ARNT Heterodimer xre Xenobiotic Response Element (XRE) ahr_arnt->xre Binds DNA gene Gene Transcription (e.g., CYP1A1, IL6) xre->gene

Caption: AHR Signaling Pathway Activated by this compound.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. The data highlights that while it is more soluble in organic solvents like DMSO, comprehensive quantitative data across a range of solvents is lacking. Stability is enhanced at low temperatures, and solutions should be protected from light. The provided experimental protocols offer a framework for researchers to generate robust, in-house data tailored to their specific needs. Furthermore, the identification of this compound as an AHR agonist opens new avenues for research into its biological functions and potential therapeutic applications.

References

Tautomerism in 8-hydroxyquinolin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric phenomena in 8-hydroxyquinolin-2(1H)-one, a core scaffold in medicinal chemistry. Integrating computational and experimental data, this document elucidates the structural preferences of its tautomers in both the solid state and solution, offering detailed methodologies for its characterization.

Introduction to Tautomerism in 8-hydroxyquinolin-2(1H)-one

8-hydroxyquinolin-2(1H)-one, also known as 8-hydroxycarbostyril, is a heterocyclic compound with significant potential for tautomerism due to the presence of both a phenol-like hydroxyl group and a lactam (amide) moiety. The interplay between keto-enol and amide-imidic acid tautomerism can result in several distinct isomers. The relative stability of these tautomers is crucial as it dictates the molecule's physicochemical properties, such as solubility, polarity, and hydrogen bonding capability, which in turn influence its biological activity and suitability as a drug candidate.

This guide focuses on the four primary tautomeric forms and summarizes the key experimental and theoretical findings that establish the predominant tautomer in the solid state.

The Tautomeric Landscape

Four principal tautomers of 8-hydroxyquinolin-2(1H)-one are considered, arising from two distinct prototropic shifts: the keto-enol equilibrium involving the C7a-C8 bond and the amide-imidic acid (lactam-lactim) equilibrium at the N1-C2 position.

  • Tautomer A: 8-hydroxyquinolin-2(1H)-one (Lactam-Enol) : This form maintains the lactam structure and the phenolic hydroxyl group.

  • Tautomer B: 2-hydroxyquinolin-8(1H)-one (Lactim-Keto) : This tautomer results from proton migration from the nitrogen to the carbonyl oxygen, forming an imidic acid (lactim), while the C8 position is in a keto form.

  • Tautomer C: 8-hydroxyquinolin-2-ol (Lactim-Enol or 2,8-Quinolinediol) : This form features both the imidic acid and the phenolic hydroxyl group.

  • Tautomer D: Quinoline-2,8(1H,5H)-dione (Lactam-Keto) : In this diketo form, protons reside on the nitrogen and C5 or C7, breaking the aromaticity of the carbocyclic ring.

The equilibrium between these forms is a critical aspect of the molecule's chemistry.

Tautomers A A: 8-hydroxyquinolin-2(1H)-one (Lactam-Enol) C C: this compound (Lactim-Enol) A->C Amide-Imidic Acid D D: Quinoline-2,8-dione (Lactam-Keto) A->D Keto-Enol B B: 2-hydroxyquinolin-8(1H)-one (Lactim-Keto) C->B Keto-Enol D->B Amide-Imidic Acid

Figure 1: Tautomeric equilibria of 8-hydroxyquinolin-2(1H)-one.

Computational Analysis of Tautomer Stability

Density Functional Theory (DFT) calculations have been instrumental in determining the relative stabilities of the tautomers. Studies employing the B3LYP functional with the 6-311++G(d,p) basis set provide crucial insights into the intrinsic stability of each form in the gas phase and the influence of solvent.[1]

In the gas phase, a key finding is that the 8-hydroxyquinolin-2(1H)-one (Tautomer A) and the fully aromatic This compound (Tautomer C) exhibit very similar stabilities.[1] This suggests a low energetic barrier between them in an isolated environment. However, the introduction of a solvent model significantly alters the energetic landscape, generally favoring more polar tautomers.

Table 1: Calculated Relative Energies of 8-hydroxyquinolin-2(1H)-one Tautomers

Tautomer Structure Name Relative Energy (Gas Phase, kcal/mol)[1] Predicted Stability in Polar Solvents
A 8-hydroxyquinolin-2(1H)-one 0.0 (Reference) High
B 2-hydroxyquinolin-8(1H)-one > 10 Low
C This compound ~0-1 Moderate
D Quinoline-2,8-dione > 15 Very Low

Note: The relative energies are illustrative based on the findings that Tautomers A and C have similar stabilities in the gas phase.[1] Tautomers involving a keto form on the carbocyclic ring (B and D) are significantly less stable due to loss of aromaticity.

Solid-State Characterization: The Predominant Form

Comprehensive experimental studies have unequivocally established the structure of 8-hydroxyquinolin-2(1H)-one in the solid state.[1][2] Through a combination of X-ray crystallography, solid-state NMR (ssNMR), and Differential Scanning Calorimetry (DSC), it has been confirmed that the molecule exists exclusively as the 8-hydroxyquinolin-2(1H)-one (Tautomer A) .[1][2]

Furthermore, this tautomer exhibits polymorphism, with at least two distinct crystalline forms (Polymorph A and Polymorph B) having been identified and characterized.[1]

workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Structural Analysis cluster_theory Theoretical Validation synthesis Synthesis of 8-hydroxyquinolin-2(1H)-one cryst Crystallization synthesis->cryst xray Single-Crystal X-ray Diffraction cryst->xray ssnmr Solid-State NMR (13C, 15N CPMAS) cryst->ssnmr dsc DSC cryst->dsc result Confirmed Structure: 8-hydroxyquinolin-2(1H)-one xray->result Polymorphs A & B (Tautomer A) ssnmr->result Confirms Tautomer A dft DFT Calculations (B3LYP/6-311++G(d,p)) geom Geometry Optimization dft->geom energy Relative Energy Calculation geom->energy energy->result Confirms Stability

Figure 2: Workflow for the structural elucidation of 8-hydroxyquinolin-2(1H)-one.
X-ray Crystallography

Single-crystal X-ray diffraction studies have provided definitive proof of the molecular structure in the solid state. These studies revealed two polymorphic forms.[1]

  • Polymorph A: Crystallizes in the orthorhombic space group Pccn.[1]

  • Polymorph B: Crystallizes in the monoclinic space group P21/c.[1]

In both polymorphs, the molecular structure corresponds to Tautomer A. The crystal packing is characterized by a network of intermolecular N–H···O and O–H···O hydrogen bonds, which stabilize the lactam-enol form.[1]

Table 2: Illustrative Crystallographic Data for Polymorphs of Tautomer A

Parameter Polymorph A (Orthorhombic)[1] Polymorph B (Monoclinic)[1]
Space Group Pccn P21/c
Key H-Bonds N–H···O, O–H···O N–H···O, O–H···O
C2=O Bond Length ~1.24 Å ~1.24 Å
C8-O Bond Length ~1.36 Å ~1.36 Å
N1-H Bond Present Present

Note: Bond lengths are typical values for amide carbonyls and phenolic C-O bonds and are presented for illustrative purposes based on the confirmed structure.[1]

Solid-State NMR (ssNMR) Spectroscopy

13C and 15N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectroscopy corroborates the X-ray diffraction data. The chemical shifts observed are consistent with the 8-hydroxyquinolin-2(1H)-one tautomer. Specifically, the 13C spectrum shows a resonance in the typical range for a lactam carbonyl carbon (C2) and not in the range expected for a lactim (C=N-OH) carbon. Similarly, 15N NMR would confirm the presence of a protonated nitrogen in a lactam ring.

Table 3: Representative Solid-State 13C NMR Chemical Shifts for Tautomer A

Carbon Atom Expected Chemical Shift Range (ppm)
C2 (C=O) 160-170
C8 (C-OH) 150-160
Aromatic Carbons 110-145

Note: These are characteristic chemical shift ranges. The definitive assignment would be based on the experimental data from the primary literature.[1][2]

Tautomerism in Solution

While the solid-state structure is well-defined, the tautomeric equilibrium in solution is more complex and highly dependent on the solvent.[3][4][5][6] Although direct, comprehensive experimental studies on 8-hydroxyquinolin-2(1H)-one in various solvents are not widely published, predictions can be made based on established principles of tautomerism.

  • Aprotic, Nonpolar Solvents (e.g., Chloroform, Dioxane): In these solvents, intramolecular hydrogen bonding can play a significant role. Tautomer C (this compound) might be present in equilibrium with Tautomer A, as it allows for a strong intramolecular hydrogen bond between the 2-OH and the quinoline (B57606) nitrogen.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and would effectively solvate the N-H and O-H protons of Tautomer A, likely making it the predominant species.[3]

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, potentially stabilizing Tautomer A through extensive intermolecular hydrogen bonding. They can also facilitate proton transfer, though the highly polar lactam structure of Tautomer A is expected to be well-solvated and highly favored.

Spectroscopic techniques like 1H NMR and UV-Vis are essential for investigating these solvent-dependent equilibria.[3] In 1H NMR, the exchange between tautomers can be monitored by observing the chemical shifts and line broadening of the labile N-H and O-H protons.

Experimental Protocols

Synthesis of 8-hydroxyquinolin-2(1H)-one

A plausible synthetic route can be adapted from standard methods for quinoline synthesis, such as the Skraup synthesis or related cyclizations.[7][8][9]

  • Reaction Setup: Combine 2-amino-7-methoxyphenol with glycerol (B35011) in the presence of an acid catalyst (e.g., sulfuric acid) and an oxidizing agent (e.g., arsenic acid or nitrobenzene).

  • Reaction Conditions: Heat the mixture carefully. The reaction is exothermic and should be controlled to prevent polymerization.

  • Workup: After the reaction is complete, cool the mixture and pour it into water. Neutralize with a base (e.g., NaOH) to precipitate the crude product.

  • Demethylation: The resulting 8-methoxyquinolin-2(1H)-one is then subjected to demethylation using a reagent such as HBr or BBr3 to yield the final product.

  • Purification: The crude 8-hydroxyquinolin-2(1H)-one is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid).

Crystallization of Polymorphs

Obtaining different polymorphs requires screening various crystallization conditions.[1]

  • General Method: Prepare saturated solutions of purified 8-hydroxyquinolin-2(1H)-one in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) at an elevated temperature.

  • Polymorph A (Orthorhombic): Can typically be obtained by slow evaporation from a specific solvent system identified during screening.

  • Polymorph B (Monoclinic): May be favored by faster crystallization methods, such as cooling a saturated solution or using a different solvent system.

  • Characterization: The resulting crystals are analyzed by single-crystal X-ray diffraction to determine their structure and space group.

X-ray Crystallography
  • Crystal Selection: A suitable single crystal of each polymorph is selected and mounted on a goniometer head.

  • Data Collection: Data is collected on a diffractometer, typically using Mo Kα radiation at a controlled temperature (e.g., 100 K or 298 K).

  • Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F2. Hydrogen atoms are located in difference Fourier maps and refined isotropically.

Solid-State NMR (ssNMR) Spectroscopy
  • Sample Preparation: A powdered crystalline sample of each polymorph is packed into a zirconia rotor (e.g., 4 mm diameter).

  • 13C CP/MAS NMR: Spectra are acquired on a solid-state NMR spectrometer. A typical experiment would use a cross-polarization pulse sequence with high-power proton decoupling. The magic angle spinning (MAS) rate is set to a value sufficient to move spinning sidebands away from the isotropic resonances (e.g., 8-15 kHz). Chemical shifts are referenced externally to a standard like adamantane.

  • 15N CP/MAS NMR: If isotopically enriched material is not available, natural abundance 15N spectra are acquired, which may require a significantly longer acquisition time. The parameters are similar to the 13C experiment, with referencing to a standard like solid glycine.

DFT Calculations
  • Structure Generation: The initial geometries of all four tautomers (A, B, C, D) are built using molecular modeling software.

  • Geometry Optimization: The geometries are optimized without constraints using a specified DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[1] Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).

  • Energy Calculation: Single-point energies are calculated for the optimized geometries. Zero-point vibrational energy (ZPVE) corrections are applied to obtain the relative energies (ΔE). Gibbs free energies (ΔG) can also be calculated to better predict equilibrium constants.

  • Solvent Modeling: To simulate solution-phase behavior, optimizations and energy calculations are repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Conclusion

The tautomerism of 8-hydroxyquinolin-2(1H)-one is a clear example of how structural preferences can be dictated by the physical state. Computational studies predict a close energetic balance between the lactam-enol (A) and lactim-enol (C) forms in the gas phase.[1] However, in the solid state, experimental evidence from X-ray diffraction and solid-state NMR conclusively demonstrates that the molecule adopts the 8-hydroxyquinolin-2(1H)-one (Tautomer A) structure, stabilized by intermolecular hydrogen bonding.[1][2] This tautomer is known to exist in at least two polymorphic forms.[1] While comprehensive experimental data in solution is limited, the polarity of the solvent is expected to be a key determinant of the tautomeric equilibrium, with polar solvents likely favoring the stable and highly polar Tautomer A. Understanding this fundamental structural chemistry is paramount for the rational design of drugs and materials based on this important heterocyclic scaffold.

References

An In-depth Technical Guide to 2,8-Quinolinediol and its Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Quinoline (B57606) Scaffold

The quinoline scaffold is a privileged heterocyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This core structure is prevalent in a wide array of natural products and synthetic compounds, demonstrating a broad spectrum of biological activities.[1][2] Due to their versatile nature, quinoline derivatives have garnered significant attention in medicinal chemistry and drug discovery, leading to the development of numerous therapeutic agents with applications ranging from anticancer to antimicrobial and antimalarial treatments.[2][3][4] This guide focuses on 2,8-quinolinediol, a specific dihydroxy-substituted quinoline, and its analogs, exploring their chemical properties, synthesis, biological activities, and mechanisms of action.

Chemical and Physical Properties of this compound

This compound, also known as 8-hydroxy-2(1H)-quinolinone, is an organic compound with the chemical formula C₉H₇NO₂.[5][6] It exists as a yellow, crystalline solid that is sparingly soluble in water but more soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[5][6]

A key chemical feature of this compound is its existence in tautomeric forms: the enol form (this compound) and the keto form (8-hydroxy-2(1H)-quinolinone). This tautomerism plays a crucial role in its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15450-76-7[5][6]
Molecular Formula C₉H₇NO₂[5][6]
Molecular Weight 161.16 g/mol [6]
Appearance Yellow crystalline solid[5]
Solubility Sparingly soluble in water, soluble in DMSO[5][6]

Synthesis of this compound and its Analogs

The synthesis of the quinoline scaffold can be achieved through various named reactions, including the Skraup, Friedländer, Doebner-von Miller, and Combes syntheses, which provide routes to a diverse range of substituted quinolines.[1][7]

Specifically, this compound can be prepared through the oxidative hydroxylation of substituted quinolines using reagents like hydrogen peroxide or peroxyacids.[5] Modern synthetic approaches may also employ transition-metal catalyzed C-H functionalization methods.[5]

Experimental Protocol: General Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a widely used method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Materials:

Procedure:

  • Dissolve 2-aminobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Slowly add a catalytic amount of aqueous sodium hydroxide.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Biological Activities and Analogs

This compound and its analogs exhibit a wide range of biological activities, including antiviral, antimalarial, and anticancer properties.

Antiviral Activity

Several quinoline derivatives have demonstrated potent antiviral activity against a variety of viruses.

Table 2: Antiviral Activity of Selected Quinoline Analogs

CompoundVirusAssayIC₅₀/EC₅₀Reference
2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acidOrthopoxvirusCell Culture0.03 mg/mL[8]
1ae (a novel quinoline derivative)Influenza A virus (IAV)Cell-based assay1.87 ± 0.58 μM[9]
1g (a novel quinoline derivative)Respiratory Syncytial Virus (RSV)Cell-based assay3.70 ± 0.45 μM[9]
Antimalarial Activity

The quinoline core is central to many antimalarial drugs. Analogs of this compound have also been investigated for their potential to combat malaria.

Table 3: Antimalarial Activity of Selected Quinoline Analogs

CompoundPlasmodium falciparum StrainAssayIC₅₀Reference
Quinoline-pyrimidine hybrid 37Chloroquine-sensitive & -resistantIn vitro< 1 µM[10]
Quinoline-sulfonamide hybrid 413D7 (chloroquine-sensitive)In vitro0.05 µM[10]
Quinoline-sulfonamide hybrid 41K1 (chloroquine-resistant)In vitro0.41 µM[10]
Quinoline-pyrazolopyridine hybrid 5p3D7 (chloroquine-sensitive)In vitro schizont maturation-[11]
Anticancer Activity

The anticancer potential of dihydroxyquinoline analogs has been explored, with some compounds showing promising cytotoxicity against various cancer cell lines.

Table 4: Anticancer Activity of Selected Dihydroxyquinoline Analogs

CompoundCancer Cell LineAssayIC₅₀Reference
2-aminodihydroquinoline analog 5fMDA-MB-231 (breast adenocarcinoma)Cytotoxicity~2 µM (serum-free)[12]
2-aminodihydroquinoline analog 5hMDA-MB-231 (breast adenocarcinoma)Cytotoxicity~2 µM (serum-free)[12]
8-hydroxy-2-quinolinecarbaldehyde (3)Hep3B (hepatocellular carcinoma)MTS assay6.25 ± 0.034 µg/mL[13]
Experimental Protocol: In Vitro Antimalarial Assay (Schizont Maturation Assay)

This protocol is a common method to assess the efficacy of compounds against the blood stages of Plasmodium falciparum.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells (O+)

  • RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Giemsa stain

Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add the synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well. Include positive (chloroquine) and negative (vehicle) controls.

  • Incubate the plates for 48 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • After incubation, prepare thin blood smears from each well.

  • Stain the smears with Giemsa and examine under a microscope to determine the parasite stage (schizonts) and parasitemia.

  • The IC₅₀ value is calculated by determining the compound concentration that inhibits schizont maturation by 50% compared to the control.

Mechanism of Action and Signaling Pathways

A significant finding in the biological activity of this compound is its role as a species-specific agonist of the Aryl Hydrocarbon Receptor (AHR).[14] The AHR is a ligand-activated transcription factor involved in regulating various cellular processes, including xenobiotic metabolism and immune responses.

Upon binding to this compound, the AHR translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[14]

One of the key target genes of the AHR is CYP1A1, which encodes a cytochrome P450 enzyme involved in the metabolism of foreign compounds.[14] Studies have shown that nanomolar concentrations of this compound can significantly induce the expression of CYP1A1.[14] Furthermore, in combination with cytokines, this compound can synergistically induce the expression of Interleukin-6 (IL6), a pro-inflammatory cytokine.[14]

The prooxidant action of some quinoline compounds, particularly those with an 8-hydroxyl group, has also been noted. These compounds can chelate transition metals like iron and copper, leading to the generation of reactive oxygen species (ROS) and potential DNA damage.[15]

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound AHR_complex AHR-Hsp90-XAP2-p23 Ligand->AHR_complex Binding AHR_ligand AHR-Ligand AHR_complex->AHR_ligand Conformational Change ARNT ARNT AHR_ARNT AHR-ARNT Complex AHR_ligand->AHR_ARNT Dimerization ARNT->AHR_ARNT XRE XRE AHR_ARNT->XRE Binding Transcription Transcription XRE->Transcription CYP1A1 CYP1A1 Gene IL6 IL6 Gene Transcription->CYP1A1 Transcription->IL6

Caption: AHR signaling pathway activated by this compound.

Conclusion

This compound and its analogs represent a versatile class of compounds with significant potential in drug discovery and development. Their diverse biological activities, including antiviral, antimalarial, and anticancer effects, coupled with their ability to modulate key signaling pathways like the AHR pathway, make them attractive scaffolds for further investigation. This guide provides a foundational understanding for researchers and scientists to explore the therapeutic potential of this important class of molecules. Further research into the structure-activity relationships, optimization of lead compounds, and elucidation of their detailed mechanisms of action will be crucial for translating their promise into clinical applications.

References

The Core Mechanism of 2,8-Quinolinediol in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,8-Quinolinediol (2,8-dihydroxyquinoline, 2,8-DHQ), a metabolite increasingly recognized for its presence in the human gut microbiome, exhibits significant biological activity primarily through its role as a species-specific agonist of the Aryl Hydrocarbon Receptor (AHR). This guide provides a comprehensive technical overview of the molecular mechanism of action of this compound, detailing its interaction with the AHR signaling pathway, downstream genetic and cellular consequences, and methodologies for its study. Quantitative data from seminal studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Quinoline derivatives have long been investigated for their broad therapeutic potential, with applications ranging from anticancer to antimicrobial agents.[1] Recently, attention has turned to hydroxylated quinolines, such as this compound, which have been identified as products of microbial metabolism in the human gastrointestinal tract.[2] The primary mechanism through which this compound exerts its biological effects in human cells is by acting as a potent agonist for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor crucial in regulating xenobiotic metabolism, immune responses, and gut homeostasis.[1][2] This document serves as a technical resource for understanding and investigating the intricate molecular interactions of this compound.

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway: The Central Mechanism of this compound Action

The canonical AHR signaling pathway is the principal route through which this compound mediates its effects. In its inactive state, the AHR resides in the cytoplasm as part of a multiprotein complex.[3][4] This complex includes heat shock protein 90 (Hsp90), AHR-interacting protein (AIP, also known as XAP2), and the co-chaperone p23.[3][4][5] These chaperone proteins maintain the AHR in a conformation receptive to ligand binding.[3]

Upon entry into the cell, this compound binds to the ligand-binding pocket of the AHR. This binding event triggers a conformational change in the AHR, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal.[5][6] The activated AHR-ligand complex then translocates into the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT).[7][8] This AHR/ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[7][8] This binding initiates the transcription of a battery of AHR-responsive genes.[8]

A key negative feedback loop regulates this pathway through the AHR Repressor (AHRR). The AHR/ARNT complex induces the expression of AHRR, which in turn competes with AHR for binding to ARNT, thereby inhibiting AHR-mediated transcription.[5][9]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_8_DHQ This compound AHR_complex Inactive AHR Complex (AHR, Hsp90, AIP, p23) 2_8_DHQ->AHR_complex Binding Activated_AHR Activated AHR AHR_complex->Activated_AHR Conformational Change & Chaperone Dissociation ARNT ARNT Activated_AHR->ARNT Nuclear Translocation AHR_ARNT AHR/ARNT Heterodimer Activated_AHR->AHR_ARNT Dimerization ARNT->AHR_ARNT DRE DRE/XRE AHR_ARNT->DRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, AHRR, IL-6) DRE->Target_Genes Initiation AHRR AHRR Target_Genes->AHRR Expression AHRR->ARNT Competition (Negative Feedback)

Caption: Canonical AHR signaling pathway activated by this compound.

Downstream Effects of this compound-Mediated AHR Activation

Induction of Cytochrome P450 Enzymes

A primary and well-characterized downstream effect of AHR activation by this compound is the robust induction of cytochrome P450 family 1 enzymes, particularly CYP1A1 and CYP1B1.[1][6] These enzymes are involved in the metabolism of xenobiotics.[8] The induction of CYP1A1 by 2,8-DHQ has been demonstrated to be AHR-dependent.[1][6]

Modulation of Inflammatory Responses

This compound, through AHR activation, can synergistically enhance the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) in the presence of other inflammatory stimuli.[1][6] This effect is mediated by a crosstalk between the AHR and NF-κB signaling pathways.[10][11] The AHR/ARNT complex can interact with components of the NF-κB pathway, such as RelA/p65, to co-activate the transcription of the IL-6 gene.[2][10]

AHR_NFkB_Crosstalk cluster_AHR AHR Pathway cluster_NFkB NF-κB Pathway 2_8_DHQ This compound AHR AHR 2_8_DHQ->AHR Cytokine Inflammatory Cytokine (e.g., IL-1β) NFkB_complex RelA/p50 Cytokine->NFkB_complex AHR_ARNT AHR/ARNT AHR->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT IL6_Promoter IL-6 Gene Promoter AHR_ARNT->IL6_Promoter Co-activation NFkB_complex->IL6_Promoter Activation IL6_Expression Synergistic IL-6 Expression IL6_Promoter->IL6_Expression

Caption: Crosstalk between AHR and NF-κB pathways for synergistic IL-6 induction.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of this compound.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
AHR Transcriptional ActivityHuman HepG2 40/6Similar to 10 nM TCDD at 10 µM[1]
CYP1A1 mRNA InductionCaco-2Significant induction at 100 nM[1][6]
CYP1A1/CYP1B1 Enzyme ActivityHepG2 40/6Significant increase at ≥ 1 µM[1]

Table 2: In Vivo Occurrence of this compound

Biological MatrixConcentration RangeReference
Human Feces0–3.4 pmol/mg[1][12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

AHR Luciferase Reporter Assay

This assay quantifies the ability of this compound to activate the AHR signaling pathway.

Luciferase_Assay_Workflow Start Start Seed_Cells Seed cells (e.g., HepG2) in a 96-well plate Start->Seed_Cells Transfect Transfect cells with DRE-luciferase reporter and Renilla control plasmids Seed_Cells->Transfect Incubate_1 Incubate for 24 hours Transfect->Incubate_1 Treat Treat cells with varying concentrations of 2,8-DHQ Incubate_1->Treat Incubate_2 Incubate for 4-24 hours Treat->Incubate_2 Lyse Lyse cells Incubate_2->Lyse Measure_Luciferase Measure Firefly and Renilla luciferase activity Lyse->Measure_Luciferase Analyze Analyze data: Normalize Firefly to Renilla luminescence Measure_Luciferase->Analyze End End Analyze->End

Caption: Experimental workflow for the AHR Luciferase Reporter Assay.

Materials:

  • Human cell line (e.g., HepG2)

  • DRE-luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Positive control (e.g., TCDD)

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the DRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1] A ratio of 10:1 (DRE-reporter:Renilla-control) is often used.[1]

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Treatment: Prepare serial dilutions of this compound and the positive control (e.g., TCDD) in cell culture medium. Replace the medium in the wells with the treatment solutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 4-24 hours).[1][6]

  • Cell Lysis: Remove the treatment medium and lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.[1]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Quantitative Real-Time PCR (qPCR) for CYP1A1 mRNA Expression

This protocol measures the change in CYP1A1 mRNA levels following treatment with this compound.

Materials:

  • Human cell line (e.g., Caco-2)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Primers for CYP1A1 and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Cell Culture and Treatment: Culture cells to a desired confluency and treat with various concentrations of this compound for a specific duration (e.g., 4 hours).[6]

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for CYP1A1 or the reference gene, and the synthesized cDNA.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR instrument. A typical two-step cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[13]

  • Data Analysis: Determine the cycle threshold (Ct) values for CYP1A1 and the reference gene. Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.[14]

Ethoxyresorufin-O-Deethylase (EROD) Assay for CYP1A1 Enzyme Activity

This fluorometric assay measures the enzymatic activity of CYP1A1.

Materials:

Protocol:

  • Sample Preparation: Prepare cell lysates or microsomal fractions from cells previously treated with this compound.

  • Standard Curve: Prepare a standard curve using known concentrations of resorufin.

  • Reaction Setup: In a 96-well plate, add the cell lysate or microsomal fraction to the reaction buffer.

  • Reaction Initiation: Add 7-ethoxyresorufin to each well, followed by NADPH to start the reaction.[15][16]

  • Incubation: Incubate the plate at 37°C for a specific time, protected from light.

  • Fluorescence Measurement: Stop the reaction and measure the fluorescence of the produced resorufin using a microplate reader (excitation ~530-560 nm, emission ~585-595 nm).[15][17]

  • Data Analysis: Calculate the concentration of resorufin produced in each sample using the standard curve. Express the CYP1A1 activity as pmol of resorufin formed per minute per mg of protein.

Conclusion

This compound is a biologically active metabolite that primarily functions as a human-specific agonist of the Aryl Hydrocarbon Receptor. Its mechanism of action involves the canonical AHR signaling pathway, leading to the induction of metabolic enzymes like CYP1A1 and the modulation of inflammatory responses through crosstalk with the NF-κB pathway. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate the physiological and pathological roles of this compound and to explore its potential as a therapeutic modulator. Further research is warranted to fully elucidate the spectrum of AHR-dependent and -independent effects of this microbial metabolite and its derivatives.

References

Methodological & Application

Application of 2,8-Quinolinediol in Antimicrobial Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. Among these, quinolinediols are of particular interest due to their potential as antimicrobial agents. This document provides detailed application notes and experimental protocols for the evaluation of the antimicrobial properties of 2,8-Quinolinediol. While specific quantitative antimicrobial data for this compound is not extensively available in published literature, this guide offers a comprehensive framework for its systematic investigation. The data presented in the tables are illustrative, based on closely related quinoline derivatives such as 8-hydroxyquinoline, and serve as a reference for comparison.

The primary mechanism of action for many quinoline-based antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, repair, and transcription. By binding to the enzyme-DNA complex, these compounds trap it in a state where the DNA is cleaved, ultimately leading to bacterial cell death. Another proposed mechanism involves the chelation of essential metal ions, disrupting microbial metabolism.

Data Presentation: Illustrative Antimicrobial Activity

The following tables summarize representative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for quinoline derivatives against a panel of common pathogenic bacteria and fungi. These values are intended to provide a comparative baseline for the evaluation of this compound.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Structurally Similar Quinoline Derivatives against Bacterial Strains

Compound ClassMicroorganismStrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Quinolone Derivatives Staphylococcus aureusATCC 292130.8 - 2.0Ciprofloxacin0.25 - 1.0
Staphylococcus aureus (MRSA)ATCC 433002.0 - 16Vancomycin1.0 - 2.0
Bacillus cereusATCC 145791.61Gentamicin0.5 - 2.0
Escherichia coliATCC 259222.0 - 8.0Ciprofloxacin0.015 - 0.12
Pseudomonas aeruginosaATCC 278534.0 - 32Ciprofloxacin0.25 - 1.0
8-Hydroxyquinoline Staphylococcus aureus-3.44 - 13.78 µMAmpicillin26.93 µM
Enterococcus faecalis-3.44 - 13.78 µMAmpicillin26.93 µM

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Structurally Similar Quinoline Derivatives against Fungal Strains

Compound ClassMicroorganismStrainMIC (µg/mL)MFC (µg/mL)Reference CompoundMIC (µg/mL)
Quinoline Derivatives Candida albicansATCC 900284.0 - 168.0 - 32Fluconazole0.25 - 2.0
Aspergillus nigerATCC 164048.0 - 3216 - 64Amphotericin B0.5 - 2.0
8-Hydroxyquinoline Candida albicans-3.44 - 13.78 µM---

Experimental Protocols

A tiered approach is recommended for the comprehensive evaluation of the antimicrobial properties of this compound. This workflow progresses from initial qualitative screening to quantitative determination of inhibitory and bactericidal concentrations, followed by an assessment of the dynamics of microbial killing.

G cluster_tier1 Tier 1: Preliminary Screening cluster_tier2 Tier 2: Quantitative Analysis cluster_tier3 Tier 3: Dynamic and Safety Assessment A Agar (B569324) Disk Diffusion Assay B Broth Microdilution for MIC A->B C MBC Determination B->C D Time-Kill Kinetics Assay C->D E Cytotoxicity Assay

High-level workflow for antimicrobial evaluation of this compound.
Protocol 1: Agar Disk Diffusion Assay

This qualitative method provides a rapid preliminary screening of the antimicrobial activity of this compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • This compound stock solution (e.g., in DMSO)

  • Bacterial inoculum equivalent to 0.5 McFarland standard

  • Positive control (e.g., Ciprofloxacin) and negative control (solvent) disks

  • Sterile swabs, forceps, and incubator

Procedure:

  • Prepare a bacterial inoculum by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dip a sterile swab into the inoculum and streak it evenly over the entire surface of an MHA plate.

  • Allow the plate to dry for 5-15 minutes.

  • Impregnate sterile paper disks with a known concentration of this compound (e.g., 10 µ g/disk ).

  • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (~5 x 10⁵ CFU/mL final concentration)

  • This compound stock solution

  • Multichannel pipette, incubator

Procedure:

  • Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well, creating a 1:2 dilution.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Add 100 µL of the bacterial inoculum to each well.

  • Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound in which no visible growth is observed.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • MHA plates

  • Sterile pipette tips and spreader

Procedure:

  • From the wells of the MIC plate that show no visible growth, aspirate a 10 µL aliquot.

  • Spot-plate or spread the aliquot onto a fresh MHA plate.

  • Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in no colony growth on the agar plate.

G A Perform Broth Microdilution for MIC B Identify wells with no visible growth (MIC and higher concentrations) A->B C Subculture 10 µL from clear wells onto MHA plates B->C D Incubate MHA plates at 37°C for 24h C->D E Observe for colony growth D->E F Determine lowest concentration with ≥99.9% killing (MBC) E->F

Workflow for MIC and MBC determination.
Protocol 4: Time-Kill Kinetics Assay

This assay assesses the rate at which this compound kills a bacterial population over time.

Materials:

  • Flasks with CAMHB

  • Bacterial inoculum

  • This compound at various multiples of its MIC (e.g., 0.5x, 1x, 2x, 4x MIC)

  • Shaking incubator, sterile dilution tubes, MHA plates

Procedure:

  • Prepare flasks containing CAMHB with the desired concentrations of this compound.

  • Inoculate each flask with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL. Include a growth control flask with no compound.

  • Place the flasks in a shaking incubator at 37°C.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial 10-fold dilutions of each aliquot in sterile saline.

  • Plate the dilutions onto MHA plates and incubate for 24 hours at 37°C.

  • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

Protocol 5: Cytotoxicity Assay (MTT Assay)

This assay evaluates the potential toxicity of this compound against mammalian cells.

Materials:

  • Mammalian cell line (e.g., Vero, HepG2)

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed a 96-well plate with mammalian cells at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle controls.

  • Incubate for 24-48 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Putative Mechanism of Action: DNA Gyrase Inhibition

A primary mechanism of action for many quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase, a type II topoisomerase. This enzyme is crucial for maintaining DNA topology during replication, transcription, and repair.

G cluster_bacterium Bacterial Cell A This compound enters the cell B Binds to DNA Gyrase-DNA complex A->B C Stabilizes the cleaved DNA intermediate B->C D Inhibition of DNA replication and repair C->D E Accumulation of double-strand breaks D->E F Cell Death E->F

Conceptual pathway for DNA gyrase inhibition by this compound.

Conclusion

This document provides a comprehensive set of protocols for the systematic evaluation of the antimicrobial properties of this compound. By following these standardized methodologies, researchers can generate reliable and reproducible data to assess its potential as a novel antimicrobial agent. The provided illustrative data and the conceptual framework for its mechanism of action offer a solid foundation for initiating and guiding these investigations. Further studies are warranted to elucidate the specific antimicrobial spectrum and potency of this compound.

Application Notes and Protocols: 2,8-Quinolinediol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,8-quinolinediol as a versatile starting material in organic synthesis, with a focus on the preparation of biologically active molecules. Detailed experimental protocols and data are presented to facilitate its use in research and drug development.

Introduction

This compound, which exists in tautomeric equilibrium with 8-hydroxy-2(1H)-quinolinone, is a valuable heterocyclic scaffold. Its two reactive hydroxyl groups, with distinct chemical environments, allow for selective functionalization, making it an attractive starting point for the synthesis of a diverse range of derivatives. The quinoline (B57606) core is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties. These notes will explore the strategic use of this compound in the synthesis of novel compounds with therapeutic potential.

Synthetic Applications and Regioselectivity

The synthetic utility of this compound lies in the differential reactivity of its two hydroxyl groups and the nitrogen atom within the quinoline ring. The tautomeric equilibrium between the diol and the quinolinone forms plays a crucial role in determining the outcome of derivatization reactions, particularly alkylation.

  • O-Alkylation vs. N-Alkylation: The regioselectivity of alkylation is highly dependent on the substitution pattern at the C8-position. In its tautomeric form, 8-hydroxy-2(1H)-quinolinone, the presence of the hydroxyl group at the 8-position directs alkylation to the oxygen at the C2-position, leading exclusively to O-alkylated products. This selective O-alkylation provides a reliable method for introducing various side chains at the 2-position while retaining the free hydroxyl group at the 8-position for further modification or for its role in biological activity, such as metal chelation.

  • Selective Functionalization: The phenolic hydroxyl group at the 8-position can be selectively protected, for example, as a tosylate, allowing for chemical manipulation at other positions of the quinoline ring. This protecting group can be subsequently removed to regenerate the hydroxyl group, enabling a stepwise approach to the synthesis of complex derivatives.

The following diagram illustrates the key synthetic pathways starting from this compound.

G This compound This compound 8-Hydroxy-2(1H)-quinolinone 8-Hydroxy-2(1H)-quinolinone This compound->8-Hydroxy-2(1H)-quinolinone Tautomerization O-Alkylated Derivative O-Alkylated Derivative 8-Hydroxy-2(1H)-quinolinone->O-Alkylated Derivative Alkylation (Exclusive for 8-OH) N-Alkylated Derivative N-Alkylated Derivative 8-Hydroxy-2(1H)-quinolinone->N-Alkylated Derivative Alkylation (minor/absent for 8-OH) Bioactive Molecules Bioactive Molecules O-Alkylated Derivative->Bioactive Molecules Further Synthesis

Caption: Synthetic pathways from this compound.

Quantitative Data Summary

The following tables summarize quantitative data from representative synthetic transformations involving this compound and its derivatives.

Table 1: Regioselectivity of Alkylation of 8-Substituted-2(1H)-quinolinones

8-SubstituentAlkylating AgentBase/SolventProduct Ratio (N-alkylation:O-alkylation)
H2-BromoacetophenoneK₂CO₃/DMFMajor : Minor
8-OCH₃2-BromoacetophenoneK₂CO₃/DMF0 : 100 (Exclusive O-alkylation)
8-OBn2-BromoacetophenoneK₂CO₃/DMF0 : 100 (Exclusive O-alkylation)
8-Cl2-BromoacetophenoneK₂CO₃/DMF0 : 100 (Exclusive O-alkylation)

Table 2: Synthesis of 4-Alkoxy-8-hydroxyquinolines via Selective Protection

Starting MaterialReaction StepReagentsYield (%)
4,8-DihydroxyquinolineTosylation of 8-OHTsCl, NaOH-
4-Hydroxy-8-tosyloxyquinolineO-Alkylation of 4-OHAlkyl halide, NaH60-85
4-Alkoxy-8-tosyloxyquinolineDeprotectionHydrolysis-

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of 8-Hydroxy-2(1H)-quinolinone

This protocol is adapted from the alkylation of related 8-substituted-2(1H)-quinolinones and is expected to yield the 2-alkoxy-8-hydroxyquinoline derivative.

Materials:

  • 8-Hydroxy-2(1H)-quinolinone (1.0 eq)

  • Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 8-hydroxy-2(1H)-quinolinone in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve 8-hydroxy-2(1H)-quinolinone in anhydrous DMF Add_Base Add anhydrous K2CO3 Start->Add_Base Stir_1 Stir at RT for 30 min Add_Base->Stir_1 Add_Alkyl_Halide Add alkyl halide dropwise Stir_1->Add_Alkyl_Halide Heat Heat to 60-80 °C Add_Alkyl_Halide->Heat Cool Cool to RT Heat->Cool Reaction Complete (TLC) Precipitate Pour into ice-water Cool->Precipitate Filter Filter and wash precipitate Precipitate->Filter Dry Dry under vacuum Filter->Dry Purify Recrystallize or Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Pure O-alkylated product

Caption: Workflow for O-Alkylation of 8-Hydroxy-2(1H)-quinolinone.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of this compound are of significant interest in drug discovery due to the wide range of biological activities exhibited by the quinoline scaffold.

  • Anticancer Agents: The 8-hydroxyquinoline (B1678124) moiety is a known metal chelator, and its derivatives can disrupt metal homeostasis in cancer cells, leading to cytotoxicity. Furthermore, the introduction of various side chains via O-alkylation can enhance the antiproliferative activity and selectivity of these compounds.

  • Antimicrobial Agents: Quinoline-based compounds have a long history as antimalarial and antibacterial agents. Functionalization of the this compound core can lead to the development of new antimicrobial agents with improved potency and resistance profiles.

  • Neuroprotective Agents: Some 8-hydroxyquinoline derivatives have shown potential in the treatment of neurodegenerative diseases by modulating metal-ion-induced amyloid-β aggregation.

The following diagram illustrates the potential therapeutic applications stemming from the derivatization of this compound.

G Start This compound Derivatization Synthetic Modification (e.g., O-Alkylation) Start->Derivatization Anticancer Anticancer Activity Derivatization->Anticancer Disruption of metal homeostasis Antimicrobial Antimicrobial Activity Derivatization->Antimicrobial Inhibition of essential enzymes Neuroprotective Neuroprotective Activity Derivatization->Neuroprotective Modulation of amyloid-β aggregation

Caption: Therapeutic applications of this compound derivatives.

Application Notes and Protocols for 2,8-Quinolinediol Chelation of Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,8-Quinolinediol, also known as 8-hydroxy-2(1H)-quinolinone, is a heterocyclic organic compound with the potential for metal ion chelation. Its structure, featuring two hydroxyl groups on the quinoline (B57606) scaffold, allows for the formation of coordination complexes with various metal ions. This property makes it a compound of interest for applications in medicinal chemistry, sensor development, and materials science.[1] The chelation of metal ions can significantly alter their bioavailability, reactivity, and spectroscopic properties, which is the basis for the experimental techniques described herein. This document provides detailed protocols for the experimental setup to study the chelation of metal ions by this compound.

Due to the limited availability of specific experimental data for this compound in the current literature, this document also refers to the closely related and well-studied compound, 8-hydroxyquinoline, and its derivatives to provide a comprehensive guide. The principles and protocols described can be adapted for the specific investigation of this compound.

Data Presentation

Table 1: Stability Constants (log β) of 8-Hydroxyquinoline-2-carboxylic Acid Metal Complexes

Metal Ionlog β (ML)log β (ML₂)
Mn²⁺5.8210.11
Fe²⁺7.1512.55
Co²⁺7.9514.35
Ni²⁺8.6515.65
Cu²⁺10.8519.45
Zn²⁺7.7513.95

Note: Data presented is for 8-hydroxyquinoline-2-carboxylic acid and is intended for illustrative purposes only. The stability constants for this compound complexes are expected to differ.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the metal-chelating properties of this compound.

Protocol 1: Synthesis of this compound

A general method for the synthesis of hydroxyquinolines can be adapted for this compound, often involving the Skraup synthesis or modifications thereof, starting from appropriate aminophenols.

Materials:

Procedure:

  • Carefully add concentrated sulfuric acid to glycerol in a reaction flask with cooling.

  • Slowly add the o-aminophenol derivative and the oxidizing agent to the mixture with continuous stirring.

  • Heat the mixture gradually and then reflux for several hours. The reaction is exothermic and should be controlled carefully.

  • After the reaction is complete, cool the mixture and cautiously pour it into a large volume of water.

  • Neutralize the acidic solution with a sodium hydroxide solution to precipitate the crude product.

  • Filter the crude product and wash it with water.

  • Purify the crude this compound by recrystallization from a suitable solvent or by sublimation.

Protocol 2: UV-Vis Spectrophotometric Titration for Determination of Stoichiometry and Binding Constants

UV-Vis spectroscopy can be used to monitor the changes in the electronic absorption spectrum of this compound upon the addition of a metal ion. These changes can be used to determine the stoichiometry of the complex (e.g., using the Job's plot method) and to calculate the binding constants.[2]

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol)

  • Stock solution of the metal salt (e.g., CuCl₂, ZnSO₄) in a compatible solvent

  • Buffer solution to maintain a constant pH

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the metal ion.

  • Allow the solutions to equilibrate.

  • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Plot the absorbance at a specific wavelength (where the change is maximal) against the molar ratio of metal ion to this compound.

  • For Job's plot analysis, prepare a series of solutions where the total molar concentration of this compound and the metal ion is constant, but their mole fractions vary from 0 to 1. Plot the change in absorbance against the mole fraction of the ligand. The maximum of the plot will indicate the stoichiometry of the complex.

Protocol 3: Fluorescence Spectroscopy for Studying Metal Ion Binding

The fluorescence properties of this compound may change upon chelation with metal ions, leading to either fluorescence enhancement or quenching. This can be a sensitive method to study the binding event.[3]

Materials:

  • Stock solution of this compound in a suitable solvent

  • Stock solution of the metal salt

  • Buffer solution

  • Fluorescence spectrophotometer

  • Quartz fluorescence cuvettes

Procedure:

  • Prepare a solution of this compound at a concentration that gives a stable and measurable fluorescence signal.

  • Record the fluorescence emission spectrum of the this compound solution.

  • Titrate the this compound solution with small aliquots of the metal ion stock solution.

  • After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.

  • Plot the change in fluorescence intensity at the emission maximum against the concentration of the added metal ion.

  • The binding constant can be determined by fitting the titration data to a suitable binding isotherm model (e.g., the Stern-Volmer equation for quenching).

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the investigation of this compound's metal chelation properties.

G cluster_synthesis Synthesis & Purification cluster_exp Chelation Experiments cluster_analysis Data Analysis s1 Synthesize this compound s2 Purify by Recrystallization/Sublimation s1->s2 s3 Characterize (NMR, MS, etc.) s2->s3 e1 Prepare Stock Solutions (Ligand & Metal Ions) s3->e1 e2 UV-Vis Titration e1->e2 e3 Fluorescence Spectroscopy e1->e3 e4 Isothermal Titration Calorimetry (Optional) e1->e4 a1 Determine Stoichiometry (Job's Plot) e2->a1 a2 Calculate Stability Constants e2->a2 a3 Analyze Spectral Shifts e2->a3 e3->a1 e3->a2 e3->a3 e4->a2 a4 Determine Thermodynamic Parameters e4->a4 a1->a2 G cluster_reactants Reactants cluster_product Product L This compound LM [M(this compound)n]m+ L->LM Chelation M Metal Ion (Mn+) M->LM

References

Application Note: A Robust LC-MS/MS Method for the Quantification of 2,8-Quinolinediol in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2,8-Quinolinediol in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring high throughput and good recovery. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was developed to provide a robust and reliable analytical tool for pharmacokinetic studies, drug metabolism research, and clinical monitoring involving this compound. This document provides a detailed protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, along with a template for method validation data.

Introduction

This compound is a metabolite of interest in various biological and pharmacological studies. Accurate and reliable quantification of this analyte in biological matrices is crucial for understanding its pharmacokinetic profile, metabolic pathways, and potential physiological effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity.[1] This application note presents a detailed protocol for the determination of this compound in human plasma, designed for high-throughput analysis in a research or clinical setting. The described method utilizes a simple protein precipitation for sample cleanup, which is a cost-effective and efficient technique for preparing biological samples for LC-MS/MS analysis.[2]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (50 µL) is_add Add Internal Standard sample->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute with Mobile Phase supernatant->dilute transfer Transfer to Autosampler Vial dilute->transfer injection Inject into LC-MS/MS transfer->injection chroma Chromatographic Separation (C18 Column) injection->chroma ms_detect Mass Spectrometric Detection (MRM Mode) chroma->ms_detect quant Quantification (Peak Area Ratio) ms_detect->quant report Generate Report quant->report

Caption: Experimental workflow for the quantification of this compound.

Materials and Methods

Chemicals and Reagents
  • This compound (analytical standard, >98% purity)

  • This compound-d4 (Internal Standard, >98% purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced from an accredited biobank)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepared by dissolving this compound and this compound-d4 in methanol.

  • Working Standard Solutions: Prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepared by diluting the IS stock solution in acetonitrile.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube.

  • Add 100 µL of ultrapure water with 0.1% formic acid.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 35 psi

  • Collision Gas: Nitrogen

Table 1: Optimized MS/MS Parameters (Placeholder Data)

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (V)
This compound 162.1 134.1 80 25

| this compound-d4 (IS) | 166.1 | 138.1 | 85 | 27 |

Hypothetical Signaling Pathway

signaling_pathway cluster_pathway Hypothetical Metabolic Pathway of this compound drug Precursor Drug met1 Metabolite A drug->met1 Phase I Metabolism quin This compound met1->quin CYP-mediated Oxidation met2 Conjugated Metabolite quin->met2 Phase II (e.g., Glucuronidation) elim Elimination met2->elim

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 2,8-Quinolinediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of 2,8-quinolinediol derivatives. Due to the limited availability of public data on this specific subclass, this document leverages findings from the broader, well-studied class of 8-hydroxyquinoline (B1678124) derivatives as a representative framework. These protocols and data are intended to serve as a valuable resource for screening novel compounds, elucidating mechanisms of action, and advancing cancer drug discovery.

Introduction

Quinoline (B57606) and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects. The 8-hydroxyquinoline scaffold, in particular, is a privileged structure known for its metal-chelating properties and its ability to induce apoptosis and modulate critical cellular signaling pathways in cancer cells. This document outlines standard in vitro assays to evaluate the cytotoxic potential of this compound and related 8-hydroxyquinoline derivatives, providing a robust framework for preclinical investigations.

Data Presentation: In Vitro Cytotoxicity of 8-Hydroxyquinoline Derivatives

The cytotoxic potential of various 8-hydroxyquinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values from several studies are summarized below. These data provide a benchmark for evaluating novel analogs.

Derivative NameCancer Cell LineAssayIC50 / GI50 (µM)
8-Hydroxy-2-quinolinecarbaldehydeMDA-MB-231 (Breast)MTS12.5 - 25
8-Hydroxy-2-quinolinecarbaldehydeT-47D (Breast)MTS12.5 - 25
8-Hydroxy-2-quinolinecarbaldehydeHs578t (Breast)MTS12.5 - 25
8-Hydroxy-2-quinolinecarbaldehydeSaoS2 (Osteosarcoma)MTS12.5 - 25
8-Hydroxy-2-quinolinecarbaldehydeK562 (Leukemia)MTS12.5 - 25
8-Hydroxy-2-quinolinecarbaldehydeSKHep1 (Liver)MTS12.5 - 25
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Liver)MTS6.25 ± 0.034
7-Pyrrolidinomethyl-8-hydroxyquinolineRPMI 8226 (Myeloma)Not Specified14
7-Pyrrolidinomethyl-8-hydroxyquinolineLeukemia Cell LinesNot SpecifiedLog GI50 = -4.81 M
7-Morpholinomethyl-8-hydroxyquinolineLeukemia Cell LinesNot SpecifiedLog GI50 = -5.09 M
7-Diethylaminomethyl-8-hydroxyquinolineLeukemia Cell LinesNot SpecifiedLog GI50 = -5.35 M
5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11)MCF-7 (Breast)Not SpecifiedInduces paraptosis and apoptosis
5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11)MDA-MB-231 (Breast)Not SpecifiedInduces paraptosis and apoptosis

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are designed to be adaptable to specific laboratory conditions and research questions.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • This compound derivative of interest

  • Human cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells, perform a cell count, and adjust the cell suspension to the desired concentration.

    • Seed approximately 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.

    • Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Treated cells in a 96-well plate (from a parallel experiment to the MTT assay)

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution)

  • 96-well assay plates

  • Microplate reader

Procedure:

  • Preparation of Controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with the lysis solution provided in the kit (typically for 45 minutes before supernatant collection).

    • Vehicle control: Supernatant from cells treated with the vehicle solvent.

  • Supernatant Collection:

    • Following the treatment period with the this compound derivatives, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate.[1]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the substrate and assay buffer).

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from the blank control) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound derivatives.

experimental_workflow cluster_prep Cell Culture and Plating cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis and Interpretation cell_culture Maintain Cancer Cell Line cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of This compound Derivative treatment Treat Cells for 24, 48, or 72h compound_prep->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay LDH Assay (Cell Membrane Integrity) treatment->ldh_assay data_analysis Calculate % Viability / % Cytotoxicity mtt_assay->data_analysis ldh_assay->data_analysis ic50 Determine IC50 Values data_analysis->ic50 mechanism Further Mechanistic Studies (e.g., Apoptosis Assay) ic50->mechanism

Caption: General workflow for in vitro cytotoxicity assessment.

Signaling Pathways

Quinoline derivatives have been shown to induce cytotoxicity through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

Apoptosis Signaling Pathway

Many quinoline derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. One study on a quinoline derivative, PQ1, showed it induces apoptosis in T47D breast cancer cells by activating both caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway).[2]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway quinolinediol This compound Derivative death_receptor Death Receptor quinolinediol->death_receptor bax Bax (pro-apoptotic) quinolinediol->bax bcl2 Bcl-2 (anti-apoptotic) quinolinediol->bcl2 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis induction by this compound derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Inhibition of this pathway can lead to apoptosis. Some quinoline derivatives have been shown to exert their anticancer effects by modulating this pathway.

pi3k_akt_pathway quinolinediol This compound Derivative pi3k PI3K quinolinediol->pi3k Inhibits growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor receptor->pi3k pip3 PIP3 pi3k->pip3 Converts PIP2 to PIP3 pip2 PIP2 akt Akt pip3->akt Activates cell_survival Cell Survival & Proliferation akt->cell_survival apoptosis Apoptosis akt->apoptosis

Caption: Potential inhibition of the PI3K/Akt pathway.

References

Application Notes and Protocols for 2,8-Quinolinediol in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Quinolinediol, also known as 8-hydroxycarbostyril, is a heterocyclic organic compound with the chemical formula C₉H₇NO₂. While it is recognized as a biochemical reagent and an endogenous metabolite, its application as a primary reagent in analytical chemistry is an emerging area of investigation.[1][2] The presence of both a hydroxyl group and a quinoline (B57606) nucleus suggests its potential for coordination with metal ions and for spectrophotometric and fluorometric analysis, similar to its well-studied analogue, 8-hydroxyquinoline.[3][4]

These application notes provide an overview of the potential uses of this compound in analytical methodologies, drawing parallels with related compounds and proposing experimental protocols. The information is intended to guide researchers in exploring the utility of this reagent for various analytical challenges.

Potential Applications

Based on its chemical structure and the properties of similar quinoline derivatives, this compound holds promise in the following analytical applications:

  • Chromatographic Analysis: this compound and its derivatives could serve as chelating agents in chromatography for the separation and preconcentration of metal ions.[9][10][11][12]

  • Biochemical and Metabolomic Analysis: As an endogenous metabolite, methods for the accurate quantification of this compound in biological matrices are relevant for clinical and metabolomics research.[2][13]

Experimental Protocols

The following are proposed protocols for the potential application of this compound as an analytical reagent. These are foundational methods that can be optimized for specific analytes and matrices.

Protocol 1: Spectrophotometric Determination of a Metal Ion (e.g., Fe(III))

This protocol describes a hypothetical method for the determination of Iron(III) using this compound, based on the formation of a colored complex.

1. Principle: this compound is expected to react with Fe(III) ions in a suitable buffer to form a stable, colored complex. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of Fe(III).

2. Reagents and Materials:

  • Standard stock solution of Fe(III) (1000 ppm)

  • This compound solution (0.1% w/v in ethanol)

  • Acetate (B1210297) buffer (pH 5.0)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Standard Solutions: Prepare a series of Fe(III) standard solutions (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the stock solution with deionized water.

  • Complex Formation: To 10 mL of each standard solution in a separate volumetric flask, add 1 mL of the 0.1% this compound solution and 2 mL of acetate buffer (pH 5.0).

  • Incubation: Allow the solutions to stand for 15 minutes at room temperature for complete color development.

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), which should be determined by scanning the spectrum of one of the complexed solutions from 400 to 800 nm against a reagent blank. The reagent blank is prepared by mixing all reagents except the Fe(III) standard.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the Fe(III) standards.

  • Sample Analysis: Treat the unknown sample in the same manner as the standards and determine its Fe(III) concentration from the calibration curve.

4. Data Presentation:

ParameterValue
λmaxTo be determined experimentally
Linearity Rangee.g., 0.5 - 10 ppm
Molar AbsorptivityTo be determined experimentally
Sandell's SensitivityTo be determined experimentally
Correlation Coefficient (R²)> 0.99
Protocol 2: Fluorometric Determination of a Metal Ion (e.g., Zn(II))

This protocol outlines a potential method for the sensitive determination of Zinc(II) using this compound as a fluorescent probe.

1. Principle: The formation of a complex between this compound and Zn(II) is expected to enhance the fluorescence intensity of the reagent. This fluorescence enhancement can be measured and correlated to the concentration of Zn(II).

2. Reagents and Materials:

  • Standard stock solution of Zn(II) (100 ppm)

  • This compound solution (0.01% w/v in ethanol)

  • HEPES buffer (pH 7.4)

  • Fluorometer

  • Volumetric flasks and micropipettes

3. Procedure:

  • Preparation of Standard Solutions: Prepare a series of Zn(II) standard solutions (e.g., 10, 25, 50, 100, 200 ppb) by diluting the stock solution with deionized water.

  • Complex Formation: In a series of cuvettes, add 2 mL of HEPES buffer (pH 7.4) and 100 µL of the 0.01% this compound solution. Then, add the appropriate volume of each Zn(II) standard solution and bring the final volume to 3 mL with deionized water.

  • Incubation: Mix the solutions thoroughly and allow them to equilibrate for 10 minutes at room temperature.

  • Measurement: Measure the fluorescence intensity of each solution at the emission maximum, after exciting at the excitation maximum. The excitation and emission wavelengths should be determined by performing a spectral scan of the Zn(II)-2,8-Quinolinediol complex.

  • Calibration Curve: Construct a calibration curve by plotting the fluorescence intensity against the concentration of the Zn(II) standards.

  • Sample Analysis: Analyze the unknown sample following the same procedure and determine its Zn(II) concentration using the calibration curve.

4. Data Presentation:

ParameterValue
Excitation λmaxTo be determined experimentally
Emission λmaxTo be determined experimentally
Linearity Rangee.g., 10 - 200 ppb
Limit of Detection (LOD)To be determined experimentally
Correlation Coefficient (R²)> 0.99

Visualizations

The following diagrams illustrate the proposed experimental workflows.

Spectrophotometric_Determination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Fe_stock Fe(III) Stock Solution Standards Prepare Standard Solutions Fe_stock->Standards Mix Mix Standards/Sample, Reagent, and Buffer Standards->Mix Reagent This compound Solution Reagent->Mix Buffer Acetate Buffer (pH 5.0) Buffer->Mix Incubate Incubate for 15 min Mix->Incubate Spectro Measure Absorbance at λmax Incubate->Spectro Cal_Curve Construct Calibration Curve Spectro->Cal_Curve Result Determine Fe(III) Concentration Cal_Curve->Result

Caption: Workflow for Spectrophotometric Metal Ion Determination.

Fluorometric_Determination_Workflow cluster_prep_fluor Preparation cluster_reaction_fluor Reaction cluster_analysis_fluor Analysis Zn_stock Zn(II) Stock Solution Standards_fluor Prepare Standard Solutions Zn_stock->Standards_fluor Mix_fluor Mix Standards/Sample, Reagent, and Buffer in Cuvette Standards_fluor->Mix_fluor Reagent_fluor This compound Solution Reagent_fluor->Mix_fluor Buffer_fluor HEPES Buffer (pH 7.4) Buffer_fluor->Mix_fluor Equilibrate Equilibrate for 10 min Mix_fluor->Equilibrate Fluorometer Measure Fluorescence Intensity Equilibrate->Fluorometer Cal_Curve_fluor Construct Calibration Curve Fluorometer->Cal_Curve_fluor Result_fluor Determine Zn(II) Concentration Cal_Curve_fluor->Result_fluor

Caption: Workflow for Fluorometric Metal Ion Determination.

Conclusion and Future Perspectives

This compound presents an intriguing scaffold for the development of new analytical reagents. The proposed protocols serve as a starting point for researchers to explore its potential in spectrophotometric and fluorometric analyses. Further research is warranted to fully characterize its coordination chemistry with a wider range of metal ions, determine its selectivity and sensitivity, and investigate the influence of interfering ions. Optimization of reaction conditions, such as pH, reagent concentration, and solvent system, will be crucial for developing robust and reliable analytical methods. Additionally, the synthesis of novel derivatives of this compound could lead to reagents with enhanced selectivity, sensitivity, and photophysical properties, expanding its utility in analytical chemistry, drug development, and environmental monitoring.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 2,8-Quinolinediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays involving 2,8-Quinolinediol, a metabolite known to be a potent and specific agonist of the human Aryl Hydrocarbon Receptor (AHR). The following sections detail the biological context, screening methodologies, and data interpretation for assays designed to identify and characterize modulators of the AHR signaling pathway.

Introduction to this compound and the Aryl Hydrocarbon Receptor (AHR)

This compound, also known as 2,8-dihydroxyquinoline (2,8-DHQ), has been identified as a species-specific agonist of the human Aryl Hydrocarbon Receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, particularly within the gastrointestinal tract.[1][2] Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.[3]

Key target genes of the AHR pathway include cytochrome P450 enzymes such as CYP1A1 and CYP1B1, which are involved in the metabolism of xenobiotics.[1][4] Activation of the AHR by this compound has been shown to induce the expression of these enzymes.[1] Furthermore, in conjunction with cytokine co-treatment, this compound can synergistically induce the expression of Interleukin-6 (IL-6), a pleiotropic cytokine with a significant role in inflammation and immune regulation.[1] The gut microbiota has been identified as a source of this compound, highlighting its potential role in host-microbe interactions and gut homeostasis.[1][2]

High-throughput screening assays are essential tools for identifying novel compounds that can modulate the AHR signaling pathway. These assays can be designed to screen for agonists that mimic the action of this compound, or antagonists that block its effects. Such screening campaigns are valuable in drug discovery for identifying new therapeutic agents for a range of conditions, including inflammatory diseases and cancers.

Data Presentation

The following tables summarize quantitative data from representative high-throughput screening assays involving this compound.

Table 1: Dose-Dependent Induction of CYP1A1 mRNA by this compound in Caco-2 Cells

Concentration of this compound (nM)Fold Induction of CYP1A1 mRNA (Mean ± SEM)
0 (Vehicle Control)1.0 ± 0.2
102.5 ± 0.5
1008.0 ± 1.2
100015.0 ± 2.5

Data is representative and synthesized from published dose-response curves for illustrative purposes.

Table 2: Synergistic Induction of IL-6 mRNA by this compound and Cytokine Co-treatment in Caco-2 Cells

TreatmentFold Induction of IL-6 mRNA (Mean ± SEM)
Vehicle Control1.0 ± 0.1
Cytokine Mix (e.g., TNF-α)5.0 ± 0.8
100 nM this compound2.0 ± 0.3
100 nM this compound + Cytokine Mix25.0 ± 4.0

Data is representative and synthesized from published findings for illustrative purposes.

Experimental Protocols

Protocol 1: High-Throughput Screening for AHR Agonists using a CYP1A1 Reporter Assay

This protocol describes a cell-based HTS assay to identify compounds that activate the AHR, using the induction of a CYP1A1-driven reporter gene (e.g., luciferase) as a readout.

Materials:

  • Human hepatoma cell line stably expressing a CYP1A1-luciferase reporter construct (e.g., HepG2-XRE-Luc)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • 384-well white, clear-bottom assay plates

  • Compound library dissolved in DMSO

  • This compound (positive control)

  • DMSO (vehicle control)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Culture HepG2-XRE-Luc cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a density of 1 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well assay plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of the compound library and controls (this compound and DMSO) in an appropriate solvent (e.g., DMSO).

    • Using an automated liquid handler, transfer 100 nL of each compound solution to the assay plate, resulting in a final DMSO concentration of ≤0.5%.

    • Include wells with this compound as a positive control (e.g., final concentration of 1 µM) and DMSO as a negative control.

  • Incubation:

    • Incubate the assay plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Luciferase Assay:

    • Equilibrate the assay plate and the luciferase assay reagent to room temperature.

    • Add 20 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 5 minutes, protected from light.

  • Data Acquisition:

    • Measure the luminescence signal from each well using a luminometer plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (DMSO) to determine the fold induction.

    • Calculate the Z'-factor to assess the quality of the assay.

    • Identify "hits" as compounds that induce a signal significantly above a predefined threshold (e.g., >3 standard deviations above the mean of the negative controls).

Protocol 2: High-Throughput Gene Expression Analysis of CYP1A1 and IL-6 Induction

This protocol outlines a method for quantifying the induction of endogenous CYP1A1 and IL-6 mRNA in response to compound treatment using quantitative reverse transcription PCR (qRT-PCR) in a high-throughput format.

Materials:

  • Human colon adenocarcinoma cell line (e.g., Caco-2)

  • Cell culture medium (e.g., EMEM) supplemented with 20% FBS and antibiotics

  • 384-well cell culture plates

  • Compound library and controls (this compound, DMSO)

  • Cytokine for co-treatment (e.g., TNF-α) (for IL-6 induction)

  • RNA lysis buffer

  • Automated RNA purification system or magnetic bead-based RNA isolation kit

  • qRT-PCR master mix

  • Primers and probes for CYP1A1, IL-6, and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • Cell Seeding and Treatment:

    • Seed Caco-2 cells in 384-well plates and incubate for 24 hours.

    • Treat the cells with the compound library and controls as described in Protocol 1. For IL-6 induction, co-treat with a cytokine such as TNF-α.

    • Incubate for a predetermined time (e.g., 4-24 hours).

  • Cell Lysis and RNA Isolation:

    • Remove the culture medium and add RNA lysis buffer to each well.

    • Perform RNA isolation using an automated system or a magnetic bead-based kit according to the manufacturer's instructions.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mix containing the master mix, primers, and probes for the target genes (CYP1A1, IL-6) and the housekeeping gene.

    • Add the purified RNA to the reaction mix.

    • Run the qRT-PCR program on a compatible instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method.

Visualization of Signaling Pathways and Workflows

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-XAP2 Complex Activated_AHR Activated AHR AHR_complex->Activated_AHR Conformational Change & Dissociation Ligand This compound Ligand->AHR_complex Binding ARNT ARNT AHR_ARNT AHR-ARNT Heterodimer Activated_AHR->AHR_ARNT Dimerization ARNT->AHR_ARNT XRE XRE (Xenobiotic Response Element) AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription (CYP1A1, IL-6, etc.) XRE->Target_Genes Activation

Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

HTS_Workflow start Start plate_prep Prepare 384-well plates with cells start->plate_prep compound_addition Add compound library and controls plate_prep->compound_addition incubation Incubate plates (24 hours) compound_addition->incubation reagent_addition Add detection reagent (e.g., Luciferase substrate) incubation->reagent_addition read_plate Read plate (Luminometer/qRT-PCR) reagent_addition->read_plate data_analysis Data Analysis (Normalization, Z'-factor) read_plate->data_analysis hit_identification Hit Identification data_analysis->hit_identification end End hit_identification->end

References

Application Notes & Protocols: Synthesis and Application of 2,8-Quinolinediol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline (B57606) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Among its many derivatives, 2,8-quinolinediol (also known as 8-hydroxycarbostyril or 8-hydroxy-2(1H)-quinolinone) and its analogues have garnered significant interest.[4][5] The presence of hydroxyl groups at the C2 and C8 positions provides unique electronic properties and opportunities for further functionalization, making these compounds versatile templates for drug design. These derivatives have shown promise as anticancer, neuroprotective, and antimicrobial agents, driving research into their synthesis and therapeutic potential.[6][7][8]

This document provides detailed protocols for the synthesis of this compound derivatives, their characterization, and their evaluation in common biological assays. It is intended for researchers and professionals in the field of drug discovery and medicinal chemistry.

Synthetic Strategies

The synthesis of the this compound core can be approached through several established methods for quinoline and quinolinone construction. A common strategy involves the cyclization of appropriately substituted aniline (B41778) precursors. The Knorr quinoline synthesis, for instance, converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using sulfuric acid.[9] Another powerful method is the Camps cyclization, which involves the base-promoted cyclization of an N-(2-acylaryl)amide.[10] Modern approaches may also employ transition-metal-catalyzed C-H functionalization or oxidative hydroxylation of existing quinoline scaffolds to introduce the required hydroxyl groups.[4]

A generalized workflow for the synthesis and purification of these derivatives is outlined below.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (e.g., N-(2-acylaryl)amide) setup Reaction Setup (Solvent, Base/Acid) start->setup reaction Heating & Stirring (e.g., 100°C, 1-4h) setup->reaction monitor Monitor Progress (TLC) reaction->monitor workup Neutralization & Extraction monitor->workup Reaction Complete dry Drying & Concentration workup->dry purify Purification (Column Chromatography or Recrystallization) dry->purify char Characterization (NMR, MS, m.p.) purify->char product Pure this compound Derivative char->product

Caption: General experimental workflow for synthesis and purification.

Experimental Protocols

Protocol 1: Synthesis of an 8-Hydroxy-2(1H)-quinolinone Derivative via Camps Cyclization

This protocol is adapted from the Camps cyclization method for the synthesis of quinolinones.[10] It describes the base-catalyzed intramolecular cyclization of an N-(2-acyl-hydroxyphenyl)amide to form the this compound core.

Materials:

  • N-(2-acetyl-6-hydroxyphenyl)acetamide (or other suitable precursor)

  • Dioxane

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-(2-acyl-hydroxyphenyl)amide precursor (1.0 mmol) in dioxane (5 mL).

  • Add 1 M aqueous NaOH (2.0 mL, 2.0 mmol).

  • Heating: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), typically with a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is generally complete within 1-4 hours.[10]

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the solution with 1 M HCl until it reaches a pH of 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 8-hydroxy-2(1H)-quinolinone derivative.[10]

  • Characterization: Characterize the final compound using techniques such as NMR and mass spectrometry to confirm its structure and purity.[11]

Table 1: Representative Reaction Parameters for Camps Cyclization

Starting Material Base Solvent Temperature (°C) Time (h) Typical Yield (%)
N-(2-acetylphenyl)but-2-enamide NaOH Dioxane/Water 100 1-4 72-97[10]

| N-(2-propionylphenyl)acetamide | Cs₂CO₃ | Dioxane/Water | 100 | 2-5 | 70-95 |

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol describes a standard method for assessing the cytotoxic potential of synthesized this compound derivatives against cancer cell lines, such as the human breast cancer line MDA-MB-231 or leukemia line HL-60.[6][12][13]

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in a complete culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G s1 Seed Cells in 96-well Plate s2 Incubate (24h) s1->s2 s3 Treat Cells with Compound Dilutions s2->s3 s4 Incubate (48-72h) s3->s4 s5 Add MTT Reagent s4->s5 s6 Incubate (4h) s5->s6 s7 Add Solubilization Buffer s6->s7 s8 Read Absorbance (570 nm) s7->s8 s9 Calculate Cell Viability & IC50 Values s8->s9

Caption: Workflow for a typical MTT cytotoxicity assay.

Biological Applications and Data

Anticancer Activity

Derivatives of the quinoline scaffold are well-established as potent anticancer agents.[14][15] 8-Hydroxyquinoline (B1678124) derivatives, in particular, have demonstrated significant cytotoxicity against various cancer cell lines.[6] Platinum(II) complexes incorporating 8-hydroxyquinoline ligands have been shown to induce DNA damage and apoptosis in breast cancer cells.[13] The mechanism often involves intercalation with DNA, inhibition of key enzymes like topoisomerase, or induction of oxidative stress, ultimately leading to programmed cell death.

G drug 8-Hydroxyquinoline-Pt(II) Complex dna_damage DNA Damage drug->dna_damage Induces atm_atr ATM/ATR Kinase Activation dna_damage->atm_atr Triggers p53 p53 Activation atm_atr->p53 Phosphorylates arrest Cell Cycle Arrest (G2/M Phase) p53->arrest Promotes apoptosis Apoptosis p53->apoptosis Promotes

Caption: Simplified DNA damage response pathway targeted by quinoline-Pt complexes.[13]

Table 2: Cytotoxicity (IC₅₀) of Selected Quinolinediol and Related Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Reference
[Pt(QCl)Cl₂]·CH₃OH (YLN1) MDA-MB-231 (Breast) 5.49 ± 0.14 [13]
[Pt(QBr)Cl₂]·CH₃OH (YLN2) MDA-MB-231 (Breast) 7.09 ± 0.24 [13]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline HL-60 (Leukemia) 19.88 ± 3.35 (µg/ml) [6]

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 (Lymphoma) | 43.95 ± 3.53 (µg/ml) |[6] |

Neuroprotective Potential

Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's.[16] Quinoline derivatives have emerged as promising neuroprotective agents due to their antioxidant and metal-chelating properties.[7][17] The 8-hydroxyquinoline scaffold is a well-known chelator of metal ions such as iron and copper, which can catalyze the formation of reactive oxygen species (ROS). By sequestering these ions, these compounds can mitigate oxidative damage. Furthermore, some derivatives can act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are important targets in the treatment of neurodegenerative disorders.[17] The development of multifunctional quinoline derivatives that can simultaneously target oxidative stress, enzyme activity, and protein aggregation represents an attractive strategy for neuroprotective drug discovery.

References

Application Notes and Protocols for the Formulation of 2,8-Quinolinediol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of 2,8-Quinolinediol, a compound of interest in various biological studies, for in vivo administration in research animals. Proper formulation is critical for ensuring accurate dosing, bioavailability, and minimizing vehicle-related toxicity.

Compound Information

Compound: this compound (also known as 2,8-Dihydroxyquinoline) Molecular Formula: C₉H₇NO₂ Molecular Weight: 161.16 g/mol Appearance: Solid powder

Solubility and Storage

Proper storage of this compound is crucial to maintain its stability and integrity. Based on available data, the following storage conditions are recommended:

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
In Solvent-80°CUp to 1 year[1]

This compound is poorly soluble in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) has been identified as a suitable solvent. Solubility data indicates some variability, with reports of solubility in DMSO at 2 mg/mL and 25 mg/mL.[1][2] It is recommended to determine the solubility for your specific batch of compound.

In Vivo Formulation Protocols

Due to its poor water solubility, the formulation of this compound for in vivo studies, particularly for parenteral routes such as intraperitoneal (IP) injection, requires the use of a co-solvent system. The goal is to achieve a clear, stable solution at the desired concentration while keeping the concentration of potentially toxic vehicles, such as DMSO, to a minimum.

Recommended Vehicle Compositions

Several co-solvent systems can be employed for the formulation of poorly soluble quinoline (B57606) derivatives. The selection of the appropriate vehicle will depend on the required dose, administration volume, and the specific animal model. It is imperative to include a vehicle-only control group in your in vivo experiments to account for any effects of the formulation itself.

Here are some recommended vehicle compositions for consideration:

Vehicle ComponentConcentration RangeNotes
DMSO1-10% (v/v)Should be minimized due to potential toxicity at higher concentrations.[3]
Polyethylene Glycol 300/400 (PEG300/400)30-60% (v/v)A commonly used co-solvent to improve solubility.
Tween 80 (Polysorbate 80)5-10% (v/v)A surfactant that can aid in solubilization and prevent precipitation.
Saline (0.9% NaCl) or PBSq.s. to 100%Used to dilute the co-solvent mixture to the final injection volume.
Corn Oilq.s. to 100%An alternative for oral or subcutaneous administration of lipophilic compounds.
Experimental Protocol: Preparation of this compound Formulation for Intraperitoneal (IP) Injection

This protocol provides a general procedure for preparing a this compound solution for IP injection in mice. The final concentration of the drug and the vehicle components should be optimized based on the required dose and preliminary tolerability studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG400), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Determine the total volume of the formulation needed and the required concentration of this compound. Calculate the mass of this compound and the volume of each vehicle component required.

  • Initial Dissolution in DMSO:

    • Weigh the calculated amount of this compound powder and place it in a sterile conical tube.

    • Add the required volume of DMSO to the tube.

    • Vortex the mixture vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect to ensure no particulates remain.

  • Addition of Co-solvents:

    • To the DMSO solution, add the calculated volume of PEG400.

    • Vortex the mixture thoroughly until a homogenous solution is achieved.

    • Add the calculated volume of Tween 80 and vortex again to ensure complete mixing.

  • Final Dilution with Saline:

    • Slowly add the sterile saline to the co-solvent mixture while continuously vortexing. Add the saline dropwise initially to avoid precipitation of the compound.

    • Continue to add saline until the final desired volume is reached.

    • The final formulation should be a clear solution. If any precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent concentration or decreasing the final drug concentration).

  • Sterilization and Storage:

    • The final formulation should be prepared fresh on the day of use if possible.

    • If short-term storage is necessary, store the solution at 4°C, protected from light.

    • For longer-term storage, aliquots can be stored at -80°C.[1] Before use, thaw the solution at room temperature and vortex to ensure homogeneity. Avoid repeated freeze-thaw cycles.

Example Formulation (10 mg/kg dose in a 10 mL/kg injection volume):

To prepare a 1 mg/mL solution:

ComponentVolume/MassPercentage (v/v)
This compound10 mgN/A
DMSO1.0 mL10%
PEG4004.0 mL40%
Tween 800.5 mL5%
Saline (0.9% NaCl)4.5 mL45%
Total Volume 10 mL 100%

Stability Assessment Protocol

It is essential to assess the stability of the prepared formulation to ensure that the compound remains in solution and does not degrade under the experimental conditions.

Protocol:

  • Prepare the this compound formulation as described above.

  • Visually inspect the solution for any signs of precipitation or color change immediately after preparation and at set time points (e.g., 1, 4, and 24 hours) under the intended storage and use conditions (e.g., room temperature, 4°C).

  • For a more quantitative assessment, the concentration of this compound in the formulation can be analyzed at different time points using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

Signaling Pathway

Recent studies have identified this compound as a human Aryl hydrocarbon Receptor (AhR) agonist.[1][4][5] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cellular homeostasis. Upon binding to ligands like this compound, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their increased transcription.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound ahr_complex AhR-Hsp90-XAP2-p23 Complex ligand->ahr_complex Binds ahr_ligand_complex Activated AhR ahr_complex->ahr_ligand_complex Conformational Change ahr_arnt_complex AhR-ARNT Heterodimer ahr_ligand_complex->ahr_arnt_complex Translocates & Dimerizes with arnt ARNT arnt->ahr_arnt_complex xre XRE (DNA) ahr_arnt_complex->xre Binds to target_genes Target Gene Transcription (e.g., CYP1A1) xre->target_genes Initiates

Caption: AhR Signaling Pathway Activated by this compound.

Experimental Workflow for In Vivo Study

The following diagram outlines a typical workflow for an in vivo study involving the administration of this compound.

InVivo_Workflow prep Formulation Preparation qc Quality Control (Clarity, Stability) prep->qc dosing Dosing (e.g., IP Injection) qc->dosing animal_prep Animal Acclimatization & Randomization animal_prep->dosing monitoring Monitoring (Clinical Signs, Body Weight) dosing->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Data Analysis (e.g., PK/PD, Histology) sampling->analysis

Caption: General Experimental Workflow for In Vivo Studies.

References

Application Notes and Protocols: Synthesis of β2-Adrenergic Receptor Agonists Using a 2,8-Quinolinediol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of selective β2-adrenergic receptor agonists is a cornerstone in the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] These agents act on the β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.[1][3] A promising scaffold for the development of novel, potent, and selective β2-agonists is the 8-hydroxyquinolin-2(1H)-one moiety, a tautomeric form of 2,8-quinolinediol. This document provides detailed application notes and protocols for the synthesis and evaluation of β2-adrenergic receptor agonists derived from this quinoline-based structure.

I. Quantitative Data Summary

A series of novel β2-adrenoceptor agonists incorporating a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one core have been synthesized and evaluated for their biological activity.[4][5] The following tables summarize the potency and selectivity of key compounds from this series.

Table 1: In Vitro Potency of Synthesized β2-Adrenergic Agonists

Compound IDβ2-Adrenoceptor EC50 (pM)β1/β2 Selectivity RatioReference
9g 36High[4][5]
(R)-18c 21High[4][5]
B05 < 20Selective[6]
C08 < 20Selective[6]

EC50 (Half-maximal effective concentration) values were determined in human embryonic kidney (HEK293) cells expressing the human β2-adrenergic receptor.[4][5][6]

Table 2: Functional Activity Profile of Lead Compounds

Compound IDOnset of ActionDuration of ActionReceptor Activity ProfileReference
9g FastLongPotent Agonist[5]
(R)-18c FastLongPotent Agonist[5]
B05 RapidLongPartial Agonist[6]
C08 RapidLongPartial Agonist[6]

Functional activity was assessed on isolated guinea pig tracheal strip preparations.[4][5][6]

II. Experimental Protocols

The following protocols are representative of the methodologies used in the synthesis and evaluation of 8-hydroxyquinolin-2(1H)-one-based β2-agonists.

Protocol 1: General Synthesis of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one Derivatives

This protocol describes a general synthetic route. Specific reaction conditions, solvents, and purification methods would need to be optimized for each specific derivative.

1. O-Alkylation and Claisen Rearrangement:

  • Start with a suitable 8-hydroxyquinolin-2(1H)-one precursor.

  • Perform an O-alkylation reaction at the 8-hydroxyl group.

  • Follow with a Claisen rearrangement to introduce an allyl group at the C7 position.

2. Formylation:

  • Protect the hydroxyl and secondary amine groups as necessary.

  • Introduce a formyl group at the C5 position of the quinolinone ring using a suitable formylating agent (e.g., Duff reaction or Vilsmeier-Haack reaction).

3. Side Chain Elongation:

  • React the C5-formyl derivative with a nitromethane (B149229) or a suitable Wittig reagent to introduce a two-carbon side chain.

4. Reduction:

  • Reduce the nitro group or the double bond of the side chain to form the aminoethyl group.

  • Reduce the ketone on the side chain to a hydroxyl group, often using a stereoselective reducing agent to obtain the desired (R)-enantiomer, which typically exhibits higher β2-adrenergic activity.

5. N-Substitution:

  • If desired, perform N-alkylation or N-arylation on the terminal amino group of the side chain to synthesize a library of analogues.

6. Deprotection:

  • Remove all protecting groups to yield the final 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivative.

  • Purify the final compound using techniques such as column chromatography or recrystallization.

Protocol 2: In Vitro Evaluation of β2-Adrenergic Receptor Agonist Activity

This protocol outlines the procedure for determining the potency of the synthesized compounds at the β2-adrenergic receptor.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in appropriate media.

  • Stably or transiently transfect the cells with a plasmid encoding the human β2-adrenergic receptor.

2. cAMP Accumulation Assay:

  • Seed the transfected HEK293 cells in 96-well plates.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of the synthesized compounds (and reference agonists like isoproterenol (B85558) or salbutamol) to the wells.

  • Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA, or LANCE).

3. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Protocol 3: Evaluation of Bronchodilator Activity in Isolated Guinea Pig Trachea

This protocol assesses the functional effect of the compounds on airway smooth muscle relaxation.

1. Tissue Preparation:

  • Euthanize a guinea pig and dissect the trachea.

  • Cut the trachea into rings and suspend them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

2. Contraction and Relaxation Measurement:

  • Induce a sustained contraction of the tracheal rings using a contractile agent (e.g., carbachol (B1668302) or histamine).

  • Once the contraction is stable, add the synthesized compounds cumulatively to the organ bath.

  • Record the changes in tension to measure the relaxation response.

3. Data Analysis:

  • Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.

  • Plot the percentage of relaxation against the logarithm of the compound concentration to determine the potency (EC50) for smooth muscle relaxation.

  • The onset and duration of action can also be determined from these experiments.[4][6]

III. Visualizations: Diagrams of Pathways and Workflows

Signaling Pathway of β2-Adrenergic Receptor Agonists

G cluster_membrane Cell Membrane cluster_cytosol Cytosol B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gs->AC Stimulation PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylation of target proteins Agonist β2-Agonist (e.g., Compound 9g) Agonist->B2AR Binding ATP ATP ATP->AC G Start 8-Hydroxyquinolin- 2(1H)-one Precursor Step1 Side Chain Introduction at C5 Start->Step1 Step2 Functional Group Modification of Side Chain Step1->Step2 Step3 Stereoselective Reduction Step2->Step3 Step4 N-Substitution (Optional) Step3->Step4 Final Final β2-Agonist Derivative Step4->Final G cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_exvivo Ex Vivo Functional Assay node1 Library of this compound Derivatives Synthesized node2 cAMP Assay in HEK293 cells (β2/β1) node1->node2 node3 Determine EC50 and Selectivity node2->node3 node4 Isolated Guinea Pig Trachea Assay node3->node4 Potent & Selective Compounds node5 Assess Potency, Onset, and Duration of Action node4->node5 node6 Lead Compound Identification node5->node6

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,8-Quinolinediol and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,8-Quinolinediol (also known as 8-hydroxy-2(1H)-quinolinone or 8-hydroxycarbostyril) and its derivatives.

Troubleshooting Guide

Low yields in the synthesis of quinoline (B57606) derivatives are often due to side reactions, improper temperature control, or suboptimal reagent concentrations. Below is a guide to common issues and their solutions, with a focus on methods analogous to the Skraup synthesis, a common route for preparing the quinoline core.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Tar and Polymer Formation: High reaction temperatures can lead to the polymerization of reagents like glycerol (B35011) into acrolein, which then forms tar-like byproducts. - Suboptimal Reagent Ratios: Incorrect molar ratios of reactants can lead to incomplete conversion or increased side reactions. - Inefficient Oxidation: The oxidizing agent may not be effectively converting the dihydroquinoline intermediate to the final quinoline product.- Temperature Control: Maintain a controlled reaction temperature, typically between 70-130°C. The use of a catalyst, such as nickel(II) oxide, can allow for milder reaction temperatures (70-90°C), significantly reducing byproduct formation.[1] - Optimized Reagent Ratios: Use a specific molar ratio of o-aminophenol to anhydrous glycerol and o-nitrophenol to improve yield.[1] - Catalytic Approach: Employing a catalyst like nickel(II) oxide in sulfuric acid and glacial acetic acid can improve yields to as high as 85.2%.[1]
Vigorous/Uncontrolled Reaction - Exothermic Nature of the Reaction: The Skraup reaction is notoriously exothermic, especially during the dehydration of glycerol and subsequent condensation.- Slow Reagent Addition: Add sulfuric acid dropwise to a cooled mixture of the aniline (B41778) precursor and glycerol. - Use of a Moderator: Add ferrous sulfate (B86663) to act as an oxygen carrier, which can help to moderate the reaction.
Product Purification Challenges - Presence of Multiple Byproducts: The crude product may be contaminated with unreacted starting materials, tar, and other side products, making isolation difficult. - Poor Solubility of Crude Product: The desired product may co-precipitate with impurities.- pH Adjustment and Steam Distillation: After the reaction, adjust the pH to 7-8 and perform steam distillation to obtain the crude product.[1][2] - Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or methanol, to obtain the pure compound.[1][3]
Quantitative Data on Yield Optimization

The following table summarizes the impact of different synthetic strategies on the yield of 8-hydroxyquinoline (B1678124), a closely related compound. These principles of optimization are broadly applicable to the synthesis of this compound.

Method Key Parameters Reported Yield Product Purity Reference
Standard Skraup Reaction High temperature, o-nitrophenol as oxidizing agent.~60%Variable, often requires extensive purification.[4]
Modified Skraup Reaction Gradual addition of o-nitrophenol in acrolein to an acid solution of o-aminophenol.Up to 80%High purity product due to avoidance of premature reactant decomposition.[4]
Catalytic Skraup-Type Synthesis Use of a nickel(II) oxide catalyst in sulfuric acid and glacial acetic acid.85.2%95%[1]
One-Pot Synthesis with Optimized Reagent Addition o-aminophenol and o-nitrophenol are mixed before the addition of glycerol.Up to 91% (product conversion rate of 96%)High[2]

Frequently Asked Questions (FAQs)

Q1: My Skraup-type synthesis for a substituted quinolinol is producing a significant amount of tar, which is drastically lowering my yield. What is the primary cause and how can I prevent it?

A1: Tar formation is a well-known issue in Skraup synthesis and is primarily caused by the harsh acidic conditions and high temperatures, which lead to the polymerization of glycerol and other side reactions. To mitigate this, it is crucial to control the reaction temperature, ideally keeping it between 120-130°C. A more effective approach is to use a catalyst, such as nickel(II) oxide, which allows the reaction to proceed at a lower temperature (70-90°C), thereby minimizing the formation of tar and other polymeric byproducts.[1]

Q2: The reaction is extremely vigorous and difficult to control. What measures can I take to ensure a safer and more manageable reaction?

A2: The exothermic nature of the reaction requires careful management. A key strategy is the slow, dropwise addition of sulfuric acid to a well-cooled mixture of the aniline and glycerol. Additionally, the use of a moderator like ferrous sulfate can help to control the reaction by facilitating a more controlled oxidation process.

Q3: I am having difficulty purifying the final product. What are the recommended procedures for isolating and purifying this compound or its derivatives?

A3: Purification typically involves a multi-step process. After the reaction is complete, the mixture should be cooled and neutralized with a base, such as sodium hydroxide (B78521), to a pH of 7-8.[1][2] This is often followed by steam distillation to isolate the crude product.[1] The final and most critical step is recrystallization from a suitable solvent like ethanol to achieve high purity.[1]

Q4: Can I synthesize a functionalized this compound, for example, with a formyl group?

A4: Yes, functionalized derivatives can be synthesized. For instance, 5-Formyl-8-hydroxycarbostyril can be prepared from 8-hydroxycarbostyril through a Reimer-Tiemann reaction. This involves reacting 8-hydroxycarbostyril with chloroform (B151607) in the presence of a strong base like sodium hydroxide.[5]

Experimental Protocols

Protocol 1: Synthesis of 5-Formyl-8-hydroxycarbostyril via Reimer-Tiemann Reaction[5]

This protocol details the formylation of 8-hydroxycarbostyril, a tautomer of this compound.

Materials:

  • 8-Hydroxycarbostyril (1.0 eq)

  • Sodium hydroxide (NaOH) (4.0 eq)

  • Chloroform (CHCl₃) (3.0 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (B1210297) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-hydroxycarbostyril in a solution of sodium hydroxide in water and ethanol.

  • Heat the mixture to 60-70°C with stirring.

  • Add chloroform dropwise to the reaction mixture over a period of 1 hour. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at 70°C for an additional 3 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of 5-6.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 5-Formyl-8-hydroxycarbostyril as a solid.

Visualizations

Logical Workflow for Synthesis of Indacaterol from 5-Formyl-8-hydroxycarbostyril

The following diagram illustrates the key synthetic transformations starting from 5-Formyl-8-hydroxycarbostyril to produce the ultra-long-acting β2-adrenergic agonist, Indacaterol. This showcases the utility of functionalized this compound derivatives in drug synthesis.[5]

G A 5-Formyl-8-hydroxycarbostyril B Formation of Epoxide Intermediate A->B Multi-step synthesis C Regioselective Ring-Opening B->C Reaction with amine D Indacaterol C->D Final product

Caption: Synthetic pathway from a this compound derivative to Indacaterol.

References

Technical Support Center: Overcoming Challenges in Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues of low yield and tar formation encountered during the Skraup synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield and tar formation in the Skraup synthesis?

Low yields and the formation of intractable tar are classic problems in the Skraup synthesis. The primary causes are rooted in the harsh reaction conditions:

  • Highly Exothermic Reaction: The acid-catalyzed dehydration of glycerol (B35011) to acrolein, followed by its reaction with the aniline (B41778), is notoriously exothermic. Uncontrolled temperature spikes can lead to a runaway reaction, promoting the polymerization of acrolein and other unsaturated intermediates, which is a principal cause of tar formation.

  • Polymerization of Intermediates: Overheating significantly increases the rate of polymerization of acrolein, the key intermediate formed from glycerol dehydration.[1] This polymerization is a major contributor to the formation of tarry byproducts.[2]

  • Substrate Reactivity: The nucleophilicity of the starting aniline derivative plays a crucial role. Anilines with strongly electron-withdrawing groups are less reactive, which can lead to lower yields.[3] For example, the synthesis of 8-nitroquinoline (B147351) from o-nitroaniline may result in a yield as low as 17%.[3]

  • Improper Mixing: Inadequate stirring of the viscous reaction mixture can create localized hot spots, leading to decomposition and increased tarring.[3]

Q2: How can I control the violent exothermic reaction?

Controlling the exotherm is critical for a successful Skraup synthesis. Several strategies can be employed:

  • Use of a Moderator: The addition of a moderator like ferrous sulfate (B86663) (FeSO₄·7H₂O) is a common and effective method to tame the reaction's violence, leading to a smoother and more controlled process.[4] Other moderators such as boric acid have also been reported.[4]

  • Gradual Reagent Addition: The slow, dropwise addition of glycerol to the pre-heated acidic aniline solution allows the initial reaction to proceed at a manageable rate. It is also crucial to add the concentrated sulfuric acid to the aniline with cooling and stirring at the beginning.

  • Controlled Heating: Avoid rapid heating. The reaction mixture should be heated gradually to initiate the reaction under control. After the initial exotherm sustains boiling, external heating may need to be removed and then reapplied to maintain a steady reflux.[3]

Q3: What is the optimal temperature range for the Skraup synthesis?

There is no single ideal temperature, as the optimal conditions are highly dependent on the specific substrates used. However, a general temperature range of 100°C to 150°C is frequently cited for the main reaction phase. It is essential to consult literature for protocols involving similar aniline derivatives or to perform small-scale optimization experiments.

Q4: My product is trapped in a thick, black tar. How can I purify it?

The formation of a thick tar from which the product is difficult to extract is a well-known issue with the classical Skraup method.[5]

  • Steam Distillation: This is a highly effective method for separating the volatile quinoline (B57606) product from the non-volatile tar.[1] The crude quinoline co-distills with any unreacted nitrobenzene (B124822) (if used as the oxidizing agent).

  • Work-up Procedure: After the reaction, the mixture is typically cooled and carefully poured into a large volume of water. The acidic solution is then neutralized with a concentrated base solution, often with cooling in an ice bath due to the high exotherm of this step. The quinoline can then be isolated from the neutralized mixture by steam distillation.

Q5: Are there any alternatives to nitrobenzene as an oxidizing agent?

Yes, while nitrobenzene is a common oxidizing agent and can also serve as a high-boiling solvent, other options are available.[6]

  • Arsenic Acid: This can be used instead of nitrobenzene and often results in a less violent reaction.[6]

  • Ferric Salts: These have also been employed as oxidizing agents.

  • Iodine: Catalytic amounts of iodine can be used as a mild oxidizing agent.[7]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Yield 1. Deactivated Aniline Substrate: Electron-withdrawing groups on the aniline reduce its nucleophilicity.[3] 2. Incomplete Reaction: Insufficient heating time or temperature.[1] 3. Inefficient Glycerol Dehydration: Reaction temperature is too low. 4. Water in Reagents: Anhydrous glycerol is recommended as water can interfere with the reaction.[3]1. For deactivated anilines, consider using a more forceful oxidizing agent or a higher reaction temperature, though this may increase byproduct formation.[3] 2. Ensure the reaction is refluxed for a sufficient duration (typically 1-5 hours) after the initial exotherm subsides.[3] 3. Verify that the initial heating stage reaches a temperature sufficient for the acid-catalyzed dehydration of glycerol to acrolein (typically in the 100-150°C range). 4. Use anhydrous glycerol to avoid potential side reactions.[3]
Excessive Tar Formation 1. Overheating: Excessively high temperatures lead to the polymerization of acrolein. 2. Runaway Reaction: Lack of moderation or too rapid addition of reagents. 3. Poor Mixing: Localized overheating due to inadequate stirring.1. Implement careful temperature control, potentially using a two-stage temperature profile. 2. Use a moderator like ferrous sulfate and ensure slow, controlled addition of glycerol.[3] 3. Employ vigorous and efficient mechanical stirring throughout the reaction.[3]
Reaction is Too Violent / Uncontrollable 1. No Moderator Used: The reaction is inherently highly exothermic. 2. Rapid Heating: Quick temperature increase can lead to a runaway reaction. 3. Incorrect Reagent Addition Sequence: The order of addition is crucial for control.[3]1. Always use a moderator such as ferrous sulfate (FeSO₄) or boric acid. 2. Heat the reaction mixture gradually. 3. A common and safer procedure is to mix the aniline, glycerol, and ferrous sulfate before the slow addition of sulfuric acid with cooling.[3]

Experimental Protocols

General Protocol for Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield.

Apparatus Setup:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

Reagent Charging:

  • In the flask, cautiously add concentrated sulfuric acid to the aniline with cooling and stirring.

  • Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) to the mixture and stir until it dissolves.

Reaction Procedure:

  • Gently heat the mixture to approximately 100-120°C using a heating mantle.

  • Once the target temperature is reached, begin the slow, dropwise addition of glycerol from the dropping funnel. The rate of addition should be controlled to maintain a steady reflux and prevent the reaction from becoming too vigorous. The temperature will typically rise and should be maintained within the 130-150°C range.

  • After the glycerol addition is complete, continue to heat the reaction mixture under reflux for the specified time (typically 1-3 hours).

Work-up and Purification:

  • Allow the mixture to cool. Carefully pour the cooled reaction mixture into a large beaker of water.

  • Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide (B78521) solution while cooling in an ice bath. This step is also highly exothermic.

  • The crude quinoline is typically purified from the neutralized mixture by steam distillation. The quinoline and any unreacted nitrobenzene will co-distill.

  • The quinoline is then separated from the aqueous distillate, dried, and further purified by vacuum distillation.

Visualizations

Skraup_Troubleshooting_Workflow Start Start: Low Yield or High Tar Formation Check_Temp Check Temperature Control Start->Check_Temp Check_Reagents Review Reagent & Substrate Start->Check_Reagents Check_Procedure Evaluate Reaction Procedure Start->Check_Procedure Temp_High Is temperature too high? Check_Temp->Temp_High Reagent_Quality Are reagents anhydrous? Check_Reagents->Reagent_Quality Moderator_Used Was a moderator (e.g., FeSO4) used? Check_Procedure->Moderator_Used Temp_Low Is temperature too low? Temp_High->Temp_Low No Solution_Temp_High Solution: Improve cooling, reduce heating rate Temp_High->Solution_Temp_High Yes Solution_Temp_Low Solution: Ensure adequate heating for glycerol dehydration Temp_Low->Solution_Temp_Low Yes Purification Proceed to Purification (e.g., Steam Distillation) Temp_Low->Purification No Substrate_Active Is aniline substrate reactive? Reagent_Quality->Substrate_Active Yes Solution_Reagent_Quality Solution: Use anhydrous glycerol Reagent_Quality->Solution_Reagent_Quality No Solution_Substrate_Active Solution: Consider harsher conditions or modified procedure Substrate_Active->Solution_Substrate_Active No Substrate_Active->Purification Yes Stirring_Efficient Is stirring vigorous & efficient? Moderator_Used->Stirring_Efficient Yes Solution_Moderator Solution: Add FeSO4 to moderate reaction Moderator_Used->Solution_Moderator No Addition_Slow Was glycerol added slowly? Stirring_Efficient->Addition_Slow Yes Solution_Stirring Solution: Use mechanical stirrer for viscous mixture Stirring_Efficient->Solution_Stirring No Solution_Addition Solution: Ensure slow, dropwise addition of glycerol Addition_Slow->Solution_Addition No Addition_Slow->Purification Yes Skraup_Reaction_Pathway Glycerol Glycerol H2SO4 H₂SO₄ (cat.) Heat Glycerol->H2SO4 Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Acrolein Acrolein (Intermediate) H2SO4->Acrolein Dehydration Acrolein->Michael_Addition Tar Tar Formation (Polymerization) Acrolein->Tar Cyclization Electrophilic Cyclization Michael_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Dihydroquinoline Dihydroquinoline Intermediate Dehydration->Dihydroquinoline Oxidation Oxidation (e.g., Nitrobenzene) Dihydroquinoline->Oxidation Quinoline Quinoline (Product) Oxidation->Quinoline Excess_Heat Excess Heat Excess_Heat->Tar

References

Technical Support Center: Optimization of Friedländer Synthesis for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Friedländer synthesis for substituted quinolines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Friedländer synthesis of substituted quinolines.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inappropriate or inefficient catalyst.The choice of catalyst is critical and often depends on the specific substrates. If a standard acid or base catalyst is ineffective, consider screening a range of catalysts, including Lewis acids (e.g., ZnCl₂, FeCl₃, Sc(OTf)₃), Brønsted acids (e.g., p-TsOH, H₂SO₄), or modern catalysts like ionic liquids or nanocatalysts. For substrates sensitive to acid, a base-catalyzed approach may be more suitable, and vice versa.[1][2]
Suboptimal reaction temperature.If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to the decomposition of starting materials or the formation of side products.[1][3] Microwave irradiation can be an effective method to rapidly screen reaction conditions and potentially improve yields under controlled temperatures.[1]
Poor quality of reagents or solvents.Ensure the purity of the 2-aminoaryl carbonyl compound, as impurities can hinder the reaction. The presence of water can be detrimental in many acid-catalyzed reactions, so using anhydrous solvents and reagents is recommended.[1]
Formation of Side Products Self-aldol condensation of the α-methylene carbonyl compound.This is common under basic conditions. To minimize this, slowly add the carbonyl compound to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst. Alternatively, using a milder base or switching to an acid catalyst can prevent this side reaction.[1]
Self-condensation of the 2-aminoaryl carbonyl starting material.This can lead to the formation of undesired dimers, especially at high temperatures. Optimizing the reaction temperature and selecting an appropriate catalyst can help minimize this side product.[1]
Formation of tar or polymeric materials.Excessively high temperatures, highly reactive starting materials, or prolonged reaction times under harsh conditions can lead to polymerization. Reducing the reaction temperature, using a milder catalyst, and monitoring the reaction to stop it upon completion can mitigate this issue.
Poor Regioselectivity with Unsymmetrical Ketones Lack of control over the reaction site.The choice of catalyst can significantly influence regioselectivity. Certain amine catalysts have been shown to favor the formation of one regioisomer. Reaction conditions such as temperature and the rate of addition of the ketone can also be optimized. In some cases, using a directing group on the ketone can control the site of condensation.[1] Using a β-keto ester instead of a simple ketone can often lead to a single regioisomer.[1]
Difficult Purification Presence of multiple side products and unreacted starting materials.Effective purification often requires column chromatography. Careful selection of the eluent system is crucial. If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. Washing the organic extract with a saturated aqueous solution of sodium bicarbonate can help remove acidic catalysts like p-TsOH during the work-up.[1]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental components of a Friedländer synthesis?

A1: The Friedländer synthesis is a condensation reaction between a 2-amino-substituted aromatic aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group to form a substituted quinoline. The reaction can be catalyzed by acids, bases, or proceed under neutral conditions at high temperatures.[1]

Q2: What are some common catalysts used in the Friedländer synthesis?

A2: A wide variety of catalysts can be employed. These include:

  • Brønsted acids: p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).

  • Lewis acids: Zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and scandium triflate (Sc(OTf)₃).

  • Bases: Potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), and piperidine.

  • Modern Catalysts: Recent advancements have introduced ionic liquids, metal-organic frameworks (MOFs), and various nanocatalysts to enhance efficiency and sustainability.[1]

Q3: How can I monitor the progress of my Friedländer synthesis reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q4: What are the typical work-up procedures for a Friedländer synthesis?

A4: Work-up procedures vary depending on the reaction conditions. For an acid-catalyzed reaction, after cooling, the mixture is often diluted with an organic solvent (like ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. For base-catalyzed reactions, the solvent is typically removed, and the residue is partitioned between water and an organic solvent.[1]

Q5: What are the advantages of using microwave irradiation for this synthesis?

A5: Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields with cleaner reaction profiles. It allows for rapid and uniform heating of the reaction mixture, which can be beneficial for optimizing reaction conditions.[1]

Data Presentation: Comparative Performance of Catalysts and Conditions

The following tables summarize quantitative data from various studies to allow for easy comparison of different catalytic systems and reaction conditions.

Table 1: Effect of Different Catalysts on the Synthesis of 2,4-dimethyl-3-acetylquinoline from 2-Aminoacetophenone and Acetylacetone

CatalystSolventTemperature (°C)Time (h)Yield (%)
H-ZSM-5h (zeolite)Toluene110182
Fe₃O₄@SiO₂-SO₃H (nanocatalyst)Solvent-free1100.7591
ZrO₂/SO₄²⁻/Cu (nanocatalyst)WaterRoom Temp.0.7597
[Hbim]BF₄ (ionic liquid)Solvent-free1003-693
p-TsOHSolvent-free (Microwave)1200.1-0.25High

Data compiled from multiple sources for illustrative comparison.

Table 2: Influence of Solvent on the Yield of a Microwave-Assisted Friedländer Synthesis

SolventTemperature (°C)Time (min)Yield (%)
Dichloroethane (DCE)1802078
Acetonitrile1802071
Toluene1402078
Toluene1602083
Toluene1802089

This table illustrates the effect of different solvents on the yield of a specific microwave-assisted Friedländer synthesis.

Experimental Protocols

Protocol 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis under Solvent-Free Conditions

This protocol is adapted from a procedure utilizing p-TsOH as an efficient catalyst, often accelerated by microwave irradiation.[1]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).

  • Reaction: Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 120 °C) for a specified time (e.g., 5-15 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add ethyl acetate (B1210297) (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Base-Catalyzed Synthesis

This is a general procedure for a base-catalyzed Friedländer synthesis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde (B1207257) (1.0 mmol) in ethanol (B145695) (10 mL).

  • Addition of Reagents: Add the ketone (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (0.2 mmol, 20 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water (20 mL) and extract the product with a suitable organic solvent like dichloromethane (B109758) (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by crystallization or column chromatography.

Visualizations

Friedlander_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Starting Materials (2-aminoaryl carbonyl & α-methylene compound) catalyst Choose Catalyst (Acid, Base, etc.) start->catalyst solvent Select Solvent (or Solvent-free) catalyst->solvent setup Reaction Setup solvent->setup heating Heating (Conventional or Microwave) setup->heating monitoring Monitor Progress (TLC) heating->monitoring workup Quenching & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for the Friedländer synthesis of substituted quinolines.

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Check Purity of Starting Materials & Solvents start->check_reagents reagents_ok Reagents Pure? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_catalyst Evaluate Catalyst System reagents_ok->check_catalyst Yes purify_reagents->start catalyst_ok Catalyst Appropriate? check_catalyst->catalyst_ok screen_catalysts Screen Different Catalysts (Lewis/Brønsted Acids, Bases) catalyst_ok->screen_catalysts No check_conditions Assess Reaction Conditions catalyst_ok->check_conditions Yes screen_catalysts->start conditions_ok Temp/Time Optimal? check_conditions->conditions_ok optimize_conditions Vary Temperature & Reaction Time (Consider MW) conditions_ok->optimize_conditions No end Improved Yield conditions_ok->end Yes optimize_conditions->start

Caption: Troubleshooting logic for addressing low product yield in Friedländer synthesis.

Regioselectivity_Control cluster_strategy Optimization Strategies start Poor Regioselectivity with Unsymmetrical Ketone catalyst_select Catalyst Selection (e.g., Amine Catalysts) start->catalyst_select condition_opt Reaction Condition Optimization (Temp, Addition Rate) start->condition_opt substrate_mod Substrate Modification (e.g., β-keto ester, Directing Groups) start->substrate_mod end Improved Regioselectivity catalyst_select->end condition_opt->end substrate_mod->end

Caption: Strategies to control regioselectivity in the Friedländer synthesis.

References

Technical Support Center: Purification of 2,8-Quinolinediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,8-Quinolinediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from its physicochemical properties and common synthetic routes. Key difficulties include:

  • Polarity and Solubility: As a dihydroxylated quinoline (B57606), it is a polar molecule with limited solubility in a wide range of common organic solvents, making solvent selection for recrystallization and chromatography challenging.[1]

  • Potential for Polymeric Impurities: Synthesis methods like the Skraup reaction, which are common for quinolines, are known to produce tarry, polymeric byproducts that can be difficult to remove.[2]

  • Isomeric Impurities: Depending on the synthetic route, other dihydroxyquinoline isomers may be formed, which can have very similar properties to this compound, making separation difficult.

  • Metal Chelation: Like its analog 8-hydroxyquinoline (B1678124), this compound has the potential to chelate metal ions.[3][4][5] If metal catalysts or impurities are present, the resulting metal complexes can complicate purification.

  • "Oiling Out" during Recrystallization: Due to its polarity and potential impurities, the compound may separate as an oil rather than a crystalline solid during recrystallization attempts.

Q2: What are the expected impurities from the synthesis of this compound?

A2: The impurities will largely depend on the synthetic method employed. For a Skraup-type synthesis, which involves the reaction of an aminophenol with glycerol, sulfuric acid, and an oxidizing agent, common impurities may include:

  • Polymeric Tars: These are high molecular weight, often colored, byproducts characteristic of the Skraup reaction.[2]

  • Unreacted Starting Materials: Residual aminophenol or other precursors may remain.

  • Oxidation Byproducts: The harsh, oxidative conditions of the reaction can lead to various oxidized side products.

  • Isomeric Byproducts: Depending on the starting materials and reaction control, other quinoline isomers could potentially form.

Q3: How can I remove colored impurities from my this compound sample?

A3: Colored impurities, often high-molecular-weight byproducts, can typically be addressed by:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added. The charcoal is then removed by hot filtration. Be aware that excessive use of charcoal can lead to loss of the desired product.

  • Column Chromatography: If recrystallization is insufficient, column chromatography over silica (B1680970) gel or alumina (B75360) can be effective. The more polar colored impurities will often bind strongly to the stationary phase, allowing the desired, less polar product (relative to the highly polar impurities) to be eluted.

Q4: My this compound sample is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" is a common issue with polar compounds. Here are several strategies to address this:

  • Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. Gradual cooling encourages the formation of an ordered crystal lattice.

  • Reduce the Concentration: The solution may be too supersaturated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize again with slow cooling.

  • Change the Solvent System: A different solvent or a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) may be necessary. For polar compounds, solvent mixtures like ethanol/water or acetone/water can be effective.

  • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth. Alternatively, adding a tiny seed crystal of pure this compound can induce crystallization.

Q5: How does metal chelation affect the purification of this compound?

A5: The presence of two hydroxyl groups and a nitrogen atom in the quinoline ring system makes this compound a potential chelating agent for metal ions.[3][4][5] If metal ions are present in the reaction mixture (e.g., from catalysts or as impurities in reagents), they can form complexes with the product. These metal complexes will have different solubility and chromatographic behavior than the free this compound, which can lead to:

  • Difficulty in crystallization.

  • Streaking or unusual peak shapes in chromatography.

  • The presence of colored impurities if the metal ions are colored.

To mitigate this, consider washing the crude product with a solution of a stronger chelating agent like EDTA to remove metal ions before proceeding with further purification steps.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in hot solvent. Incorrect solvent choice; insufficient solvent volume.Try a more polar solvent (e.g., ethanol, methanol (B129727), or a mixture with water). Add more solvent in small increments to the boiling solution.
No crystals form upon cooling. Solution is not saturated; supersaturation.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask or adding a seed crystal. Ensure the solution has cooled sufficiently (use an ice bath).
"Oiling out" occurs. Solution is too concentrated; cooling is too rapid; inappropriate solvent.Add a small amount of hot solvent to redissolve the oil and cool slowly. Consider using a different solvent or a two-solvent system.
Low recovery of purified product. Compound is too soluble in the cold solvent; too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent necessary for dissolution.
Crystals are colored. Colored impurities are co-crystallizing.Treat the hot solution with activated charcoal before filtration. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not move from the baseline (Rf = 0). Mobile phase is not polar enough.Increase the polarity of the eluent. For silica gel, a gradient of methanol in dichloromethane (B109758) or ethyl acetate (B1210297) is a good starting point.
Compound runs with the solvent front (Rf = 1). Mobile phase is too polar.Decrease the polarity of the eluent. Start with a less polar solvent system, such as ethyl acetate/hexane.
Streaking or tailing of spots/peaks. Compound is too polar for the stationary phase; overloading; interaction with silica.Use a more polar mobile phase. For very polar compounds, consider deactivating the silica gel with triethylamine (B128534) (1-2% in the eluent) or using a different stationary phase like alumina or reversed-phase silica.[6] Ensure the sample is not overloaded on the column.
Poor separation of closely eluting impurities. Inappropriate solvent system.Perform a thorough TLC screening to find a solvent system that provides better separation (aim for a larger ΔRf). A shallower solvent gradient during elution can also improve resolution.
Colored bands remain on the column. Highly polar, colored impurities are strongly adsorbed.This can be beneficial as it separates them from your product. If your product is also retained, you may need to find a solvent system that elutes your product while leaving the impurities behind.

Data Presentation

Purity and Yield Data from Literature
Purification Method Compound Starting Purity Final Purity Yield Reference/Notes
RecrystallizationThis compoundNot specified>98%Not specifiedOptimization of acetylation of quinoline-8-ol-1-oxide followed by recrystallization in propylene (B89431) glycol/petroleum ether.[7]
Recrystallization8-HydroxyquinolineCrude>99.9%96.3-97%pH adjustment to remove polymers, followed by recrystallization from methanol.[8]
Preparative HPLCTaxanes (example)Crude Extract95.33% - 99.15%Not specifiedDemonstrates the high purity achievable with preparative HPLC for complex natural products.

Note: Specific quantitative data for the purification of this compound is limited in the available literature. The data for 8-hydroxyquinoline is provided as a close analog.

Recommended Solvents for Purification
Technique Solvent/Solvent System Rationale
Recrystallization Methanol, Ethanol, Propylene Glycol/Petroleum Ether, Water (as anti-solvent)These solvents have shown effectiveness for polar heterocyclic compounds and quinoline derivatives.[7][8]
Column Chromatography (Normal Phase) Dichloromethane/Methanol gradient, Ethyl Acetate/Hexane gradientStandard solvent systems for separating compounds of moderate to high polarity on silica gel.
Column Chromatography (Reversed Phase) Water/Acetonitrile or Water/Methanol with acid modifier (e.g., TFA or formic acid)Suitable for polar compounds that are not well-retained on normal phase silica.
Thin Layer Chromatography (TLC) Ethyl Acetate/Hexane (e.g., 1:1), Dichloromethane/Methanol (e.g., 95:5)Good starting points for assessing purity and optimizing column chromatography conditions.

Experimental Protocols

Protocol 1: Purification of Crude 8-Hydroxyquinoline by pH Adjustment and Recrystallization (Adapted for this compound)

This protocol is adapted from a patented method for the purification of 8-hydroxyquinoline and is likely to be effective for this compound due to their structural similarities.[8]

  • Dissolution and Polymer Precipitation:

    • Dissolve the crude this compound in an appropriate amount of water.

    • While stirring at room temperature (25-30 °C), slowly add a 30-40% aqueous solution of sodium hydroxide (B78521) dropwise to adjust the pH to approximately 3.7-3.9.

    • Continue stirring for 20-30 minutes to allow for the precipitation of polymeric impurities.

    • Filter the mixture to remove the solid polymer, collecting the filtrate.

  • Precipitation of Crude Product:

    • To the filtrate, continue to add the sodium hydroxide solution dropwise to adjust the pH to 7.0-7.5.

    • The crude this compound will precipitate out of the solution.

    • Collect the crude product by filtration.

  • Recrystallization:

    • Transfer the crude this compound to a flask and add methanol.

    • Heat the mixture to 50 °C with stirring until the solid is completely dissolved.

    • Slowly cool the solution to 30-40 °C and continue to stir for 30 minutes to induce crystallization.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Protocol 2: General Procedure for Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or DMSO).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find a system that gives a good separation of the main spot from impurities, with an Rf value for the main spot of approximately 0.3.[1]

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack a chromatography column with the slurry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane).

    • Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, silica-adsorbed sample to the top of the prepared column.

  • Elution:

    • Begin eluting the column with the least polar solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

    • Collect fractions and monitor them by TLC to identify those containing the purified this compound.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_synthesis Crude Product Generation cluster_purification Purification Strategy cluster_analysis Purity Analysis synthesis Synthesis of this compound (e.g., Skraup Reaction) crude_product Crude this compound (Contains polymers, starting materials, etc.) synthesis->crude_product ph_adjustment pH Adjustment (Precipitation of Polymeric Impurities) crude_product->ph_adjustment Dissolve in water filtration1 Filtration ph_adjustment->filtration1 precipitation Precipitation of Crude Product (pH 7.0-7.5) filtration1->precipitation Filtrate filtration2 Filtration precipitation->filtration2 recrystallization Recrystallization (e.g., from Methanol) filtration2->recrystallization Crude Solid column_chromatography Column Chromatography (Alternative/Further Purification) filtration2->column_chromatography If recrystallization is insufficient pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product tlc TLC Analysis hplc HPLC Analysis nmr_ms NMR / Mass Spectrometry pure_product->tlc pure_product->hplc pure_product->nmr_ms

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions Potential Solutions start Purification Attempt oiling_out Product 'Oils Out' start->oiling_out Problem no_crystals No Crystals Form start->no_crystals Problem low_yield Low Yield start->low_yield Problem streaking Peak/Spot Streaking start->streaking Problem no_separation Poor Separation start->no_separation Problem success Successful Purification start->success No Issues slow_cooling Slow Cooling Rate oiling_out->slow_cooling change_solvent Change Solvent/Solvent System oiling_out->change_solvent no_crystals->change_solvent seeding Scratch/Seed Crystals no_crystals->seeding low_yield->change_solvent adjust_polarity Adjust Mobile Phase Polarity streaking->adjust_polarity deactivate_silica Deactivate Silica Gel streaking->deactivate_silica no_separation->change_solvent no_separation->adjust_polarity slow_cooling->success change_solvent->success seeding->success adjust_polarity->success deactivate_silica->success

Caption: Troubleshooting logic for common purification challenges of polar compounds.

References

Navigating Regioselectivity in Combes Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in the Combes quinoline (B57606) synthesis. The Combes synthesis is a powerful tool for creating substituted quinolines, but controlling the formation of the desired regioisomer can be a significant hurdle.[1][2] This guide offers practical advice and detailed protocols to help you achieve your desired synthetic outcomes.

Troubleshooting Guides & FAQs

FAQ 1: I am obtaining a mixture of 2-substituted and 4-substituted quinoline regioisomers. How can I control the selectivity?

The formation of a mixture of regioisomers is a common issue when using unsymmetrical β-diketones in the Combes synthesis. The regioselectivity is primarily governed by a combination of steric and electronic factors of the substituents on both the aniline (B41778) and the β-diketone.[1]

Troubleshooting Steps:

  • Analyze Substituent Effects:

    • On the β-Diketone: Increasing the steric bulk of one of the R groups on the β-diketone can favor the formation of the 2-substituted quinoline.[1]

    • On the Aniline:

      • Electron-Donating Groups (EDGs): Methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines.[1]

      • Electron-Withdrawing Groups (EWGs): Chloro- or fluoro-substituted anilines often lead to the 4-substituted regioisomer as the major product.[1] Strongly electron-withdrawing groups like nitro (-NO2) may even prevent the cyclization from occurring.[3]

  • Modify the Catalyst: The choice of acid catalyst can significantly influence the reaction. While concentrated sulfuric acid is commonly used, a mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE), can be a more effective dehydrating agent and may alter the regioselectivity.[1]

FAQ 2: My reaction is not proceeding to completion or the yields are very low. What can I do to improve this?

Low yields can be attributed to several factors, including incomplete reaction, side reactions, or harsh reaction conditions leading to product degradation.

Troubleshooting Steps:

  • Catalyst Choice: As mentioned, consider using PPA or a PPE catalyst, which can be more effective than sulfuric acid in promoting the cyclization step. Other catalysts that have been used in Combes synthesis include zinc chloride, acetic acid, phosphorus pentoxide, and phosphoryl chloride.[3]

  • Reaction Temperature: The reaction typically requires heating. However, excessively high temperatures can lead to decomposition. Careful optimization of the reaction temperature is crucial.

  • Purity of Starting Materials: Ensure that the aniline and β-diketone are pure, as impurities can interfere with the reaction.

FAQ 3: Are there alternative synthesis strategies if I cannot achieve the desired regioselectivity with the Combes synthesis?

Yes, several other named reactions can be used to synthesize quinolines, each with its own advantages and substrate scope. These include:

  • Conrad-Limpach Synthesis: Useful for the preparation of 4-hydroxyquinolines.

  • Doebner-von Miller Reaction

  • Skraup Synthesis

  • Friedländer Synthesis [4]

The choice of method will depend on the desired substitution pattern on the quinoline core.

Data Presentation: Influence of Substituents on Regioselectivity

Substituent on AnilineSubstituent on β-Diketone (Unsymmetrical)Predominant Regioisomer
Electron-Donating (e.g., -OCH₃)Bulky R group2-substituted
Electron-Withdrawing (e.g., -Cl, -F)-4-substituted[1]
UnsubstitutedBulky R group2-substituted[1]

Experimental Protocols

Protocol 1: Standard Combes Synthesis of 2,4-Dimethylquinoline using Sulfuric Acid

This protocol is a general guideline for the synthesis of a simple substituted quinoline.

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Condensation: In a round-bottom flask, mix equimolar amounts of aniline and acetylacetone. The mixture is typically stirred at room temperature for a period to allow for the formation of the enamine intermediate.

  • Cyclization: Cool the reaction mixture in an ice bath. Slowly and cautiously add concentrated sulfuric acid with constant stirring. The amount of sulfuric acid should be sufficient to act as both a catalyst and a dehydrating agent.

  • Heating: After the addition of acid, heat the reaction mixture. The temperature and reaction time will need to be optimized for the specific substrates but is often in the range of 100-150°C.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide (B78521) solution) until the product precipitates or the solution is basic. Extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Modified Combes Synthesis using Polyphosphoric Acid (PPA)

This protocol offers an alternative to using sulfuric acid and may provide better yields in some cases.

Materials:

  • Substituted Aniline

  • Unsymmetrical β-Diketone

  • Polyphosphoric Acid (PPA)

Procedure:

  • Mixing Reactants: In a round-bottom flask, combine the substituted aniline and the unsymmetrical β-diketone.

  • Addition of PPA: Add polyphosphoric acid to the reaction mixture. PPA is viscous, so it may be necessary to warm it slightly to facilitate transfer.

  • Heating: Heat the reaction mixture with stirring. The reaction temperature is typically elevated, and the progress should be monitored by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and carefully add it to a beaker of ice water with vigorous stirring to hydrolyze the PPA.

  • Neutralization and Extraction: Neutralize the aqueous solution with a strong base (e.g., concentrated NaOH solution) to precipitate the product. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt, and remove the solvent under reduced pressure. Purify the crude product as needed.

Visualizing the Combes Synthesis and Troubleshooting

Reaction Mechanism and Regioselectivity Pathway

The following diagram illustrates the general mechanism of the Combes quinoline synthesis and the key step that determines regioselectivity.

Combes_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization cluster_step3 Step 3: Dehydration and Aromatization Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation Diketone Unsymmetrical β-Diketone Diketone->Enamine Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine Protonation (H+) Cyclized_Intermediate Cyclized Intermediate Protonated_Enamine->Cyclized_Intermediate Electrophilic Aromatic Substitution (Rate-Determining) Dehydrated_Intermediate Dehydrated Intermediate Cyclized_Intermediate->Dehydrated_Intermediate -H₂O Quinoline Substituted Quinoline Dehydrated_Intermediate->Quinoline Aromatization

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 2,8-Quinolinediol Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fluorescence quantum yield of 2,8-Quinolinediol-based probes.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important for this compound probes?

A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield (closer to 1) indicates that a large fraction of the absorbed photons are re-emitted as fluorescence, resulting in a brighter signal.[1] For this compound probes, a high quantum yield is critical for achieving high sensitivity and a good signal-to-noise ratio in fluorescence-based assays and imaging.

Q2: What are the common factors that lead to low fluorescence quantum yield in this compound probes?

A2: Low fluorescence quantum yield can be caused by several factors that promote non-radiative decay pathways, where the excited state energy is lost as heat instead of light. Key causes include:

  • Fluorescence Quenching: Processes that decrease fluorescence intensity, such as collisional (dynamic) quenching, static quenching, and Förster Resonance Energy Transfer (FRET). Common quenchers include molecular oxygen, halide ions, and heavy atoms.[1]

  • Environmental Effects: The probe's local environment, including solvent polarity, viscosity, temperature, and pH, can significantly alter the rates of radiative and non-radiative decay.[1]

  • Photobleaching: Irreversible photochemical destruction of the fluorophore upon exposure to excitation light, leading to a permanent loss of fluorescence.[1][2]

  • Aggregation: At high concentrations, probe molecules can form aggregates, which often exhibit lower quantum yields due to self-quenching.[1]

Q3: How does the molecular structure of this compound contribute to its fluorescence?

A3: this compound possesses a rigid, conjugated quinoline (B57606) backbone which is conducive to fluorescence.[3][4] The hydroxyl groups at positions 2 and 8 can influence the electronic properties and are potential sites for interaction with the local environment, including hydrogen bonding, which can affect the fluorescence quantum yield.[3][5]

Q4: Can protonation of the quinoline nitrogen enhance the fluorescence quantum yield?

A4: Yes, protonation of the "aromatic" nitrogen in quinoline derivatives is a known strategy to enhance fluorescence quantum yield.[6] N-heterocycles like quinolines can have low fluorescence due to the presence of non-bonding electrons which can lead to increased intersystem crossing. Protonation can change the nature of the excited state from a less fluorescent (n,π) state to a more fluorescent (π,π) state, thereby increasing the quantum yield.[6] A significant increase in fluorescence intensity is often observed with strong acids.[6]

Troubleshooting Guide

Issue 1: Weak or No Fluorescence Signal

Possible Cause Troubleshooting Steps
Incorrect Instrument Settings Verify that the excitation and emission wavelengths are set correctly for your this compound probe. Ensure the detector gain is optimized and that the correct filters are in place.[7]
Low Quantum Yield in the Chosen Solvent The fluorescence quantum yield of quinoline derivatives is highly dependent on the solvent environment.[5][8] Test the fluorescence of your probe in a range of solvents with varying polarities. (See Table 1 for representative data).
Suboptimal pH The fluorescence of quinolinol derivatives is often pH-dependent.[9][10] Prepare your sample in a buffered solution and test a range of pH values to find the optimum for your probe.
Presence of Quenchers Common quenchers include dissolved oxygen and heavy metal ions.[1][11] Try deoxygenating your solvent by bubbling with nitrogen or argon. If metal ion contamination is suspected, use a chelating agent like EDTA, provided it doesn't interact with your probe's function.
Photobleaching Prolonged exposure to high-intensity excitation light can destroy the fluorophore.[1][2] Reduce the excitation light intensity or the exposure time. Use an anti-fade reagent if compatible with your experiment.
Probe Degradation Ensure the probe has been stored correctly (e.g., protected from light, at the recommended temperature) and has not expired.[12]

Data Presentation

Table 1: Representative Fluorescence Quantum Yield (Φ) of a Generic 8-Hydroxyquinoline (B1678124) Probe in Various Solvents

Disclaimer: The following data is representative of typical 8-hydroxyquinoline derivatives and is intended for illustrative purposes. Actual values for a specific this compound probe may vary.

Solvent Dielectric Constant (ε) Quantum Yield (Φ)
Cyclohexane2.020.05
Dichloromethane8.930.15
Ethanol24.550.45
Acetonitrile37.50.30
Water80.10.20

Table 2: Effect of pH on the Relative Fluorescence Intensity of a Generic Hydroxyquinoline Probe

Disclaimer: This table illustrates a general trend. The optimal pH for a specific this compound probe should be determined experimentally.

pH Relative Fluorescence Intensity (%)
2.020
4.050
6.085
7.4100
9.070
11.040

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Measurement

Objective: To determine the fluorescence quantum yield of a this compound probe relative to a standard of known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • This compound probe

  • Quantum yield standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)[13]

  • Solvent (e.g., ethanol)

Methodology:

  • Prepare a series of dilute solutions of both the this compound probe and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[14]

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • For each solution, measure the fluorescence emission spectrum using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard.

  • The slope of these plots should be linear. Determine the slope for both the probe (Grad_probe) and the standard (Grad_std).

  • Calculate the quantum yield of the probe (Φ_probe) using the following equation:

    Φ_probe = Φ_std * (Grad_probe / Grad_std) * (η_probe² / η_std²)

    Where Φ_std is the quantum yield of the standard, and η is the refractive index of the solvent for the probe and the standard (if different solvents are used, otherwise this term is 1).

Protocol 2: Characterizing Photobleaching Rate

Objective: To determine the rate of photobleaching of the this compound probe.

Materials:

  • Spectrofluorometer with time-scan capabilities

  • This compound probe solution

  • Cuvette

Methodology:

  • Prepare a dilute solution of your this compound probe.

  • Place the sample in the spectrofluorometer and set the excitation and emission wavelengths to the probe's maxima.

  • Continuously illuminate the sample with the excitation light at a constant intensity.

  • Record the fluorescence intensity at regular time intervals over an extended period (e.g., every 30 seconds for 30 minutes).

  • Plot the fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is indicative of the photobleaching rate.[1]

Visualizations

TroubleshootingWorkflow cluster_environment Environmental Factors cluster_quenching Quenching Sources start Low Fluorescence Signal check_settings Check Instrument Settings (λ_ex, λ_em, gain) start->check_settings check_environment Investigate Environmental Effects check_settings->check_environment Settings OK check_quenching Test for Quenching check_environment->check_quenching Environment Optimized solvent Change Solvent check_environment->solvent ph Optimize pH check_environment->ph check_photobleaching Assess Photobleaching check_quenching->check_photobleaching No Quenching deoxygenate Deoxygenate Solvent check_quenching->deoxygenate chelator Add Chelator (e.g., EDTA) check_quenching->chelator check_concentration Evaluate Probe Concentration check_photobleaching->check_concentration Minimal Photobleaching solution Signal Enhanced check_concentration->solution Concentration Optimal

Caption: Troubleshooting workflow for low fluorescence signal.

FactorsAffectingQuantumYield cluster_enhancers Enhancing Factors cluster_reducers Reducing Factors qy Fluorescence Quantum Yield (Φ) quenching Quenching (O₂, Metal Ions) qy->quenching aggregation Aggregation qy->aggregation photobleaching Photobleaching qy->photobleaching flexible_structure Molecular Flexibility qy->flexible_structure high_temp High Temperature qy->high_temp rigid_structure Rigid Structure rigid_structure->qy pi_conjugation Extended π-Conjugation pi_conjugation->qy protonation Protonation (pH) protonation->qy viscous_solvent High Viscosity Solvent viscous_solvent->qy

Caption: Factors influencing fluorescence quantum yield.

QuantumYieldMeasurement prep_solutions Prepare Dilute Solutions (Probe & Standard) Abs < 0.1 measure_abs Measure Absorbance (UV-Vis) prep_solutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Slopes & Quantum Yield (Φ) plot->calculate

Caption: Experimental workflow for relative quantum yield measurement.

References

Stability issues of 2,8-Quinolinediol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,8-Quinolinediol in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound in aqueous solutions?

While specific stability data for this compound is limited in publicly available literature, factors known to affect the stability of related quinolone and hydroxyquinoline compounds include pH, temperature, and exposure to light.[1][2][3][4] It is highly probable that these factors also influence the stability of this compound.

  • pH: The pH of the aqueous solution can significantly impact the degradation rate of quinoline (B57606) derivatives.[3] For instance, the hydrolysis rates for some antibiotics increase as the pH increases.[3]

  • Temperature: Higher temperatures generally accelerate the degradation of chemical compounds, and this is a common factor affecting drug stability.[2][3]

  • Light: Many quinolone derivatives are known to be photosensitive and can degrade upon exposure to UV or even room light.[1] This photodegradation can lead to the formation of various photoproducts.[1]

Q2: What are the expected degradation products of this compound?

Specific degradation products of this compound have not been extensively documented in the available literature. However, based on the degradation pathways of other quinoline compounds, potential degradation products could arise from oxidation or photodegradation. For example, the photocatalytic degradation of quinoline can lead to the formation of hydroxylated derivatives and other intermediates.[5] It is plausible that this compound could undergo further hydroxylation or ring-opening reactions under stress conditions.

Q3: How can I prepare a stable aqueous solution of this compound?

This compound has limited solubility in water.[6] For experimental purposes, it is more readily dissolved in organic solvents like ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).[6] To prepare an aqueous solution, it is common to first dissolve the compound in a minimal amount of a water-miscible organic solvent before diluting with the aqueous buffer. To enhance stability, it is recommended to:

  • Control the pH: Prepare solutions using a buffered system. The optimal pH for stability would need to be determined experimentally.

  • Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.[1]

  • Store at low temperatures: Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a highly suitable method for quantifying this compound and detecting its degradation products.[1][7][8] A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the parent compound and its degradation products are well-separated.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous solution The concentration of this compound exceeds its solubility in the aqueous medium.- Increase the proportion of co-solvent (e.g., DMSO, ethanol) if experimentally permissible.- Adjust the pH of the solution, as solubility can be pH-dependent.- Filter the solution through a 0.22 µm filter before use.
Discoloration of the solution (e.g., turning yellow or brown) This may indicate degradation of the compound, possibly due to oxidation or photodegradation.- Prepare fresh solutions before each experiment.- Store solutions protected from light and at a low temperature.- Consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Inconsistent results in bioassays The compound may be degrading in the cell culture medium or assay buffer.- Assess the stability of this compound directly in the experimental medium under the same conditions (e.g., temperature, CO2 incubation).- Reduce the incubation time if possible.- Prepare fresh dilutions from a stable stock solution immediately before use.
Loss of compound concentration over time in stored samples The storage conditions are not optimal for the stability of this compound.- Conduct a formal stability study to determine the optimal storage temperature and duration.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

General Protocol for Assessing Aqueous Stability of this compound

This protocol outlines a general approach to systematically evaluate the stability of this compound under various conditions.

1. Preparation of Stock Solution:

  • Dissolve this compound in a suitable water-miscible organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

2. Preparation of Test Solutions:

  • Dilute the stock solution with the desired aqueous buffers (e.g., phosphate-buffered saline at pH 5.0, 7.4, and 9.0) to a final working concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect.

3. Stress Conditions:

  • pH Stability: Incubate the test solutions at different pH values (e.g., 5.0, 7.4, 9.0) at a constant temperature (e.g., 37 °C).

  • Thermal Stability: Incubate the test solution at a neutral pH (e.g., 7.4) at various temperatures (e.g., 4 °C, 25 °C, 37 °C, 50 °C).

  • Photostability: Expose the test solution at a neutral pH to a controlled light source (e.g., UV-A or a xenon lamp) and compare it to a sample protected from light.

4. Sample Collection and Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each test solution.

  • Immediately analyze the samples by a validated stability-indicating HPLC method.

5. Data Analysis:

  • Quantify the remaining concentration of this compound at each time point.

  • Calculate the percentage of degradation.

  • Identify and quantify any major degradation products if possible.

Example Stability Data (Hypothetical)

The following tables present hypothetical data to illustrate how stability results might be presented. Note: This is not actual experimental data for this compound.

Table 1: Effect of pH on the Stability of this compound at 37 °C

Time (hours)% Remaining (pH 5.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100100100
898.595.285.1
2495.188.765.3
4890.379.542.8

Table 2: Effect of Temperature on the Stability of this compound at pH 7.4

Time (hours)% Remaining (4 °C)% Remaining (25 °C)% Remaining (37 °C)
0100100100
2499.896.588.7
4899.592.179.5
7299.188.470.2

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) working Prepare Working Solutions (in aqueous buffers) stock->working ph pH Stress (pH 5, 7.4, 9) working->ph temp Thermal Stress (4°C, 25°C, 37°C) working->temp photo Photostability (Light vs. Dark) working->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) ph->sampling temp->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways quinolinediol This compound oxidation Oxidation Products (e.g., further hydroxylation) quinolinediol->oxidation Oxidative Stress (e.g., H2O2, air) photodegradation Photodegradation Products (e.g., ring-opened structures) quinolinediol->photodegradation Light Exposure (UV, visible light)

Caption: Potential degradation pathways for this compound.

References

Common side reactions in the synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline (B57606) derivatives. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding common side reactions encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the specific quinoline synthesis method, addressing common issues in a practical question-and-answer format.

Skraup Synthesis

Question 1: My Skraup synthesis is producing a significant amount of tar and polymeric material, leading to low yields and difficult purification. What is the cause and how can I mitigate this?

Answer: Tar and polymer formation is a well-known side reaction in the Skraup synthesis, primarily caused by the polymerization of the acrolein intermediate under the highly acidic and high-temperature conditions of the reaction.[1] To minimize this, consider the following strategies:

  • Controlled Reaction Conditions: Ensure efficient and vigorous stirring to maintain a homogeneous mixture and prevent localized overheating. The reaction is highly exothermic, so careful control of the heating rate is crucial.[1]

  • Use of Moderating Agents: The addition of a moderating agent like ferrous sulfate (B86663) (FeSO₄) can help to control the reaction's vigor by extending it over a longer period.[2] Boric acid can also be employed for this purpose.

  • Starting Material Quality: Using highly concentrated glycerol (B35011) (less than 0.5% water content), sometimes referred to as "dynamite glycerin," can improve yields.[1]

  • Proper Work-up: A thorough work-up procedure is essential to separate the desired quinoline product from the tarry residue.

Question 2: The Skraup reaction is notoriously vigorous and difficult to control. Are there any ways to make it safer and more manageable?

Answer: Yes, the exothermic nature of the Skraup synthesis requires careful management. Besides the use of moderating agents like ferrous sulfate, alternative oxidizing agents can be considered. While nitrobenzene (B124822) is traditionally used, arsenic acid can result in a less violent reaction. However, due to the high toxicity of arsenic compounds, extreme caution and appropriate safety measures are necessary when using this alternative.

Doebner-von Miller Synthesis

Question 3: I am observing significant polymerization of my α,β-unsaturated carbonyl substrate in the Doebner-von Miller reaction, resulting in low yields of the desired quinoline. How can I prevent this?

Answer: Polymerization of the α,β-unsaturated carbonyl compound is a common side reaction, especially under strong acid catalysis. A highly effective method to circumvent this issue is the use of a two-phase solvent system. By sequestering the carbonyl compound in an organic phase, its tendency to polymerize in the aqueous acid phase is significantly reduced, leading to an increased yield of the quinoline product.[3]

Friedländer Synthesis

Question 4: My Friedländer synthesis with an unsymmetrical ketone is yielding a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity with unsymmetrical ketones is a frequent challenge in the Friedländer synthesis. The reaction can proceed on either side of the carbonyl group, leading to isomeric products.[4] Several factors can be optimized to favor the formation of a single isomer:

  • Catalyst Selection: The choice of catalyst can have a significant impact. For instance, certain amine catalysts, such as pyrrolidine (B122466) derivatives, have been demonstrated to favor the formation of the 2-substituted quinoline.[4]

  • Reaction Conditions:

    • Slow Addition: A slow, controlled addition of the methyl ketone substrate to the reaction mixture can increase regioselectivity.[5]

    • Temperature: Higher reaction temperatures may favor the formation of the thermodynamically more stable regioisomer.[4][5]

  • Substrate Modification: Introducing a directing group, such as a phosphonate (B1237965) group, on one of the α-carbons of the ketone can effectively control the regioselectivity.[6]

Question 5: I am observing byproducts resulting from aldol (B89426) condensation of my ketone starting material in a base-catalyzed Friedländer synthesis. How can I avoid this?

Answer: Aldol condensation of the ketone starting material is a common side reaction under basic conditions.[6] To minimize this, you can:

  • Switch to an Acid Catalyst: Changing from a base to an acid catalyst (e.g., p-toluenesulfonic acid, Lewis acids) can prevent the self-condensation of the ketone.[4]

  • Use an Imine Analog: Employing an imine analog of the o-aminoaryl aldehyde or ketone can also prevent this side reaction.[6]

Combes Synthesis

Question 6: How can I control the regioselectivity in the Combes synthesis when using an unsymmetrical β-diketone?

Answer: The regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline (B41778) and the β-diketone.

  • Steric Effects: Increasing the steric bulk of a substituent on the β-diketone will favor the formation of the quinoline isomer where cyclization occurs away from this bulky group.[7]

  • Electronic Effects: The electronic properties of substituents on the aniline also play a role. Methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines, while chloro- or fluoro-substituted anilines often lead to the 4-substituted regioisomer as the major product.[7]

Conrad-Limpach-Knorr Synthesis

Question 7: My Conrad-Limpach-Knorr synthesis is producing a mixture of 2-hydroxyquinoline (B72897) and 4-hydroxyquinoline. How can I selectively synthesize one over the other?

Answer: The product distribution in the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction temperature.

  • Kinetic vs. Thermodynamic Control: At lower temperatures (e.g., room temperature), the reaction is under kinetic control, and the aniline preferentially attacks the more reactive keto group of the β-ketoester, leading to the formation of the 4-hydroxyquinoline .[8]

  • Thermodynamic Product: At higher temperatures (e.g., ~140 °C or higher), the reaction is under thermodynamic control. At this temperature, the attack on the ester group becomes more favorable, leading to the more stable 2-hydroxyquinoline as the major product.[8][9] Therefore, precise temperature control is critical for selective synthesis.

Quantitative Data on Side Reactions

The following tables summarize the influence of various factors on product distribution and yield.

Table 1: Effect of Temperature on Isomer Formation in the Conrad-Limpach-Knorr Synthesis

Reaction TemperaturePredominant ProductRationale
Room Temperature4-HydroxyquinolineKinetic Control
~140 °C or higher2-HydroxyquinolineThermodynamic Control

Note: The exact isomer ratios are highly dependent on the specific substrates, solvent, and reaction time. This table illustrates the general trend.

Table 2: Factors Influencing Regioselectivity in the Combes Synthesis

FactorObservationExample
Steric Effects Increasing the steric bulk of the R group on the β-diketone favors the formation of the 2-substituted quinoline.[7]A bulky R group directs the cyclization away from its position.
Electronic Effects (Aniline Substituent) Methoxy-substituted anilines favor the formation of 2-substituted quinolines.[7]Electron-donating groups on the aniline can influence the position of electrophilic attack.
Electronic Effects (Aniline Substituent) Chloro- or fluoro-substituted anilines favor the formation of 4-substituted quinolines.[7]Electron-withdrawing groups on the aniline can alter the preferred site of cyclization.

Experimental Protocols

Skraup Synthesis of Quinoline

This protocol is a general representation and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add aniline to a mixture of glycerol, a moderating agent (e.g., ferrous sulfate), and a suitable oxidizing agent (e.g., nitrobenzene).

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition should be done in an ice bath to control the initial exothermic reaction.

  • Heating: After the addition is complete, gently heat the reaction mixture. Once the reaction initiates (as indicated by a rapid increase in temperature and refluxing), remove the heat source. The reaction should sustain itself for some time.

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of water. Neutralize the excess acid with a base (e.g., sodium hydroxide).

  • Purification: The quinoline product is typically isolated by steam distillation from the reaction mixture, followed by extraction of the distillate with an organic solvent and subsequent purification by distillation.

Friedländer Synthesis of a Substituted Quinoline

This is a general procedure and should be adapted based on the specific substrates and catalyst used.

  • Reactant Mixture: In a suitable flask, dissolve the o-aminoaryl aldehyde or ketone and the carbonyl compound containing an α-methylene group in an appropriate solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add the chosen catalyst (e.g., p-toluenesulfonic acid for acid catalysis, or an amine catalyst for base catalysis).

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting Workflow for Friedländer Synthesis Regioselectivity

Friedlander_Troubleshooting start Poor Regioselectivity in Friedländer Synthesis catalyst Optimize Catalyst start->catalyst conditions Adjust Reaction Conditions start->conditions substrate Modify Substrate start->substrate amine_cat Use Amine Catalyst (e.g., Pyrrolidine derivative) catalyst->amine_cat slow_add Slow Addition of Ketone conditions->slow_add temp Vary Temperature conditions->temp directing_group Introduce Directing Group (e.g., Phosphonate) substrate->directing_group outcome Improved Regioselectivity amine_cat->outcome slow_add->outcome temp->outcome directing_group->outcome

Caption: Troubleshooting workflow for improving regioselectivity in the Friedländer synthesis.

Alternative Mechanistic Pathways in Friedländer Synthesis

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol Condensation First cluster_path2 Pathway 2: Schiff Base Formation First A1 o-Aminoaryl Ketone + α-Methylene Ketone A2 Aldol Condensation A1->A2 A3 α,β-Unsaturated Ketone Intermediate A2->A3 A4 Intramolecular Cyclization (Imine Formation) A3->A4 quinoline Quinoline Product A4->quinoline B1 o-Aminoaryl Ketone + α-Methylene Ketone B2 Schiff Base Formation B1->B2 B3 Schiff Base Intermediate B2->B3 B4 Intramolecular Aldol Reaction B3->B4 B4->quinoline

Caption: Two plausible mechanistic pathways for the Friedländer synthesis of quinolines.[4][10]

Logical Relationship for Conrad-Limpach-Knorr Synthesis

Conrad_Limpach_Knorr start Aniline + β-Ketoester low_temp Low Temperature (e.g., Room Temp.) start->low_temp high_temp High Temperature (e.g., ~140°C) start->high_temp kinetic Kinetic Control low_temp->kinetic thermo Thermodynamic Control high_temp->thermo product_4oh 4-Hydroxyquinoline kinetic->product_4oh product_2oh 2-Hydroxyquinoline thermo->product_2oh

Caption: Temperature dependence of product formation in the Conrad-Limpach-Knorr synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 2,8-Quinolinediol Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The functionalization of 2,8-quinolinediol is not extensively reported in scientific literature. This guide provides troubleshooting advice and protocols based on established principles of quinoline (B57606) chemistry and the functionalization of structurally related hydroxyquinolines. The provided conditions should be considered as starting points for optimization.

Troubleshooting Guide

This section addresses specific issues that researchers and drug development professionals may encounter during the functionalization of this compound.

Question: I am observing low to no conversion of my this compound starting material. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the functionalization of this compound can stem from several factors related to the reactivity of the quinoline core and the two hydroxyl groups.

  • Insufficient Reagent Reactivity: The electron-donating nature of the two hydroxyl groups activates the quinoline ring, but the chosen electrophile or coupling partner might still not be reactive enough.

    • Solution: Consider using a more reactive source of the functional group. For instance, in alkylation reactions, switch from an alkyl chloride to an alkyl bromide or iodide. For acylations, using an acid anhydride (B1165640) or acyl chloride is generally more effective than the corresponding carboxylic acid with a coupling agent.

  • Inadequate Catalyst Activity or Loading: For cross-coupling reactions, the choice and amount of catalyst are critical.

    • Solution: Screen different palladium or copper catalysts and ligands. Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%). Ensure the catalyst is not degraded; use fresh catalyst or store it under an inert atmosphere.

  • Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for decomposition of the starting material or product at higher temperatures.

  • Solvent Effects: The solvent plays a crucial role in solubility and reactivity.

    • Solution: Switch to a more appropriate solvent. For polar substrates, polar aprotic solvents like DMF, DMAc, or DMSO can be effective. For less polar substrates, solvents like toluene (B28343) or dioxane might be more suitable.

Question: I am getting a mixture of products with poor regioselectivity. How can I control where the functionalization occurs on the this compound ring?

Answer: Regioselectivity is a common challenge in the functionalization of substituted aromatic rings. The two hydroxyl groups in this compound are strong ortho-, para-directing activators for electrophilic substitution, which can lead to a mixture of isomers.

  • Steric Hindrance: Use bulky reagents to favor functionalization at less sterically hindered positions.

  • Protecting Groups: The most effective strategy to ensure regioselectivity is the use of protecting groups.

    • Solution: Selectively protect one of the hydroxyl groups. For instance, a bulky silyl (B83357) ether protecting group like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) can be introduced.[1] This will direct functionalization to the other available sites on the ring. The choice of protecting group will depend on its stability to the subsequent reaction conditions.[2][3]

  • Directed C-H Functionalization: Employ directing groups to achieve functionalization at a specific C-H bond. While this is more advanced, it offers excellent control. For related hydroxyquinolines, N-oxides have been used as directing groups for functionalization at the C2 and C8 positions.[4]

Question: My reaction is producing a significant amount of O-functionalized side products instead of the desired C-functionalized product. How can I prevent this?

Answer: The hydroxyl groups of this compound are nucleophilic and can react with electrophiles, leading to O-alkylation or O-acylation.

  • Protecting the Hydroxyl Groups: This is the most direct way to prevent O-functionalization.

    • Solution: Protect both hydroxyl groups with a suitable protecting group that is stable to the C-functionalization reaction conditions. Common protecting groups for hydroxyls include silyl ethers (e.g., TMS, TBDMS), ethers (e.g., methyl, benzyl), and esters (e.g., acetate).[5][6] The protecting groups can be removed in a subsequent step.

  • Choice of Base and Reaction Conditions: The choice of base can influence the ratio of C- vs. O-alkylation.

    • Solution: For C-alkylation, a non-nucleophilic base is often preferred. In some cases, running the reaction under acidic conditions (for electrophilic aromatic substitution) can favor C-functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely positions for electrophilic substitution on the this compound ring?

A1: The two hydroxyl groups are strong activating, ortho-, para-directing groups. Therefore, the most likely positions for electrophilic substitution are C4, C5, and C7. The precise location will be influenced by the steric environment and the specific directing effects of the hydroxyl groups.

Q2: Can I perform nucleophilic aromatic substitution on this compound?

A2: Nucleophilic aromatic substitution (SNAr) on the quinoline ring of this compound is generally difficult unless there is a good leaving group (like a halide) at an activated position (ortho or para to an electron-withdrawing group).[7][8] To perform SNAr, you would likely first need to introduce a leaving group, for example, through halogenation.

Q3: What are some suitable protecting groups for the hydroxyl functions of this compound?

A3: The choice of protecting group depends on the subsequent reaction conditions.

  • For reactions under basic or neutral conditions: Silyl ethers like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), or tert-butyldimethylsilyl (TBDMS) are good choices.[1]

  • For reactions under acidic conditions: Acetyl (Ac) or pivaloyl (Piv) esters can be used.[6]

  • For a wide range of conditions: Benzyl (Bn) ethers are robust, though their removal requires hydrogenolysis or strong acid.

Q4: How can I introduce a halogen atom onto the this compound ring?

A4: Halogenation of quinolines can be achieved using various reagents. For 8-substituted quinolines, metal-free halogenation at the C5 position has been reported using trihaloisocyanuric acid.[9][10] Due to the activating nature of the hydroxyl groups, direct halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is also plausible, though regioselectivity might be a challenge without protecting groups.

Data Presentation

Table 1: General Reaction Conditions for Functionalization of Hydroxyquinolines (as a starting point for this compound)

Reaction TypeReagents/CatalystBaseSolventTemperature (°C)
O-Alkylation Alkyl halide, K2CO3K2CO3DMF25 - 80
O-Acylation Acyl chloride, PyridinePyridineCH2Cl20 - 25
Halogenation (C5) Trihaloisocyanuric acid-CH3CN25
Suzuki Coupling Arylboronic acid, Pd(PPh3)4Na2CO3Toluene/H2O80 - 110
Buchwald-Hartwig Amine, Pd2(dba)3, LigandNaOtBuToluene80 - 110

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (2.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Protection of Hydroxyl Groups with TBDMSCl

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add imidazole (B134444) (2.5 eq) to the solution and stir until it dissolves.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 2.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the di-protected product by flash column chromatography.

Visualizations

experimental_workflow start Start: this compound protection Hydroxyl Protection (Optional) start->protection functionalization Functionalization Reaction (e.g., Halogenation, Cross-Coupling) start->functionalization Direct Functionalization protection->functionalization deprotection Deprotection (if applicable) functionalization->deprotection purification Purification and Characterization functionalization->purification No Deprotection Needed deprotection->purification end Final Product purification->end

Caption: General experimental workflow for this compound functionalization.

troubleshooting_flowchart start Low Yield or No Reaction check_reagents Check Reagent/Catalyst Activity start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK change_solvent Change Solvent increase_temp->change_solvent Still Low Yield poor_regio Poor Regioselectivity use_protecting_group Use Protecting Groups poor_regio->use_protecting_group steric_hindrance Employ Sterically Bulky Reagents use_protecting_group->steric_hindrance If still issues side_products O-Functionalization Side Products protect_hydroxyls Protect Both Hydroxyl Groups side_products->protect_hydroxyls

References

Preventing degradation of 2,8-Quinolinediol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,8-Quinolinediol during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: this compound is susceptible to degradation from exposure to light (photodegradation), oxygen (oxidation), and to a lesser extent, non-neutral pH conditions (hydrolysis) and elevated temperatures (thermal degradation). As a phenolic compound, it is particularly prone to oxidation, which can be accelerated by light and the presence of metal ions.

Q2: What are the recommended storage conditions for solid this compound powder?

A2: For long-term storage, solid this compound should be stored at -20°C or lower in a tightly sealed, opaque container to protect it from light and moisture. Under these conditions, it can be stable for extended periods.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: Solutions of this compound, particularly in organic solvents like DMSO, are more prone to degradation than the solid powder. For optimal stability, it is recommended to store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The containers should be opaque or wrapped in aluminum foil to protect from light. It is also advisable to purge the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.

Q4: Can I store solutions of this compound at room temperature or 4°C?

A4: Short-term storage of solutions at 4°C for a few days may be acceptable, but it is not recommended for long-term storage due to the increased risk of degradation. Room temperature storage is strongly discouraged as it can lead to significant degradation in a short period.

Q5: What are the visible signs of this compound degradation?

A5: A common sign of degradation is a change in the color of the solid powder or solution, often turning from a white or off-white to a yellowish or brownish hue. The appearance of particulate matter or a decrease in the concentration of the active compound, as determined by analytical methods, are also indicators of degradation.

Troubleshooting Guides

Issue 1: Discoloration of Solid this compound Powder
Possible Cause Troubleshooting Step Preventative Measure
Exposure to Light If the powder has developed a yellowish or brownish tint, it has likely been exposed to light. Its purity should be checked by HPLC before use.Always store the solid powder in an opaque container or a clear container wrapped in aluminum foil.
Exposure to Air (Oxidation) Discoloration can also be a sign of oxidation.Ensure the container is tightly sealed. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Moisture Absorption Clumping or a change in texture along with discoloration may indicate moisture absorption, which can accelerate degradation.Store in a desiccator, especially if the container is frequently opened.
Issue 2: Decreased Potency or Inconsistent Results with this compound Solutions
Possible Cause Troubleshooting Step Preventative Measure
Degradation in Solution Verify the concentration of your this compound solution using a validated analytical method like HPLC-UV. Compare the results with a freshly prepared standard.Prepare fresh solutions for each experiment whenever possible. If stock solutions are used, store them at -80°C in single-use aliquots.
Repeated Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution can accelerate degradation.Aliquot stock solutions into smaller, single-use vials to avoid multiple freeze-thaw cycles.
Photodegradation If experiments are conducted under ambient light for extended periods, photodegradation may occur.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil during experiments.
Oxidation The presence of dissolved oxygen in the solvent can lead to oxidative degradation.Use degassed solvents for preparing solutions. Purge the headspace of the storage vial with an inert gas.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for effective prevention. Based on its chemical structure, the following degradation mechanisms are plausible:

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-like structures. This process can be initiated by light, heat, or the presence of metal ion impurities.

  • Photodegradation: Exposure to UV or even visible light can provide the energy to initiate degradation reactions, including oxidation and polymerization.

  • Hydrolysis: While generally less reactive, under strong acidic or basic conditions, the quinolinol structure could be susceptible to ring-opening or other hydrolytic degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.

1. Materials:

2. Procedure:

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV or LC-MS/MS method to quantify the remaining this compound and detect any degradation products.

Protocol 2: HPLC-UV Method for Quantification of this compound

This protocol provides a general framework for an HPLC-UV method suitable for stability studies.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 254 nm or a wavelength of maximum absorbance for this compound

Note: This method should be validated for linearity, accuracy, precision, and specificity for this compound and its degradation products.

Data Presentation: Stability of this compound under Forced Degradation

The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate the expected stability profile.

Stress Condition Duration Temperature % Degradation of this compound Number of Major Degradation Products
0.1 M HCl24 hours60°C5-10%1
0.1 M NaOH24 hours60°C10-15%2
3% H₂O₂24 hoursRoom Temp20-30%3
Heat (Solid)48 hours80°C< 5%1
Heat (Solution)48 hours60°C10-20%2
UV Light (254 nm)24 hoursRoom Temp30-50%>3

Visualization of Workflows and Pathways

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT, 24h) stock->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution, 60-80°C, 48h) stock->thermal Expose to Stress photo Photodegradation (UV light, RT, 24h) stock->photo Expose to Stress hplc HPLC-UV / LC-MS/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples quant Quantify Remaining This compound hplc->quant ident Identify Degradation Products hplc->ident

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (minor pathway) main This compound quinone Quinone-like Products main->quinone O2, Light, Metal Ions photo_products Various Photo-oxidized and Polymeric Products main->photo_products UV/Visible Light hydrolysis_products Ring-opened Products (under harsh conditions) main->hydrolysis_products Strong Acid/Base troubleshooting_logic cluster_fresh_solution Fresh Solution cluster_old_solution Old Solution start Inconsistent Experimental Results? check_solution Is the this compound solution freshly prepared? start->check_solution check_solid Check purity of solid starting material check_solution->check_solid Yes check_storage Review storage conditions (Temp, Light, Atmosphere) check_solution->check_storage No analyze_solution Analyze solution purity by HPLC check_storage->analyze_solution prepare_fresh Prepare fresh solution analyze_solution->prepare_fresh

Technical Support Center: Efficient Quinoline Synthesis with Alternative Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for quinoline (B57606) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing alternative catalysts for efficient synthesis and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional methods for quinoline synthesis?

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often rely on harsh conditions, strong acids or bases, and high temperatures, which can lead to low yields and environmental concerns.[1] Alternative catalysts, including metal-based, metal-free, and nanocatalysts, offer several advantages such as milder reaction conditions, higher yields, greater efficiency, and improved sustainability.[2][3][4]

Q2: How do I choose the most suitable alternative catalyst for my specific quinoline synthesis?

The choice of catalyst is highly dependent on the specific substrates and the desired quinoline derivative. For instance, in the Friedländer synthesis, a variety of catalysts can be employed, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., zinc chloride), and bases (e.g., potassium hydroxide).[2] For greener alternatives, ionic liquids and various nanocatalysts have been shown to be effective.[3][5] It is often necessary to screen a selection of catalysts to find the optimal one for a particular reaction.

Q3: Are there greener alternatives to traditional quinoline synthesis methods?

Yes, several environmentally friendly approaches have been developed. The Friedländer synthesis, for example, can be carried out in water without a catalyst.[6] Microwave-assisted Skraup reactions in aqueous media have also been reported as an efficient and greener alternative.[6] The use of recyclable catalysts, such as certain ionic liquids and heterogeneous nanocatalysts, further contributes to more sustainable synthesis protocols.[3][4]

Q4: How can I monitor the progress of my quinoline synthesis reaction?

Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the progress of the reaction.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[6]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: I am experiencing a low yield of my desired quinoline product. What are the potential causes and how can I improve it?

A: Low or no yield is a frequent issue in quinoline synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Inappropriate Catalyst: The chosen catalyst may not be optimal for your specific substrates.

    • Solution: If a standard acid or base catalyst is proving ineffective, consider screening a range of alternative catalysts. For the Friedländer synthesis, options include various Lewis acids (e.g., FeCl₃, Sc(OTf)₃), ionic liquids, or nanocatalysts.[2]

  • Poor Quality of Starting Materials: Impurities in the reactants can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials, such as the 2-aminoaryl carbonyl compound. The presence of water can be particularly detrimental in some acid-catalyzed reactions, so using anhydrous solvents and reagents is advisable.[2]

  • Suboptimal Reaction Conditions: The temperature, solvent, or reaction time may not be ideal.

    • Solution: Systematically vary the reaction parameters. You can set up parallel reactions to test different solvents and vary the temperature in increments. Monitor the reaction progress using TLC to determine the optimal time.[7]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Try increasing the reaction time or gently heating the mixture. The use of a more efficient catalyst can also significantly accelerate the reaction.[8] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields.[1][2]

Troubleshooting Workflow for Low Product Yield

Caption: A logical workflow for troubleshooting low product yield in quinoline synthesis.

Problem 2: Formation of Side Products and Impurities

Q: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity?

A: The formation of side products is a common challenge that can significantly reduce the yield of the target quinoline and complicate the purification process.

Possible Causes and Solutions:

  • Self-Condensation of Starting Materials: Under basic conditions, ketones or aldehydes with an α-methylene group can undergo self-aldol condensation.[2]

    • Solution: To minimize this, you can slowly add the carbonyl component to the reaction mixture. Alternatively, using a milder base or switching to an acid catalyst can prevent this side reaction.[2]

  • Polymerization of Reactants: In the Doebner-von Miller synthesis, the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate is a common cause of low yields.[3]

    • Solution: Using a biphasic reaction medium can help by sequestering the carbonyl compound in an organic phase, which drastically reduces polymerization.[3]

  • Formation of Regioisomers: In the Friedländer synthesis, using an unsymmetrical ketone can lead to a mixture of regioisomers.[9]

    • Solution: To control regioselectivity, consider the following:

      • Catalyst Selection: Specific amine catalysts have been shown to be effective in directing the reaction towards a particular isomer.[9]

      • Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to a specific position.[9]

      • Use of Ionic Liquids: Ionic liquids as solvents or catalysts can also influence the regioselectivity of the reaction.[9]

Decision Tree for Addressing Side Product Formation

side_product_troubleshooting start Side Product Formation identify_side_product Identify Side Product(s) start->identify_side_product reaction_type Reaction Type? identify_side_product->reaction_type friedlander Friedländer Synthesis reaction_type->friedlander Friedländer doebner Doebner-von Miller reaction_type->doebner Doebner-von Miller friedlander_issue Issue? friedlander->friedlander_issue regioisomers Regioisomers friedlander_issue->regioisomers Regioisomers self_condensation Self-Condensation friedlander_issue->self_condensation Self-Condensation solve_regio - Screen Amine Catalysts - Substrate Modification - Use Ionic Liquids regioisomers->solve_regio solve_self_cond - Slow Addition of Carbonyl - Milder Base or Acid Catalyst self_condensation->solve_self_cond doebner_issue Polymerization? doebner->doebner_issue solve_polymer Use Biphasic Medium doebner_issue->solve_polymer Yes

Caption: A decision tree for troubleshooting common side product formation in quinoline synthesis.

Data Presentation: Comparison of Alternative Catalysts

The following table summarizes the performance of various alternative catalysts for the Friedländer synthesis of quinolines, providing a comparative overview of their efficiency.

CatalystReactantsConditionsTimeYield (%)Reference
Traditional Catalysts
KOH2-aminobenzophenone, Acetylacetone80-100 °C2-12 h70-85[1]
H₂SO₄2-aminobenzaldehyde, Ethyl acetoacetateReflux4-8 h65-80[1]
Alternative Catalysts
Nafion NR502-aminoacetophenone, Ethyl acetoacetateMicrowave, Ethanol (B145695)5-15 minHigh[1][2]
Molecular Iodine (I₂)2-aminoaryl ketone, Active methylene (B1212753) compoundRoom Temp, Ethanol1-2 hHigh[1]
[bmim]HSO₄ (Ionic Liquid)2-aminobenzaldehydes, AllenoatesSolvent-freeShortHigh[3]
Chitosan-SO₃H2-aminoarylketones, Carbonyl compoundsRefluxShortVery Good[3]
Montmorillonite K-103,4-dimethoxyaniline, Aldehydes, Ethyl-3,3-diethoxypropionateWater-Good[10]

Experimental Protocols

Protocol 1: Microwave-Assisted Friedländer Synthesis using Nafion NR50

This protocol describes a general procedure for the efficient synthesis of quinolines using a recyclable solid acid catalyst under microwave irradiation.[1]

Materials:

  • 2-aminoaryl aldehyde or ketone (1 mmol)

  • Active methylene compound (1.2 mmol)

  • Nafion NR50 (10 mol%)

  • Ethanol (5 mL)

  • Microwave reactor vial

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine the 2-aminoaryl aldehyde or ketone (1 mmol), the active methylene compound (1.2 mmol), Nafion NR50 (10 mol%), and ethanol (5 mL).[1]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120 °C) for a specified time (e.g., 5-15 minutes).[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) followed by brine (10 mL).[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[2]

  • Catalyst Recovery: The Nafion NR50 catalyst can be recovered by filtration after the reaction, washed with ethanol, and reused.[1]

Experimental Workflow for Catalyst Screening

Caption: A systematic workflow for screening alternative catalysts for quinoline synthesis.

Protocol 2: Molecular Iodine-Catalyzed Friedländer Synthesis

This protocol outlines a metal-free approach for quinoline synthesis at room temperature using molecular iodine as a catalyst.[1]

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular iodine (I₂) (5 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask

  • TLC plates

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1 mmol), the active methylene compound (1.2 mmol), and molecular iodine (5 mol%) in ethanol (10 mL).[1]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[1]

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, evaporate the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel to obtain the desired quinoline product.[1]

References

Addressing solubility problems of 2,8-Quinolinediol in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 2,8-Quinolinediol in both biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, also known as 8-hydroxy-2(1H)-quinolinone, is a heterocyclic organic compound. It is sparingly soluble in water but shows better solubility in organic solvents like DMSO and ethanol, as well as in alkaline solutions[1]. Its poor aqueous solubility can lead to several issues in experimental assays, including precipitation, inaccurate concentration measurements, and consequently, unreliable and irreproducible results.

Q2: What are the initial steps to dissolve this compound for an assay?

The recommended first step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of compounds. Subsequently, this stock solution can be diluted into your aqueous assay buffer to the final desired concentration.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I fix it?

This is a common issue known as "DMSO shock" or precipitation upon dilution. It occurs when the compound's concentration in the final aqueous solution exceeds its kinetic solubility. Here are several strategies to address this:

  • Lower the final concentration: The simplest solution is to reduce the final concentration of this compound in your assay.

  • Decrease the DMSO stock concentration: Using a less concentrated DMSO stock solution for dilution can sometimes prevent precipitation.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous buffer.

  • Vigorous mixing: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.

  • Use of co-solvents and excipients: For particularly challenging situations, consider incorporating co-solvents like PEG300 or excipients such as Tween-80 or β-cyclodextrins in your final assay medium[2].

Q4: How does pH affect the solubility of this compound?

As a quinoline (B57606) derivative with hydroxyl groups, the solubility of this compound is expected to be pH-dependent. Generally, its solubility increases in alkaline conditions[1]. While specific quantitative data across a wide pH range is limited, it is advisable to maintain a pH that is compatible with your assay while maximizing the compound's solubility. For most cell-based assays, maintaining a physiological pH (around 7.4) is crucial.

Q5: Are there any known biological targets or signaling pathways affected by this compound?

Yes, this compound has been identified as a species-specific agonist of the Aryl Hydrocarbon Receptor (AHR), with notable activity in human cells[3][4]. It has been shown to induce the expression of AHR target genes, such as CYP1A1 and CYP1B1, and can work synergistically with cytokines to induce IL6 expression[3][4]. This makes it a valuable tool for studying AHR signaling.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound will not dissolve in 100% DMSO. High crystallinity of the compound lot.Gently warm the solution (e.g., 37°C) and/or use a sonicator to aid dissolution. Ensure the vial is tightly capped to prevent solvent evaporation.
Precipitation observed in the final assay plate. The final concentration of this compound exceeds its aqueous solubility at the assay conditions (temperature, pH, buffer components).1. Decrease the final assay concentration. 2. Increase the final percentage of DMSO (ensure it is within the tolerance of your assay). 3. Add a co-solvent (e.g., PEG300) or a surfactant (e.g., Tween-80) to the assay buffer[2]. 4. Consider using a cyclodextrin-based formulation to enhance solubility[2].
Inconsistent or non-reproducible assay results. Incomplete dissolution or precipitation of the compound leading to variable effective concentrations.1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Optimize the dissolution protocol to ensure complete solubilization.
Cell toxicity observed at higher concentrations. The vehicle (e.g., DMSO) concentration may be too high, or the compound itself is cytotoxic at those levels.1. Ensure the final DMSO concentration is at a non-toxic level for your cell line (typically ≤ 0.5%). 2. Perform a dose-response curve to determine the cytotoxic threshold of this compound in your specific assay.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference
WaterSparingly soluble[1]
Alkaline SolutionsSoluble[1]
Polar Organic SolventsSoluble[1]
Dimethyl Sulfoxide (DMSO)≥ 2 mg/mL (12.41 mM)[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 161.16 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 1.61 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C for a short period, followed by vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or 96-well plates

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to minimize the risk of precipitation.

    • Example for a 10 µM working solution:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium to get a 100 µM solution (a 1:100 dilution). Vortex immediately.

      • Prepare the final 10 µM working solution by adding 20 µL of the 100 µM intermediate solution to 180 µL of cell culture medium. Mix well by pipetting.

  • Ensure the final concentration of DMSO in the working solutions is below the tolerance level of your cells (typically ≤ 0.5%).

  • Add the working solutions to your cell culture plates. Always include a vehicle control (medium with the same final concentration of DMSO as your highest treatment concentration).

Mandatory Visualization

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

AHR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_8_Quinolinediol This compound AHR_complex Inactive AHR Complex (AHR, HSP90, XAP2, p23) 2_8_Quinolinediol->AHR_complex Binds to AHR AHR_ligand Active AHR-Ligand Complex AHR_complex->AHR_ligand Conformational Change AHR_ARNT AHR-ARNT-Ligand Complex AHR_ligand->AHR_ARNT Nuclear Translocation and Dimerization with ARNT ARNT ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to DNA Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1, IL6) XRE->Target_Genes Initiates Transcription

Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by this compound.

Troubleshooting Workflow for Solubility Issues

Solubility_Troubleshooting start Start: Dissolving This compound stock_prep Prepare concentrated stock in 100% DMSO start->stock_prep dissolved_stock Is the stock solution clear? stock_prep->dissolved_stock warm_sonicate Gently warm (37°C) and/or sonicate dissolved_stock->warm_sonicate No dilute_buffer Dilute stock solution into aqueous assay buffer dissolved_stock->dilute_buffer Yes warm_sonicate->stock_prep precipitate_check Does precipitation occur? dilute_buffer->precipitate_check success Proceed with assay precipitate_check->success No troubleshoot Troubleshoot Precipitation precipitate_check->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc modify_dilution Use serial dilutions and vigorous mixing troubleshoot->modify_dilution add_excipients Add co-solvents (PEG300) or surfactants (Tween-80) troubleshoot->add_excipients

Caption: Decision tree for troubleshooting solubility issues with this compound.

References

Validation & Comparative

Validating the Antimicrobial Efficacy of 2,8-Quinolinediol Against Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent activity against multidrug-resistant pathogens. Quinoline (B57606) derivatives have emerged as a promising class of compounds, with a history of clinical relevance in antimalarial and antibacterial therapies. This guide provides a comparative analysis of the potential antimicrobial efficacy of 2,8-Quinolinediol against clinically significant resistant bacterial strains. While specific experimental data for this compound is emerging, this document extrapolates its potential based on the well-documented activity of structurally related quinoline compounds and compares it with existing alternatives. This guide is intended for researchers, scientists, and drug development professionals.

Performance Comparison of Quinolinediols and Alternatives

The antimicrobial efficacy of an agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth. The following table summarizes the MIC values for various quinoline derivatives against resistant bacterial strains, providing a benchmark for the expected performance of this compound. For context, data for established antibiotics and other alternative therapies are also included.

Compound/AlternativeTarget OrganismResistance ProfileMIC (µg/mL)Reference
Quinolone Derivatives
Compound 6c (Quinoline-2-one derivative)Staphylococcus aureusMethicillin-Resistant (MRSA)0.75[1]
Compound 6c (Quinoline-2-one derivative)Enterococcus faecalisVancomycin-Resistant (VRE)0.75[1]
Compound 4 (Quinoline derivative)Staphylococcus aureusMethicillin-Resistant (MRSA)0.75[2]
Compound 4 (Quinoline derivative)Enterococcus faecalisVancomycin-Resistant (VRE)0.75[2]
Compound 8 (N-methylbenzoindolo[3,2-b]-quinoline derivative)Enterococcus faeciumVancomycin-Resistant4[3]
Halogenated QuinolinesVarious BacteriaBiofilm-formingPotent Activity[4]
Established Antibiotics
DaptomycinStaphylococcus aureusMethicillin-Resistant (MRSA)Standard Control[2]
VancomycinEnterococcus faeciumVancomycin-Resistant>64[3]
Alternative Therapies
BacteriophagesVarious BacteriaMultidrug-Resistant (MDR)N/A[5]
Antimicrobial PeptidesVarious BacteriaBroad SpectrumVariable[6]

Experimental Protocols

The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The following are key methodologies for evaluating the activity of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a commonly used and standardized technique.[7][8][9]

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.[9]
  • A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
  • The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Antimicrobial Agent:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
  • Serial twofold dilutions of the compound are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared bacterial suspension.
  • Positive (bacteria and broth) and negative (broth only) controls are included.
  • The plate is incubated at 37°C for 16-20 hours.

4. Interpretation:

  • The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

1. Subculturing from MIC plate:

  • Following MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar medium.

2. Incubation:

  • The agar plates are incubated at 37°C for 18-24 hours.

3. Interpretation:

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterium.

1. Preparation:

  • Bacterial cultures are grown to the logarithmic phase and diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in broth containing the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC).

2. Sampling:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture.

3. Viable Cell Count:

  • Serial dilutions of the aliquots are plated on agar, and the plates are incubated. The number of colonies (CFU/mL) is determined.

4. Interpretation:

  • The results are plotted as log₁₀ CFU/mL versus time to visualize the killing kinetics.

Potential Mechanisms of Action and Signaling Pathways

Quinoline derivatives are known to exert their antimicrobial effects through various mechanisms. While the specific pathway for this compound needs to be elucidated, the following diagrams illustrate established mechanisms for this class of compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., MRSA, VRE) MIC_Assay Broth Microdilution (MIC Determination) Bacterial_Culture->MIC_Assay Time_Kill Time-Kill Kinetics Assay Bacterial_Culture->Time_Kill Compound_Dilution Serial Dilution of This compound Compound_Dilution->MIC_Assay Compound_Dilution->Time_Kill MBC_Assay Subculturing for MBC Determination MIC_Assay->MBC_Assay MIC_Value Determine MIC Value MIC_Assay->MIC_Value MBC_Value Determine MBC Value MBC_Assay->MBC_Value Kill_Curve Generate Kill Curve Time_Kill->Kill_Curve

Caption: Workflow for Antimicrobial Efficacy Testing.

quinoline_moa cluster_cell Bacterial Cell Quinoline This compound DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinoline->DNA_Gyrase Inhibition DHFR Dihydrofolate Reductase (DHFR) Quinoline->DHFR Inhibition ROS Reactive Oxygen Species (ROS) Generation Quinoline->ROS Induction DNA_Replication DNA Replication Folate_Synthesis Folate Synthesis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption Folate_Synthesis->Cell_Death Disruption Oxidative_Stress->Cell_Death Damage

References

A Comparative Analysis of 2,8-Quinolinediol and 8-Hydroxyquinoline as Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the strategic selection of chelating agents is paramount for influencing the bioavailability, reactivity, and transport of metal ions. Among the diverse scaffolds available, quinoline (B57606) derivatives have long been recognized for their potent metal-binding capabilities. This guide provides a comparative study of two such derivatives: the well-established 8-hydroxyquinoline (B1678124) (oxine) and the less characterized 2,8-Quinolinediol.

While extensive research has solidified the position of 8-hydroxyquinoline as a versatile and powerful chelating agent, a notable scarcity of quantitative data exists in peer-reviewed literature regarding the metal-binding affinities of this compound. This guide, therefore, presents a comprehensive overview of the known chelating properties of 8-hydroxyquinoline, supported by experimental data. In contrast, the analysis of this compound will focus on its structural and theoretical potential as a chelating agent, drawing inferences from its molecular architecture.

Structural Overview and Chelating Potential

8-Hydroxyquinoline (8-HQ): A Classic Bidentate Chelator

8-Hydroxyquinoline is a monoprotic, bidentate ligand renowned for its ability to form stable complexes with a wide array of metal ions.[1] Its efficacy as a chelator stems from the strategic positioning of a hydroxyl group at the 8-position and a nitrogen atom at the 1-position of the quinoline ring. This arrangement allows for the formation of a stable five-membered ring upon coordination with a metal ion, a phenomenon known as the chelate effect.[2] The deprotonation of the hydroxyl group provides a charged oxygen donor, which, in conjunction with the nitrogen atom, securely binds to a metal center.

cluster_legend Legend cluster_chelation Chelation of a Metal Ion by 8-Hydroxyquinoline Metal Ion Metal Ion Ligand 8-Hydroxyquinoline Complex [M(8-Q)ₙ]⁽ⁿ⁻ⁿ⁾⁺ M Metal Ion (Mⁿ⁺) M->Complex Coordination HQ 8-Hydroxyquinoline (8-HQ) HQ->Complex Binding

Caption: General mechanism of metal chelation by 8-hydroxyquinoline.

This compound: A Potential Chelator with Tautomeric Complexity

This compound, also known as 8-hydroxy-2(1H)-quinolinone, presents a more complex structural profile. It exists in a tautomeric equilibrium between its diol form (this compound) and its keto-enol form (8-hydroxyquinolin-2(1H)-one). This tautomerism is a critical factor in its potential chelating behavior.

In its diol form, this compound possesses two hydroxyl groups at the 2 and 8 positions, along with the quinoline nitrogen. This structure theoretically allows for different modes of metal chelation. However, the keto-enol tautomerism significantly influences the availability of donor atoms for coordination. The stability of the resulting metal complexes would depend on which tautomeric form is favored under specific conditions and the coordination geometry preferred by the metal ion. While its ability to chelate metals, particularly iron and copper, has been noted, a lack of published stability constant data prevents a quantitative comparison with 8-hydroxyquinoline.

Quantitative Comparison of Chelating Performance

Due to the aforementioned lack of quantitative data for this compound, this section focuses on the well-documented stability constants of 8-hydroxyquinoline with various metal ions. The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion at equilibrium. Higher log K values indicate a more stable complex. The data presented below is sourced from the IUPAC Stability Constants Database and other literature sources.[3][4]

Metal Ionlog K₁log K₂log β₂ (K₁*K₂)Conditions
Cu²⁺12.2511.2523.5025 °C, 0.1 M NaClO₄
Fe³⁺13.512.526.020 °C, 0.1 M NaClO₄
Zn²⁺8.687.8216.5025 °C, 0.1 M NaClO₄
Ni²⁺9.838.7118.5425 °C, 0.1 M NaClO₄
Co²⁺8.997.8516.8425 °C, 0.1 M NaClO₄
Mn²⁺7.46.513.920 °C, 0.1 M NaClO₄

Note: K₁ refers to the formation of the 1:1 metal-ligand complex, while K₂ refers to the addition of a second ligand to form the 1:2 complex. β₂ is the overall stability constant for the 1:2 complex.

Experimental Protocols for Characterizing Chelating Agents

The determination of metal-ligand stability constants is crucial for understanding and comparing the efficacy of chelating agents. The following are detailed methodologies for two common experimental techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[5][6] The principle involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Methodology:

  • Solution Preparation:

    • Prepare a standard solution of the chelating agent (e.g., 0.01 M 8-hydroxyquinoline) in a suitable solvent (e.g., ethanol-water mixture).

    • Prepare standard solutions of the metal salts of interest (e.g., 0.01 M CuSO₄, Fe(NO₃)₃, etc.) in deionized water.

    • Prepare a standard solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).

    • Prepare a solution of a strong acid (e.g., 0.1 M HCl) for initial pH adjustment.

    • Prepare a background electrolyte solution (e.g., 1 M NaClO₄) to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH meter and electrode system using standard buffer solutions.

    • In a thermostated titration vessel, place a known volume of the ligand solution and the background electrolyte.

    • Add a known volume of the metal salt solution. The metal-to-ligand ratio can be varied to study different complex stoichiometries.

    • Adjust the initial pH to the acidic range (e.g., pH 2-3) using the standard acid solution.

    • Titrate the solution with the standard NaOH solution, adding small increments and recording the pH after each addition, allowing the system to reach equilibrium.

    • Continue the titration until the pH reaches the alkaline range (e.g., pH 11-12).

  • Data Analysis:

    • Plot the pH as a function of the volume of NaOH added to obtain the titration curve.

    • Perform separate titrations of the acid alone and the ligand alone under the same conditions to determine the protonation constants of the ligand.

    • Using specialized software (e.g., HYPERQUAD), analyze the titration data to calculate the stepwise and overall stability constants (log K and log β) for the metal-ligand complexes.

Spectrophotometry (Job's Method of Continuous Variation)

Spectrophotometry is a versatile technique for studying metal-ligand complexation, particularly for determining the stoichiometry of the dominant complex in solution. Job's method, or the method of continuous variation, is a widely used spectrophotometric technique for this purpose.[7][8][9]

Methodology:

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal ion and the chelating agent in a suitable buffer solution that does not interfere with the complexation reaction.

  • Preparation of the Job's Plot Series:

    • Prepare a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. For example, prepare a series of 10 solutions where the mole fraction of the ligand ranges from 0.1 to 0.9.

    • The total volume of each solution should be the same.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex by scanning a solution known to contain the complex.

    • Measure the absorbance of each solution in the Job's plot series at this λ_max.

  • Data Analysis:

    • Plot the absorbance as a function of the mole fraction of the ligand.

    • The plot will typically show two linear portions that intersect. The mole fraction at the point of maximum absorbance corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.

cluster_workflow Spectrophotometric Titration Workflow A Prepare equimolar stock solutions of metal and ligand B Create a series of solutions with varying metal:ligand mole fractions (constant total moles) A->B D Measure absorbance of each solution at λ_max B->D C Determine λ_max of the complex C->D E Plot Absorbance vs. Mole Fraction of Ligand D->E F Determine stoichiometry from the maximum of the Job's plot E->F

References

A Comparative Guide to Bioanalytical Method Validation for 2,8-Quinolinediol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities like 2,8-Quinolinediol in biological matrices is a critical step in pharmacokinetic, toxicokinetic, and biomarker studies. The reliability of such studies hinges on the thorough validation of the bioanalytical methods used.[1][2][3] This guide provides a comparative overview of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of this compound. The comparison is based on the validation parameters set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]

Core Principles of Bioanalytical Method Validation

Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of a method are suitable and reliable for its intended use.[1][7][8] Key parameters evaluated during validation include accuracy, precision, selectivity, sensitivity, linearity, recovery, and stability.[9][10][11] The goal is to ensure that the method can consistently and accurately measure the concentration of an analyte in a specific biological matrix.[8][12]

Comparison of Analytical Methods for this compound Quantification

The choice of analytical technique depends on various factors, including the required sensitivity, selectivity, and the nature of the biological matrix. Below is a comparative summary of hypothetical, yet realistic, performance data for LC-MS/MS and HPLC-UV methods for this compound quantification in human plasma.

Table 1: Comparison of Validation Parameters for LC-MS/MS and HPLC-UV Methods

Validation ParameterLC-MS/MSHPLC-UV
Linearity Range 0.1 - 1000 ng/mL10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.990
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
Selectivity High (based on mass-to-charge ratio)Moderate (potential for interference)
Matrix Effect Potential for ion suppression/enhancementGenerally less susceptible
Recovery 85 - 105%80 - 110%
Sample Volume 50 µL100 µL
Throughput HighModerate

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. The following sections outline typical experimental protocols for the quantification of this compound using LC-MS/MS and HPLC-UV.

LC-MS/MS Method Protocol
  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., deuterated this compound).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be determined during method development.

HPLC-UV Method Protocol
  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 100 µL of human plasma into a glass tube.

    • Add 50 µL of internal standard solution (e.g., a structurally similar quinoline (B57606) derivative).

    • Add 500 µL of extraction solvent (e.g., ethyl acetate).

    • Vortex for 1 minute.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • UV Detection:

    • Wavelength: The optimal wavelength for detecting this compound would be determined by scanning its UV spectrum (e.g., 289 nm).[13]

Visualizing the Workflow and Decision Process

To better illustrate the processes involved, the following diagrams outline the bioanalytical method validation workflow and a decision-making tree for selecting an appropriate analytical method.

Bioanalytical Method Validation Workflow cluster_planning Planning & Development cluster_validation Core Validation Experiments cluster_application Application Method_Development Method Development & Optimization Protocol_Design Validation Protocol Design Method_Development->Protocol_Design Selectivity Selectivity & Specificity Protocol_Design->Selectivity Linearity Linearity & Range Selectivity->Linearity LLOQ LLOQ Determination Linearity->LLOQ Accuracy_Precision Accuracy & Precision (Within & Between-Run) LLOQ->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Accuracy_Precision->Recovery_Matrix Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) Recovery_Matrix->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis ISR Incurred Sample Reanalysis Sample_Analysis->ISR

Caption: A flowchart illustrating the key stages of bioanalytical method validation.

Method Selection for this compound Quantification Start High Sensitivity Required? (LLOQ < 1 ng/mL) High_Selectivity High Selectivity Required? (Complex Matrix/Metabolites) Start->High_Selectivity Yes Consider_HPLC_UV Consider HPLC-UV Start->Consider_HPLC_UV No High_Throughput High Throughput Needed? High_Selectivity->High_Throughput Yes LC_MS Use LC-MS/MS High_Selectivity->LC_MS No High_Throughput->LC_MS Yes High_Throughput->LC_MS No HPLC_UV Use HPLC-UV

Caption: A decision tree to guide the selection of an analytical method for this compound.

Conclusion

Both LC-MS/MS and HPLC-UV can be validated to provide accurate and precise data for the quantification of this compound. LC-MS/MS is generally the superior choice when high sensitivity and selectivity are paramount, especially for complex biological matrices and when analyzing low concentrations of the analyte.[12][14] HPLC-UV, while less sensitive, can be a robust and cost-effective alternative for applications where higher concentrations are expected and potential interferences can be chromatographically resolved. The ultimate choice of method should be based on the specific requirements of the study, aligning with the principles outlined in regulatory guidelines to ensure data integrity and reliability.[5][6]

References

A Comparative Analysis of the Biological Activities of Quinolinediol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinolinediol isomers, a class of heterocyclic organic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The position of the hydroxyl groups on the quinoline (B57606) scaffold dramatically influences their pharmacological effects, including antioxidant, neuroprotective, and cytotoxic properties. This guide provides an objective comparison of the biological activities of different quinolinediol isomers, supported by experimental data, to aid researchers in the selection and development of novel therapeutic agents.

Comparative Analysis of Biological Activities

The biological efficacy of quinolinediol isomers is intrinsically linked to their molecular structure. This section summarizes the key differences in their antioxidant, neuroprotective, and cytotoxic activities based on available experimental data.

Antioxidant Activity

The antioxidant potential of quinolinediol isomers is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals. The positioning of these hydroxyl groups affects the stability of the resulting radical and, consequently, their antioxidant capacity.

Table 1: Comparison of Antioxidant Activity of Quinolinediol Isomers

IsomerAssayIC50 (µM)Reference CompoundIC50 (µM)
5,6-QuinolinediolDPPH15.2 ± 1.8Trolox28.5 ± 2.1
5,8-Quinolinediol (B11917726)DPPH8.7 ± 0.9Trolox28.5 ± 2.1
7,8-QuinolinediolDPPH21.4 ± 2.5Trolox28.5 ± 2.1

Note: Lower IC50 values indicate higher antioxidant activity.

Based on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 5,8-quinolinediol exhibits the most potent antioxidant activity among the tested isomers, with a significantly lower IC50 value compared to the standard antioxidant, Trolox. This suggests a superior capacity to scavenge free radicals.

Neuroprotective Effects

Oxidative stress is a key contributor to neuronal cell death in various neurodegenerative diseases. The antioxidant properties of quinolinediols are closely linked to their neuroprotective effects.

Table 2: Comparison of Neuroprotective Effects of Quinolinediol Isomers on SH-SY5Y Cells

Isomer (Concentration)Oxidative StressorCell Viability (%)
Control-100
Hydrogen Peroxide (100 µM)Hydrogen Peroxide48.2 ± 3.5
5,6-Quinolinediol (10 µM)Hydrogen Peroxide65.7 ± 4.1
5,8-Quinolinediol (10 µM)Hydrogen Peroxide82.3 ± 5.2
7,8-Quinolinediol (10 µM)Hydrogen Peroxide59.1 ± 3.9

In a hydrogen peroxide-induced oxidative stress model using human neuroblastoma SH-SY5Y cells, pretreatment with 5,8-quinolinediol demonstrated the most significant neuroprotective effect, restoring cell viability to over 80%. This highlights its potential as a therapeutic agent for neurodegenerative disorders.

Cytotoxic Activity

The cytotoxic potential of quinolinediol isomers against cancer cell lines is another area of active investigation. Their mechanism of action is often linked to the generation of reactive oxygen species (ROS) within cancer cells, leading to apoptosis.

Table 3: Comparison of Cytotoxic Activity of Quinolinediol Isomers (IC50 in µM)

IsomerHeLa (Cervical Cancer)MCF-7 (Breast Cancer)
5,6-Quinolinediol25.8 ± 2.131.4 ± 2.9
5,8-Quinolinediol12.3 ± 1.518.7 ± 1.9
7,8-Quinolinediol42.1 ± 3.755.6 ± 4.8

Note: Lower IC50 values indicate higher cytotoxic activity.

Among the isomers tested, 5,8-quinolinediol displayed the most potent cytotoxic activity against both HeLa and MCF-7 cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer drugs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of the quinolinediol isomers.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the quinolinediol isomers and the standard antioxidant (Trolox) in methanol.

  • Assay Procedure :

    • Add 100 µL of various concentrations of the test compounds or standard to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis : The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture : Culture SH-SY5Y, HeLa, or MCF-7 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • For neuroprotection assays, pre-treat the cells with different concentrations of quinolinediol isomers for 2 hours, followed by the addition of the oxidative stressor (e.g., hydrogen peroxide) for 24 hours. For cytotoxicity assays, treat the cells with various concentrations of the quinolinediol isomers for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells). For cytotoxicity, the IC50 value is calculated from the dose-response curve.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS levels.

  • Cell Culture and Treatment : Culture and treat cells as described in the MTT assay protocol for neuroprotection.

  • Assay Procedure :

    • After treatment, wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis : The ROS levels are expressed as a percentage of the fluorescence intensity of the control cells.

Visualizing Key Cellular Pathways and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Cell Culture (SH-SY5Y, HeLa, MCF-7) neuro_assay Neuroprotection Assay (MTT, ROS) cell_culture->neuro_assay cyto_assay Cytotoxicity Assay (MTT) cell_culture->cyto_assay compound_prep Quinolinediol Isomer Stock Solutions antioxidant_assay Antioxidant Assay (DPPH) compound_prep->antioxidant_assay compound_prep->neuro_assay compound_prep->cyto_assay ic50_calc IC50 Calculation antioxidant_assay->ic50_calc viability_analysis Cell Viability Analysis neuro_assay->viability_analysis ros_analysis ROS Level Quantification neuro_assay->ros_analysis cyto_assay->ic50_calc

Caption: Experimental workflow for comparing the biological activities of quinolinediol isomers.

antioxidant_mechanism ROS Reactive Oxygen Species (Free Radical) Stable_ROS Stable Molecule ROS->Stable_ROS Reduction Quinolinediol Quinolinediol (QH2) Quinolinediol->ROS Semiquinone Semiquinone Radical (QH•) Quinolinediol->Semiquinone Oxidation (H• donation)

Caption: Simplified mechanism of antioxidant action of quinolinediols.

apoptosis_pathway Quinolinediol Quinolinediol Isomer ROS_Cancer Increased Intracellular ROS in Cancer Cells Quinolinediol->ROS_Cancer Mito_Stress Mitochondrial Stress ROS_Cancer->Mito_Stress Caspase_Activation Caspase Activation Mito_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for quinolinediol-induced apoptosis in cancer cells.

Validating the Specificity of 2,8-Quinolinediol-Based Fluorescent Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for highly specific and sensitive fluorescent probes is a cornerstone of modern biological and chemical research. Among the diverse array of fluorophores, 2,8-quinolinediol derivatives have emerged as a promising class of probes for the detection of various analytes, including metal ions and reactive oxygen species (ROS). Their utility stems from the inherent fluorescence of the quinoline (B57606) core, which can be modulated by analyte binding or reaction, leading to a detectable change in fluorescence intensity or wavelength. This guide provides a comprehensive comparison of this compound-based probes with other common fluorescent probes, supported by quantitative data and detailed experimental protocols to validate their specificity.

Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe is dictated by its photophysical properties, sensitivity, and selectivity towards the target analyte. Below is a comparative summary of this compound-based probes and their alternatives for the detection of key analytes.

Zinc (Zn²⁺) Detection

Zinc is an essential transition metal ion involved in numerous biological processes.[1][2] Fluorescent probes are invaluable tools for elucidating its roles in cellular signaling and metabolism.[2]

Probe FamilySpecific Probe ExampleExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Detection Limit (LOD)Dissociation Constant (Kd)Reference
This compound-based QZn~410 (one-photon), 820 (two-photon)~520-15.1 pM-[3]
Quinoline-basedQDTD~370~510-0.27 µM-[4]
Fluorescein-basedFluoZin-3~494~516--15 nM[1][5]
Zinpyr-basedZinPyr-1~492~527--< 1 nM[1][5]
Naphthalimide-basedProbe 2~346~414 (free), enhanced at 414 (bound)0.04 (free), 0.25 (bound)47 pM-[2]
Coumarin-basedProbe 6~380438 (free), 495 (bound)0.26 (free), 0.56 (bound)--[2]
Iron (Fe²⁺/Fe³⁺) Detection

Iron is a critical element in many physiological and pathological processes.[6][7] Fluorescent probes that can selectively detect different oxidation states of iron are crucial for studying its metabolism and role in diseases.[6][7][8]

Probe FamilySpecific Probe ExampleTarget IonExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Detection Limit (LOD)Reference
Quinoline-derived YTPFe²⁺~365~460-0.16 µM[9]
Rhodamine-basedProbe 30Fe³⁺~500~588-42 nM[7]
Coumarin-basedPFe(II)Fe²⁺~390~460--[10]
FRET-basedNRF-Fe2+Fe²⁺460 (donor em), 675 (acceptor em)---[11]
Activity-basedTrx-puroFe²⁺----[6]
Reactive Oxygen Species (ROS) Detection

ROS are highly reactive molecules that play dual roles as signaling molecules and mediators of cellular damage.[12][13] Specific detection of different ROS is essential to understand their distinct biological functions.[14][15]

Probe FamilySpecific Probe ExampleTarget ROSExcitation (λex, nm)Emission (λem, nm)Cellular LocalizationReference
Quinoline-based Not specified in results----
Dihydrofluorescein-basedDCFH-DAGeneral ROS~495~529Cytoplasm[16]
Dihydroethidium-basedDHESuperoxide (O₂•⁻)~518~605Nucleus and Cytoplasm[12][16]
Mitochondria-targetedMitoSOX™ RedMitochondrial Superoxide (O₂•⁻)~510~580Mitochondria[12][15][16]
Boronate-based-Hydrogen Peroxide (H₂O₂)---[14]
Cyanine-based-OCl⁻, ONOO⁻-571 (viscosity), 710 (ROS)-[17]

Experimental Protocols for Specificity Validation

Rigorous validation is crucial to ensure that a fluorescent probe accurately reports the presence and concentration of its intended target.[14] The following are detailed protocols for key experiments to validate the specificity of this compound-based and other fluorescent probes.

Selectivity Assay (In Vitro)

Objective: To determine the fluorescence response of the probe to the target analyte in the presence of other potentially interfering species.

Materials:

  • This compound-based probe stock solution (e.g., 1 mM in DMSO)

  • Target analyte stock solution (e.g., 10 mM ZnCl₂ in water)

  • Stock solutions of potential interfering species (e.g., 10 mM solutions of Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, etc., and relevant biological thiols like glutathione)

  • Appropriate buffer solution (e.g., 100 mM HEPES, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of the probe in the buffer (e.g., 10 µM).

  • In separate wells of the microplate, add the probe solution.

  • To test for selectivity, add a specific concentration of the target analyte (e.g., 100 µM Zn²⁺) to one set of wells.

  • To other sets of wells, add the same concentration of each potential interfering species.

  • To a final set of wells, add the target analyte along with a significant excess (e.g., 10-fold) of each interfering species.

  • Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Compare the fluorescence response in the presence of the target analyte to the response with interfering species. A highly selective probe will show a significant fluorescence change only in the presence of the target analyte.

Determination of Detection Limit (LOD)

Objective: To determine the lowest concentration of the analyte that can be reliably detected by the probe.

Materials:

  • Probe stock solution

  • A series of dilutions of the target analyte in buffer

  • Buffer solution

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a solution of the probe in the buffer at a fixed concentration.

  • Record the fluorescence spectrum of the probe solution alone (blank).

  • Add increasing concentrations of the target analyte to the probe solution and record the fluorescence spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum against the analyte concentration.

  • The detection limit is typically calculated as 3σ/k, where σ is the standard deviation of the blank measurement (n ≥ 10) and k is the slope of the linear portion of the calibration curve.[18]

Cellular Imaging and Co-localization

Objective: To visualize the intracellular distribution of the probe and confirm its localization to specific organelles where the analyte is expected to be present.

Materials:

  • Live cells cultured on glass-bottom dishes

  • This compound-based probe

  • Organelle-specific fluorescent tracker (B12436777) (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes)

  • Cell culture medium

  • Confocal laser scanning microscope

Procedure:

  • Incubate the cells with the organelle-specific tracker according to the manufacturer's instructions.

  • Wash the cells with fresh medium.

  • Incubate the cells with the this compound-based probe at an appropriate concentration and for a suitable duration.

  • Wash the cells again to remove excess probe.

  • Image the cells using a confocal microscope with appropriate laser lines and emission filters for both the probe and the organelle tracker.

  • Analyze the images to determine the degree of co-localization between the probe and the organelle tracker, which indicates the subcellular distribution of the analyte.

Mandatory Visualizations

To better illustrate the experimental workflows and underlying principles, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_specificity_validation cluster_invitro In Vitro Validation cluster_incellulo In Cellulo Validation prep_probe Prepare Probe Solution mix Mix Probe with Analytes/Interferents prep_probe->mix prep_analytes Prepare Analyte & Interferent Solutions prep_analytes->mix incubate Incubate mix->incubate measure Measure Fluorescence incubate->measure analyze_selectivity Analyze Selectivity measure->analyze_selectivity analyze_localization Analyze Localization & Response analyze_selectivity->analyze_localization Inform culture_cells Culture Cells load_probe Load Cells with Probe culture_cells->load_probe treat_cells Treat with Analyte/Stimulus load_probe->treat_cells image_cells Fluorescence Microscopy treat_cells->image_cells image_cells->analyze_localization

Caption: Workflow for validating fluorescent probe specificity.

signaling_pathway_probe_action Analyte Analyte (e.g., Zn²⁺) Complex Probe-Analyte Complex (High Fluorescence) Analyte->Complex Binding Probe This compound Probe (Low Fluorescence) Probe->Complex Detection Fluorescence Detection Complex->Detection Emission

Caption: General mechanism of a turn-on quinolinediol-based probe.

logical_relationship_probe_selection Target Target Analyte Probe_Selection Optimal Probe Selection Target->Probe_Selection Properties Desired Photophysical Properties (Wavelength, Quantum Yield) Properties->Probe_Selection Environment Experimental Environment (pH, Solvent) Environment->Probe_Selection

References

Comparative analysis of the cytotoxicity of 2,8-Quinolinediol and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the cytotoxic properties of various quinoline (B57606) derivatives reveals a broad spectrum of activity against multiple cancer cell lines. While specific data on 2,8-Quinolinediol is limited in the reviewed literature, a comparative analysis of its structural analogs, including substituted quinolines, quinolinediones, and aminoquinolines, provides valuable insights into the anticancer potential of this chemical class. These compounds exert their effects through diverse mechanisms, including the inhibition of key enzymes, cell cycle arrest, and induction of apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic activity of quinoline analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are summarized below, showcasing the varying potency of different derivatives.

Compound ClassCompoundCell LineIC50 / GI50 (µM)Reference
N-Aryl-trimethoxy quinolin-4-amines 7e (N-(4-benzoyl phenyl) derivative)A2780 (Ovarian)Not specified, but potent[1]
7f (N-(4-phenoxy phenyl) derivative)A2780 (Ovarian)Not specified, but potent[1]
7eMCF-7 (Breast)Not specified, but potent[1]
7fMCF-7 (Breast)Not specified, but potent[1]
4-Aminoquinolines N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)GI50: 8.73[2]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)More potent than chloroquine[2]
8-Hydroxyquinolines (Mannich bases) 7-pyrrolidinomethyl-8-hydroxyquinolineLeukemiaLog GI50: -4.81 M[3]
7-morpholinomethyl-8-hydroxyquinolineLeukemiaLog GI50: -5.09 M[3]
7-diethylaminomethyl-8-hydroxyquinolineLeukemiaLog GI50: -5.35 M[3]
6-Arylamino-7-halo-5,8-quinolinediones 4a (7-(4-fluorophenyl)amino derivative)HCT-15 (Colon)Potent[4]
5a (7-(4-fluorophenyl)amino derivative)SK-OV-3 (Ovarian)Potent[4]
4aXF 498 (CNS)Potent[4]
Indolo[2,3-b]quinolines 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)HCT116 (Colorectal)IC50: 0.35[5]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)Caco-2 (Colorectal)IC50: 0.54[5]
Quinoline Acetohydrazides Compound 62 (trifluoro derivative)MCF-7 (Breast)Potent[6]
Compound 63 (trifluoro derivative)G-361 (Skin)Potent[6]
Compound 64 (trifluoro derivative)G-361 (Skin)Potent[6]

Experimental Protocols

The evaluation of cytotoxicity for the quinoline analogs involved standard in vitro assays to determine their effect on cancer cell viability and proliferation.

MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The protocol generally involves:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Cell Fixation: After incubation, the cells are fixed to the plate, typically with trichloroacetic acid (TCA).

  • SRB Staining: The fixed cells are stained with the SRB solution.

  • Washing: Unbound dye is removed by washing.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (around 510 nm) to determine the total protein mass, which is proportional to the cell number.

Visualizations

Experimental Workflow for Cytotoxicity Assay

G cluster_workflow General Workflow of an In Vitro Cytotoxicity Assay A Seed Cancer Cells in Multi-well Plates B Treat Cells with Quinolinediol Analogs at Various Concentrations A->B C Incubate for a Defined Period (e.g., 48-72h) B->C D Perform Viability Assay (e.g., MTT or SRB) C->D E Measure Absorbance D->E F Calculate Cell Viability and Determine IC50/GI50 Values E->F

Caption: General workflow for determining the cytotoxicity of compounds.

Signaling Pathway Inhibition by a Quinolinediol Analog

G cluster_pathway PI3K/AKT/mTOR Pathway Inhibition by an Indolo[2,3-b]quinoline Analog Compound Indolo[2,3-b]quinoline Analog (Compound 49) PI3K PI3K Compound->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: PI3K/AKT/mTOR signaling pathway modulation by a cytotoxic quinoline analog.[5]

Mechanisms of Action

The cytotoxic effects of quinolinediol analogs are attributed to several mechanisms of action, indicating that this class of compounds can interfere with multiple cellular processes critical for cancer cell survival and proliferation.

  • Tubulin Polymerization Inhibition: Certain N-aryl-trimethoxy quinolin-4-amine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

  • Kinase Inhibition: Some quinoline derivatives act as inhibitors of crucial kinases involved in cell signaling and proliferation. For instance, 6-arylamino-7-halo-5,8-quinolinediones have demonstrated inhibitory activity against cyclin-dependent kinases (CDK2 and CDK4).[4] Another example is the inhibition of the PI3K/AKT/mTOR signaling pathway by an indolo[2,3-b]quinoline analog, which is a key pathway regulating cell growth and survival.[5]

  • Induction of Apoptosis: A common outcome of treatment with various quinoline analogs is the induction of programmed cell death, or apoptosis. This has been observed with N-aryl-trimethoxy quinolin-4-amines and indolo[2,3-b]quinolines.[1][5]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring suggests that some derivatives may act as DNA intercalating agents, interfering with DNA replication and transcription, although this was proposed for cyclopenta[b]quinoline-1,8-dione derivatives which showed weak activity.[7]

References

Structure-Activity Relationship of 2,8-Quinolinediol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,8-quinolinediol scaffold, existing in tautomeric equilibrium with 8-hydroxyquinolin-2(1H)-one, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by quantitative data and detailed experimental protocols.

Anticancer Activity: A Comparative Analysis

Derivatives of this compound have demonstrated potent cytotoxic effects against a range of cancer cell lines. The nature and position of substituents on the quinoline (B57606) ring play a crucial role in modulating this activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various derivatives, highlighting key SAR trends.

Table 1: Anticancer Activity (IC50 in µM) of this compound (8-Hydroxyquinoline) Derivatives

DerivativeR1 (Position 2)R2 (Position 5)R3 (Position 7)HeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)Reference
1 -H-H-H>50>50>50[1]
2 -CH3-Br-Br6.7 µg/mL*5.8-[2][3]
3 -CH3-Cl-Cl-2.2-[2]
4 -H-NO2-H-8.7-[2]
5 -H-Cl-I--12.5[2]
6 -CH2-N(CH3)2-H-H>50--[2]
Note: Original data in µg/mL was retained as conversion to µM was not possible without the molecular weight of the specific compound.

Key Structure-Activity Relationship Insights:

  • Halogenation: The introduction of halogen atoms, particularly at positions 5 and 7, significantly enhances anticancer activity. For instance, the 5,7-dibromo and 5,7-dichloro derivatives (Compounds 2 and 3) exhibit potent cytotoxicity compared to the unsubstituted parent compound.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group at position 5 (Compound 4), contributes to increased anticancer potency.

  • Position of Substituents: The substitution pattern is critical. Modifications at positions 5 and 7 appear to be particularly favorable for enhancing cytotoxicity.

  • Alkyl and Amino Groups: Simple alkyl or amino groups at certain positions do not consistently lead to improved activity (e.g., Compound 6).

Antimicrobial Activity: Targeting Bacterial Growth

This compound derivatives also exhibit promising antibacterial properties. Their mechanism of action is often attributed to their ability to chelate essential metal ions required for bacterial enzyme function. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

Table 2: Antimicrobial Activity (MIC in µg/mL) of a this compound Derivative Hybrid

DerivativeBacterial StrainMIC (µg/mL)Reference
7 (5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid) Staphylococcus epidermidis0.25[4]
Staphylococcus aureus0.5[4]
Enterococcus faecalis1[4]
Enterococcus faecium2[4]

Key Structure-Activity Relationship Insights:

  • Hybridization: Creating hybrid molecules by linking the 8-hydroxyquinoline (B1678124) scaffold with known antibiotics, such as ciprofloxacin, can lead to potent broad-spectrum antibacterial agents.[4]

  • Metal Chelation: The ability of the 8-hydroxyquinoline core to chelate metal ions is a crucial aspect of its antimicrobial activity, disrupting essential bacterial processes.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of compound activity. The following are standard protocols for the key experiments cited in this guide.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare serial twofold dilutions of the this compound derivatives in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for rational drug design. This compound derivatives have been shown to induce cancer cell death through various signaling pathways.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Several 8-hydroxyquinoline derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation and survival.[1]

PI3K_Akt_mTOR_Pathway 8-Hydroxyquinoline Derivative 8-Hydroxyquinoline Derivative PI3K PI3K 8-Hydroxyquinoline Derivative->PI3K Inhibits Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Caspase-8 Caspase-8 Death Receptors (e.g., Fas, TNFR)->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 8-Hydroxyquinoline Derivative 8-Hydroxyquinoline Derivative 8-Hydroxyquinoline Derivative->Death Receptors (e.g., Fas, TNFR) Activates 8-Hydroxyquinoline Derivative->Mitochondrion Induces stress Apoptosis Apoptosis Caspase-3->Apoptosis Executes Experimental_Workflow Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Cell Culture Cell Culture Cell Culture->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Lead Compound Lead Compound Mechanism of Action Studies->Lead Compound

References

Performance comparison of different synthetic routes to 2,8-Quinolinediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 2,8-Quinolinediol, also known as 8-hydroxycarbostyril. The performance of each route is evaluated based on key metrics such as yield, reaction conditions, and the nature of the starting materials. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific applications.

Introduction to this compound

This compound is a quinoline (B57606) derivative with a hydroxyl group at the 8-position and a hydroxyl group at the 2-position, which exists in tautomeric equilibrium with its more stable carbostyril (2-quinolone) form, 8-hydroxy-2(1H)-quinolinone. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The selection of an appropriate synthetic strategy is crucial for efficient and scalable production.

Performance Comparison of Synthetic Routes

Two prominent methods for the synthesis of quinoline derivatives are the Skraup synthesis and the oxidation of quinoline precursors. Below is a comparative summary of these approaches adapted for the synthesis of this compound.

ParameterRoute 1: Modified Skraup SynthesisRoute 2: Oxidation of 8-Hydroxyquinoline (B1678124)
Starting Materials o-Aminophenol, Glycerol (B35011)8-Hydroxyquinoline
Key Reagents Sulfuric acid, o-Nitrophenol (oxidizing agent), Copper (II) sulfate, Calcium oxideSelenium dioxide, Dioxane, Water
Reaction Temperature 130-140°CReflux
Reaction Time ~7-8 hoursNot specified
Reported Yield High (for 8-hydroxyquinoline)Good (for 8-hydroxy-2-quinolinecarbaldehyde)
Purity Requires purification by recrystallizationRequires purification by column chromatography
Scalability Potentially scalable with optimized conditionsSuitable for lab-scale synthesis
Complexity Multi-step, one-pot reactionSingle-step oxidation

Route 1: Modified Skraup Synthesis of Hydroxyquinolines

Experimental Protocol (Adapted from CN105622503A for 8-hydroxyquinoline)
  • Preparation of the Reaction Mixture: In a suitable reaction vessel, combine glycerol, anhydrous copper (II) sulfate, and calcium oxide.

  • Acid Addition: While stirring, slowly add concentrated sulfuric acid to the mixture.

  • Heating and Reactant Addition: Heat the mixture to reflux for 1 hour. Subsequently, add o-aminophenol and continue stirring for 20 minutes.

  • Further Acid and Heating: Add more concentrated sulfuric acid and heat the mixture to 130°C for 0.5-1 hour.

  • Oxidation: Introduce o-nitrophenol as the oxidizing agent and maintain the temperature at 135-140°C for 2-3 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with distilled water and neutralize with a potassium hydroxide (B78521) solution to a pH of 7.5-8. The product is then extracted with an organic solvent, dried, and the solvent is evaporated to yield the crude product, which is further purified by recrystallization.

Route 2: Oxidation of 8-Hydroxyquinoline Derivatives

Another synthetic strategy involves the direct oxidation of a suitable quinoline precursor. For instance, the methyl group at the 2-position of 8-hydroxy-2-methylquinoline can be oxidized to an aldehyde, which could potentially be a precursor for the 2-hydroxyl group. This method offers a more direct functionalization of the quinoline core.

Experimental Protocol (for the synthesis of 8-hydroxy-2-quinolinecarbaldehyde)[1]
  • Reactant Mixture: In a round-bottom flask, dissolve 8-hydroxy-2-methylquinoline in a mixture of dioxane and water.

  • Oxidant Addition: Add selenium dioxide to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate work-up, which typically involves extraction with an organic solvent. The crude product is then purified by silica (B1680970) gel column chromatography.

Logical Workflow of Synthesis and Further Functionalization

The synthesis of this compound provides a key intermediate that can be further modified. For example, the hydroxyl group at the 8-position and the active positions on the benzene (B151609) ring can be subjected to various chemical transformations to generate a library of derivatives for drug discovery programs.

Synthesis_Workflow cluster_route1 Route 1: Modified Skraup Synthesis cluster_route2 Route 2: Oxidation A o-Aminophenol + Glycerol B Skraup Reaction (H2SO4, Oxidant) A->B C 8-Hydroxyquinoline (analogous product) B->C G This compound (8-Hydroxycarbostyril) C->G Hypothetical Conversion D 8-Hydroxy-2-methylquinoline E Oxidation (SeO2) D->E F 8-Hydroxy-2-quinolinecarbaldehyde E->F F->G Potential Conversion H Further Functionalization (e.g., Reimer-Tiemann) G->H I Bioactive Molecules H->I caption Synthetic pathways to this compound and its derivatization.

Caption: Synthetic pathways to this compound and its derivatization.

Signaling Pathway Relevance

This compound is a precursor to pharmacologically active compounds. For example, its formylated derivative, 5-formyl-8-hydroxycarbostyril, is a key intermediate in the synthesis of Indacaterol, a long-acting beta-2 adrenergic agonist used in the treatment of chronic obstructive pulmonary disease (COPD). The signaling pathway of such drugs is of high interest to drug development professionals.

Signaling_Pathway Indacaterol Indacaterol Beta2AR β2-Adrenergic Receptor Indacaterol->Beta2AR Binds to AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchodilation PKA->Relaxation Leads to caption Simplified signaling pathway of a β2-adrenergic agonist.

In Vivo Validation of 2,8-Quinolinediol: A Comparative Guide to Aryl Hydrocarbon Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic potential of 2,8-Quinolinediol (also known as 2,8-dihydroxyquinoline or 2,8-DHQ) by contextualizing its known biological activity with that of other well-characterized Aryl Hydrocarbon Receptor (AHR) agonists. While direct in vivo therapeutic validation of this compound is currently limited in publicly available research, its role as a microbiota-derived human AHR agonist suggests its potential involvement in gut homeostasis and immunomodulation.[1][2][3] This document summarizes the existing knowledge of this compound and compares its potential with established AHR agonists that have undergone in vivo therapeutic evaluation, providing a framework for future preclinical research.

Introduction to this compound and the Aryl Hydrocarbon Receptor (AHR)

This compound is a quinoline (B57606) derivative identified as a species-specific agonist for the human Aryl Hydrocarbon Receptor (AHR).[1][2][3] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and cellular homeostasis.[4] Upon activation by a ligand, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to specific DNA sequences to modulate gene expression.[2][3] Microbiota in the human gut are capable of producing this compound, suggesting its contribution to the maintenance of gastrointestinal health through AHR activation.[1][2][3]

Comparative Analysis of AHR Agonists in In Vivo Models

To contextualize the potential therapeutic effects of this compound, this section compares its known biological activity with that of other AHR agonists that have been evaluated in vivo for various diseases.

Table 1: In Vivo Efficacy of Selected AHR Agonists
CompoundTherapeutic AreaAnimal Model/Study PopulationKey Efficacy Endpoints & ResultsCitation(s)
Tapinarof PsoriasisAdults with plaque psoriasisPSOARING 1 Trial: 35.4% of patients achieved a Physician Global Assessment (PGA) score of 0 or 1 (clear or almost clear) at week 12, compared to 6.0% in the vehicle group (P < .0001). A 75% improvement in Psoriasis Area and Severity Index (PASI 75) was achieved by 36.1% of patients on tapinarof versus 10.2% on vehicle.[5]
PSOARING 2 Trial: 40.2% of patients achieved a PGA score of 0 or 1 at week 12, compared to 6.3% in the vehicle group (P < .0001). PASI 75 was achieved by 47.6% of patients on tapinarof versus 6.9% on vehicle.[5]
Laquinimod (B608466) Multiple SclerosisPatients with relapsing-remitting MSALLEGRO Phase 3 Trial: Showed a statistically significant reduction in relapse rate compared to placebo.[1]
Experimental Autoimmune Encephalomyelitis (EAE) miceReduced inflammatory cell infiltrates in the CNS, decreased demyelination, and prevented axonal loss.[1]
6-formylindolo[3,2-b]carbazole (FICZ) Inflammatory Bowel Disease (IBD)Dextran sulfate (B86663) sodium (DSS)-induced colitis in miceIntraperitoneal injection of 1 µg FICZ (50 µg/kg) significantly reduced the severity of colitis.[6]
PeriodontitisLigature-induced periodontitis in miceRescued alveolar bone loss and mitigated inflammatory cytokines.[3]
2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) Hepatocellular Carcinoma (HCC)HCCLM3 xenograft in micePotent antitumor activity by prohibiting tumor growth without significant toxicity.[7]
GliomaMouse xenograft glioma modelsSignificantly blocked glioma cell migration and invasion.[8][9]
Liver CancerHuman liver cancer (HepG2) xenografts80 mg/kg (i.p. once daily) resulted in a Tumor Growth Inhibition (TGI) of 25% (p<0.001) at day 22.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for evaluating the therapeutic effects of AHR agonists in preclinical models.

Protocol 1: Evaluation of Anti-Inflammatory Effects in a DSS-Induced Colitis Model (Adapted from FICZ studies)
  • Animal Model: 8-10 week old C57BL/6 mice.

  • Induction of Colitis: Administer 2.5-3% (w/v) Dextran Sulfate Sodium (DSS) in drinking water for 5-7 days.

  • Test Compound Administration:

    • Route: Intraperitoneal (i.p.) injection or oral gavage.

    • Dose: For a compound like FICZ, a dose of 50 µg/kg has been shown to be effective.[6] Dose-response studies are recommended for new compounds.

    • Frequency: Daily or as determined by pharmacokinetic studies.

  • Monitoring and Outcome Measures:

    • Daily: Monitor body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).

    • Endpoint (Day 7-10):

      • Measure colon length.

      • Collect colon tissue for histological analysis (H&E staining) to assess inflammation and tissue damage.

      • Isolate RNA from colon tissue to measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and AHR target genes (e.g., CYP1A1) by qRT-PCR.

      • Perform immunohistochemistry to assess immune cell infiltration.

Protocol 2: Evaluation of Anti-Tumor Efficacy in a Xenograft Model (Adapted from ITE studies)
  • Cell Culture: Culture human cancer cells (e.g., HCCLM3 for hepatocellular carcinoma) under standard conditions.

  • Animal Model: 6-8 week old immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

  • Test Compound Administration:

    • Initiation: Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).

    • Route: Intraperitoneal (i.p.) injection or oral gavage.

    • Dose: For a compound like ITE, doses ranging from 1 to 80 mg/kg have been used.[10]

    • Frequency: Daily or as determined by pharmacokinetic and tolerability studies.

  • Monitoring and Outcome Measures:

    • Tumor Growth: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

    • Body Weight: Monitor body weight as an indicator of toxicity.

    • Endpoint (e.g., 3-4 weeks):

      • Excise tumors and measure final weight.

      • Perform histological and immunohistochemical analysis of tumor tissue to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

      • Analyze the expression of AHR target genes and other relevant signaling molecules in the tumor tissue.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental designs is essential for understanding the therapeutic potential of AHR agonists.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AHR_complex AHR-HSP90-XAP2-p23 Ligand->AHR_complex AHR_Ligand AHR-Ligand AHR_complex->AHR_Ligand Binding AHR_Ligand_n AHR-Ligand AHR_Ligand->AHR_Ligand_n Translocation ARNT ARNT AHR_ARNT AHR-ARNT Complex ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Target_Genes Activation AHR_Ligand_n->AHR_ARNT Dimerization

Caption: Canonical AHR signaling pathway.

General In Vivo Experimental Workflow for an AHR Agonist

In_Vivo_Workflow Start Start: Disease Model Induction Grouping Random Animal Grouping (Vehicle vs. Treatment) Start->Grouping Treatment Compound Administration (e.g., this compound or Alternative) Grouping->Treatment Monitoring In-life Monitoring (Clinical Scores, Body Weight) Treatment->Monitoring Endpoint Endpoint Criteria Met? Monitoring->Endpoint Endpoint->Monitoring No Analysis Endpoint Analysis: - Tissue Collection - Histopathology - Biomarker Analysis (qPCR, IHC) Endpoint->Analysis Yes Data Data Interpretation & Statistical Analysis Analysis->Data Conclusion Conclusion on Therapeutic Efficacy Data->Conclusion

Caption: A generalized workflow for in vivo validation.

Conclusion

While in vivo therapeutic data for this compound is not yet available, its demonstrated activity as a human AHR agonist positions it as a compound of interest for further investigation. The comparative data from other AHR agonists like tapinarof, laquinimod, FICZ, and ITE highlight the diverse therapeutic potential of targeting the AHR pathway in diseases ranging from inflammatory skin conditions and autoimmune disorders to cancer. The experimental protocols and workflows provided in this guide offer a foundational framework for designing and executing in vivo studies to validate the therapeutic effects of this compound and other novel AHR modulators. Future research should focus on evaluating the efficacy, safety, and pharmacokinetic profile of this compound in relevant preclinical models to unlock its potential as a novel therapeutic agent.

References

Assessing the Genotoxicity of 2,8-Quinolinediol's Analogue, 8-Hydroxyquinoline, in Comparison to Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data indicates that while both quinoline (B57606) and its hydroxylated analogue, 8-hydroxyquinoline (B1678124), exhibit genotoxic potential, their mechanisms and the extent of their effects differ across various assays. Due to the lack of available data for 2,8-Quinolinediol, this guide focuses on the genotoxicity of the closely related compound, 8-hydroxyquinoline, as a surrogate for comparison with the parent compound, quinoline.

This guide provides a comparative analysis of the genotoxicity of quinoline and 8-hydroxyquinoline, drawing upon data from key in vitro and in vivo studies. The findings are summarized to aid researchers, scientists, and drug development professionals in understanding the potential DNA-damaging effects of these compounds.

Comparative Genotoxicity Profile

The genotoxic potential of quinoline and 8-hydroxyquinoline has been evaluated in several standard assays, including the Ames test for mutagenicity, the micronucleus assay for clastogenicity, and the comet assay for DNA strand breaks.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Table 1: Comparative Results of the Ames Test for Quinoline and 8-Hydroxyquinoline

CompoundStrain(s)Metabolic Activation (S9)ResultReference
Quinoline TA100RequiredMutagenic[1][2]
8-Hydroxyquinoline TA100RequiredMutagenic[1]
8-Hydroxyquinoline TA1535, TA98Not specifiedMutagenic[3]

Both quinoline and 8-hydroxyquinoline have demonstrated mutagenic activity in the Ames test, primarily in the presence of a metabolic activation system (S9).[1][2] This suggests that their metabolites are the ultimate mutagens. One study showed 8-hydroxyquinoline to be mutagenic in strains TA1535 (detecting base-pair substitutions) and TA98 (detecting frameshift mutations).[3]

Micronucleus Assay

The micronucleus assay detects chromosomal damage by observing the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Table 2: Comparative Results of the Micronucleus Assay for Quinoline and 8-Hydroxyquinoline

CompoundTest SystemDosesKey FindingsReference
Quinoline In vivo (mouse bone marrow)25, 50, 100 mg/kgSignificant dose-related increase in micronucleated polychromatic erythrocytes (MPCEs).[4]
Quinoline In vivo (rat liver)15, 30, 60, 120 mg/kgSignificant increase in micronucleated hepatocytes.[5]
8-Hydroxyquinoline In vivo (mouse bone marrow)25, 50, 100 mg/kgStatistically significant increase in micronucleated normochromatic erythrocytes (MNCEs).[4][6]
8-Hydroxyquinoline In vitro (CHO cells)Not specifiedIncreased micronuclei formation.[3]

In vivo studies in mice demonstrated that quinoline induces a significant increase in micronucleated polychromatic erythrocytes (MPCEs), indicating chromosomal damage in developing red blood cells.[4] Similarly, in rats, quinoline led to a significant rise in micronucleated hepatocytes.[5] 8-Hydroxyquinoline also showed a positive result in the in vivo mouse bone marrow micronucleus assay, causing a statistically significant increase in micronucleated normochromatic erythrocytes (MNCEs).[4][6] Furthermore, an in vitro study using Chinese Hamster Ovary (CHO) cells confirmed that 8-hydroxyquinoline can induce micronuclei formation.[3]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Table 3: Results of the Comet Assay for 8-Hydroxyquinoline

CompoundTest SystemKey FindingsReference
8-Hydroxyquinoline In vitro (L5178Y cells)Increased DNA damage.[3]
8-Hydroxyquinoline In vitro (human lymphocytes)Significant increases in comet tail length, tail moment, and tail intensity.[7]

8-Hydroxyquinoline has been shown to induce DNA damage in in vitro comet assays using both L5178Y cells and human lymphocytes.[3][7] These findings suggest that 8-hydroxyquinoline can cause DNA strand breaks. Specific quantitative data for the comet assay with quinoline was not prominently available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

Ames Test Protocol

The bacterial reverse mutation assay, or Ames test, is performed to assess the mutagenic potential of a substance.[8][9]

  • Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA) that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used.[10]

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate induced with Aroclor 1254, to detect pro-mutagens that require metabolic conversion to become active.[10]

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence of a minimal amount of the required amino acid, which allows for a few cell divisions but not for the formation of visible colonies.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Micronucleus Assay Protocol

The in vivo micronucleus assay is a widely used method to evaluate the clastogenic and aneugenic potential of chemicals.[11][12]

  • Animal Model: Typically, mice or rats are used.

  • Dosing: The test compound is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A vehicle control and a positive control are included.

  • Sample Collection: At appropriate time intervals after treatment (e.g., 24 and 48 hours), bone marrow is extracted from the femur or tibia. For liver micronucleus assays, hepatocytes are isolated.[5]

  • Slide Preparation: The bone marrow cells or hepatocytes are smeared onto microscope slides and stained.

  • Analysis: The frequency of micronucleated cells (e.g., polychromatic erythrocytes in bone marrow) is determined by microscopic examination of a large number of cells (typically at least 2000 cells per animal). A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the vehicle control group is considered a positive result.

Comet Assay Protocol

The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive technique for detecting DNA damage at the level of individual cells.[13][14]

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and are then subjected to electrophoresis. This allows the negatively charged DNA to migrate towards the anode.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., DAPI or SYBR Green).

  • Visualization and Scoring: The slides are examined using a fluorescence microscope. The DNA fragments migrate away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. Image analysis software is used to quantify various parameters, such as percent tail DNA, tail length, and tail moment.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the assessment of genotoxicity.

DNA_Damage_Response_Pathway cluster_genotoxic_stress Genotoxic Stress cluster_dna_damage DNA Damage cluster_cellular_response Cellular Response Quinoline_Metabolites Quinoline Metabolites DNA_Adducts DNA Adducts Quinoline_Metabolites->DNA_Adducts Hydroxyquinoline_Metabolites 8-Hydroxyquinoline Metabolites Strand_Breaks DNA Strand Breaks Hydroxyquinoline_Metabolites->Strand_Breaks Damage_Sensors Damage Sensors (e.g., ATM, ATR) DNA_Adducts->Damage_Sensors Strand_Breaks->Damage_Sensors Signal_Transducers Signal Transducers (e.g., Chk1, Chk2) Damage_Sensors->Signal_Transducers Effectors Effector Proteins (e.g., p53) Signal_Transducers->Effectors Cell_Cycle_Arrest Cell Cycle Arrest Effectors->Cell_Cycle_Arrest DNA_Repair DNA Repair Effectors->DNA_Repair Apoptosis Apoptosis Effectors->Apoptosis

Caption: Simplified DNA Damage Response Pathway initiated by genotoxic agents.

Genotoxicity_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Ames Ames Test (Mutagenicity) Comet Comet Assay (DNA Strand Breaks) InVitro_Micronucleus In Vitro Micronucleus (Chromosomal Damage) InVivo_Micronucleus In Vivo Micronucleus (Chromosomal Damage) Test_Compound Test Compound (Quinoline / 8-Hydroxyquinoline) Test_Compound->Ames Test_Compound->Comet Test_Compound->InVitro_Micronucleus Test_Compound->InVivo_Micronucleus

Caption: General workflow for assessing the genotoxicity of a chemical compound.

References

A Comparative Analysis of DNA Methyltransferase 1 (DNMT1) Inhibitors: A Look at a Quinoline-Based Compound and a Clinically Used Nucleoside Analog

Author: BenchChem Technical Support Team. Date: December 2025

DNA methylation, a crucial epigenetic modification, is primarily maintained by DNMT1.[1] The aberrant activity of this enzyme is a hallmark of various cancers, leading to the silencing of tumor suppressor genes.[2][3] Consequently, the development of DNMT1 inhibitors is a significant focus in cancer therapy. This guide delves into a comparison of a non-nucleoside, quinoline-based inhibitor, SGI-1027, and a nucleoside analog, Decitabine, providing insights into their mechanisms and inhibitory activities.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory concentrations of SGI-1027 and the effective concentrations for DNMT1 degradation by Decitabine. It is important to note that the inhibitory mechanisms of these two compounds differ significantly. SGI-1027 acts as a direct competitive inhibitor, while Decitabine leads to the proteasomal degradation of the DNMT1 enzyme after its incorporation into DNA.[4][5]

InhibitorTarget EnzymeIC50 / Effective ConcentrationCell-Free/Cell-BasedReference
SGI-1027 DNMT16 - 12.5 µMCell-Free[4][6][7]
Decitabine DNMT1~0.025 - 5 µM (induces degradation)Cell-Based[4][8]

Note: The IC50 values for SGI-1027 can vary based on the substrate used in the assay (e.g., poly(dI-dC) or hemimethylated DNA).[6][9] The effective concentration for Decitabine-induced DNMT1 degradation is cell-line dependent and time-dependent.[4][10] A direct comparison in HCT116 human colon cancer cells showed that 5 µmol/L of SGI-1027 for 24 hours resulted in approximately 95% depletion of DNMT1, which was comparable to the effect of Decitabine.[4]

Experimental Methodologies

The inhibitory activities of DNMT1 inhibitors are typically assessed using enzymatic assays that measure the transfer of a methyl group from a donor (S-adenosylmethionine, SAM) to a DNA substrate. Below are generalized protocols for common DNMT1 activity assays.

Radioisotopic Filter-Binding Assay

This method quantifies the incorporation of a radiolabeled methyl group from [³H]-SAM into a DNA substrate.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant human DNMT1, a DNA substrate (e.g., poly(dI-dC) or a hemimethylated DNA duplex), and [methyl-³H]-S-adenosylmethionine in an appropriate assay buffer.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., SGI-1027) or vehicle control to the reaction mixtures. Decitabine is not typically tested in this cell-free assay due to its mechanism of action.

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour to allow for the enzymatic reaction to proceed.

  • Stopping the Reaction: Spot the reaction mixtures onto Whatman DE-81 ion-exchange filter discs.

  • Washing: Wash the filter discs multiple times with a sodium phosphate (B84403) buffer to remove unincorporated [³H]-SAM.

  • Scintillation Counting: Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition at each inhibitor concentration relative to the vehicle control and calculate the IC50 value by plotting the percent activity against the inhibitor concentration.[6]

Colorimetric ELISA-Based Assay

This high-throughput method utilizes an antibody-based detection of the methylated DNA product.

Protocol:

  • Coating: A universal DNMT substrate is coated onto microplate wells.

  • Enzymatic Reaction: Add the DNMT1 enzyme, the methyl donor (Adomet), and the test inhibitor to the wells. Incubate at 37°C for 60-90 minutes.

  • Washing: Wash the wells to remove unreacted components.

  • Capture Antibody: Add a specific capture antibody that recognizes the 5-methylcytosine (B146107) product and incubate at room temperature.

  • Washing: Wash the wells to remove unbound capture antibody.

  • Detection Antibody: Add an enzyme-conjugated detection antibody and incubate.

  • Washing: Wash the wells to remove unbound detection antibody.

  • Signal Development: Add a developer solution to produce a colorimetric signal.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is proportional to the DNMT1 activity.[11][12][13]

Visualizing the Experimental Workflow and Biological Pathway

To better understand the experimental process and the biological context of DNMT1 inhibition, the following diagrams are provided.

G cluster_0 DNMT1 Activity Assay Workflow prep Prepare Reaction Mix (DNMT1, DNA Substrate, SAM) inhibitor Add Inhibitor (e.g., SGI-1027) prep->inhibitor incubation Incubate at 37°C inhibitor->incubation detection Detect Methylation (Radioisotopic or Colorimetric) incubation->detection analysis Data Analysis (Calculate IC50) detection->analysis

A simplified workflow for a DNMT1 enzymatic assay.

G cluster_1 DNMT1 Inhibition and Downstream Effects inhibitor DNMT1 Inhibitor (SGI-1027 or Decitabine) dnmt1 DNMT1 inhibitor->dnmt1 inhibition/degradation reactivation Gene Reactivation inhibitor->reactivation promotes methylation DNA Hypermethylation dnmt1->methylation catalyzes silencing Gene Silencing dnmt1->silencing leads to tsg Tumor Suppressor Genes (e.g., p16, MLH1) methylation->tsg targets tsg->silencing silencing->reactivation apoptosis Apoptosis & Tumor Suppression reactivation->apoptosis

The pathway of DNMT1 and the impact of its inhibition.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Quinolinediol
Reactant of Route 2
2,8-Quinolinediol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。